molecular formula C10H11ClN2S B1361202 N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 75220-48-3

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B1361202
CAS No.: 75220-48-3
M. Wt: 226.73 g/mol
InChI Key: WBCHBCZAMXRRNH-UHFFFAOYSA-N
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Description

Product Overview: N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine ( 75220-48-3) is a high-purity synthetic organic compound with a molecular formula of C₁₀H₁₁ClN₂S and a molecular weight of 226.73 . This chemical features a 4,5-dihydro-1,3-thiazole (thiazoline) core, a versatile scaffold in medicinal chemistry, substituted with a 5-methyl group and an N-(4-chlorophenyl)amine moiety . The compound is supplied with a minimum purity of ≥97% and must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic use. Research Applications and Value: As a member of the 2-aminothiazole derivative family, this compound serves as a valuable building block in pharmaceutical and agrochemical research . The 2-aminothiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . Compounds containing this core have been extensively studied for their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics . Specifically, the structural motif of a chlorophenyl group linked to a thiazole amine is found in compounds evaluated for antifungal activity against various phytopathogenic fungi, indicating its potential in developing agrochemicals . The presence of the 4-chlorophenyl group enhances lipophilicity, which can influence the compound's bioavailability and binding affinity to biological targets, making it a critical intermediate for structure-activity relationship (SAR) studies . Safety Information: This compound should be handled with care. It carries the warning signal word "Warning" and the hazard statements H315-H319-H320, indicating it may cause skin and eye irritation and may cause respiratory irritation . Researchers should adhere to all relevant safety protocols, including the use of appropriate personal protective equipment (PPE). Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCHBCZAMXRRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346755
Record name N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75220-48-3
Record name N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a member of the pharmacologically significant 2-aminothiazoline class of heterocyclic compounds. The 2-aminothiazole and its dihydro derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of reaction mechanisms, a step-by-step experimental protocol, and insights into the chemical principles governing the synthesis. The primary focus is on the robust and widely applicable cyclocondensation reaction between an N-arylthiourea and a vicinal dihalide, which represents the most direct and efficient route to the target molecule.

Introduction: The Significance of the 2-Aminothiazoline Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones in drug discovery and development. Among these, the 2-aminothiazole and its reduced form, 2-aminothiazoline, are of paramount importance. These structures are key components in a multitude of approved drugs and clinical candidates, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The versatility of the thiazole ring, combined with the hydrogen-bonding capabilities of the 2-amino group, allows for potent and specific interactions with various biological targets.

The target molecule of this guide, this compound, incorporates several key structural features:

  • An N-(4-chlorophenyl) group, which can significantly influence the molecule's lipophilicity and electronic properties, often enhancing binding affinity to target proteins.

  • A 2-aminothiazoline core, the central pharmacophore responsible for the characteristic biological activities of this class.

  • A 5-methyl substituent, which introduces a chiral center and provides steric bulk that can modulate target selectivity and metabolic stability.

This guide will elucidate the chemical logic and practical execution of its synthesis, providing a solid foundation for further research and application.

Synthetic Strategy: A Mechanistic Overview

The construction of the 2-aminothiazoline ring is most effectively achieved through a cyclocondensation strategy. The primary and most reliable method involves the reaction of a substituted thiourea with an appropriate three-carbon electrophile, typically a 1,2-dihalopropane. This approach is a variation of the principles underlying the famed Hantzsch thiazole synthesis.[1][5]

Primary Synthetic Pathway: Cyclocondensation

The core of this synthesis is the reaction between N-(4-chlorophenyl)thiourea (1) and 1,2-dibromopropane (2) . This reaction proceeds via a two-stage mechanism: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

  • S-Alkylation : The sulfur atom of the thiourea, being a soft and potent nucleophile, attacks one of the electrophilic carbons of 1,2-dibromopropane. This preferentially occurs at the primary carbon (C1) due to reduced steric hindrance, displacing a bromide ion and forming an S-alkylated isothiourea intermediate (an S-(2-bromopropyl)isothiourea salt).

  • Intramolecular Cyclization : The terminal nitrogen atom of the isothiourea intermediate then acts as an intramolecular nucleophile, attacking the secondary carbon (C2) bearing the second bromine atom. This step forms the five-membered dihydrothiazole ring and expels the second bromide ion, yielding the final product as a hydrobromide salt. Subsequent neutralization with a base affords the free amine.

Below is a visual representation of the overall synthetic workflow.

Synthetic Workflow cluster_start Starting Materials SM1 N-(4-chlorophenyl)thiourea Intermediate Isothiouronium Bromide Intermediate SM1->Intermediate S-Alkylation SM2 1,2-Dibromopropane SM2->Intermediate Product N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine Intermediate->Product Intramolecular Cyclization

Caption: High-level workflow for the synthesis of the target 2-aminothiazoline.

The detailed reaction mechanism, illustrating the key steps of nucleophilic attack and ring closure, is depicted below.

Reaction Mechanism Thiourea N-(4-chlorophenyl)thiourea S atom attacks C1 Intermediate S-Alkyl Isothiouronium Intermediate N atom attacks C2 Thiourea->Intermediate Nucleophilic Attack Dibromopropane 1,2-Dibromopropane Br leaves Dibromopropane->Intermediate Product_Salt Product Hydrobromide Salt Ring formation Intermediate->Product_Salt Intramolecular Cyclization Final_Product Final Product (Free Base) Deprotonation Product_Salt->Final_Product Base Workup

Caption: Step-wise mechanism of the cyclocondensation reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a representative procedure for the synthesis of this compound via the cyclocondensation route.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
N-(4-chlorophenyl)thioureaC₇H₇ClN₂S186.6710.01.0
1,2-DibromopropaneC₃H₆Br₂201.8911.01.1
Absolute EthanolC₂H₅OH46.07-Solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-For workup
Deionized WaterH₂O18.02-For workup
Ethyl AcetateC₄H₈O₂88.11-For extraction
Anhydrous MgSO₄ or Na₂SO₄---Drying agent
Procedure
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(4-chlorophenyl)thiourea (1.87 g, 10.0 mmol).[6]

  • Dissolution : Add absolute ethanol (40 mL) to the flask and stir the mixture until the thiourea is fully dissolved. Gentle warming may be applied if necessary.

  • Addition of Electrophile : To the stirred solution, add 1,2-dibromopropane (2.22 g, 11.0 mmol, 1.1 eq.) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The formation of the product will appear as a new spot with a different Rf value from the starting materials.

  • Cooling and Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Neutralization : To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH ~8-9), which neutralizes the hydrobromide salt and yields the free amine.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Drying and Filtration : Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of fresh ethyl acetate.

  • Purification : Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol, to afford the pure this compound.[7]

Data Analysis and Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂S
Molecular Weight226.73 g/mol
AppearanceExpected to be a white to off-white solid
Melting PointTo be determined experimentally
Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the chlorophenyl ring (typically two doublets), a multiplet for the C4-H, a multiplet for the C5-H, a doublet for the C5-methyl group, and a broad singlet for the N-H proton.
¹³C NMR Signals for the imine carbon (C2), aromatic carbons, and the aliphatic carbons of the thiazoline ring (C4 and C5), including the methyl carbon.
Mass Spec (MS) A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620-1650 cm⁻¹), and C-Cl stretching.

Conclusion

The synthesis of this compound can be reliably achieved through the cyclocondensation of N-(4-chlorophenyl)thiourea and 1,2-dibromopropane. This method is efficient, mechanistically well-understood, and utilizes readily available starting materials. The protocol provided herein offers a robust framework for the laboratory-scale production of this compound. Proper characterization is essential to confirm the structure and purity of the final product, which serves as a valuable scaffold for further investigation in medicinal chemistry and drug discovery programs.

References

  • Watts, P., Wiles, C., Haswell, S. J., Pombo-Villar, E., & Styring, P. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 103-107. Available at: [Link].

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link].

  • Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link].

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-255. Available at: [Link].

  • Scribd. Recent Developments and Biological Activities of 2-Aminothiazole. Available at: [Link].

  • Al-Zoubi, R. M., et al. (2014). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 114(10), 5321-5367. Available at: [Link].

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link].

  • He, L., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1952. Available at: [Link].

  • ResearchGate. Pharmacologically active 2-aminothiazole derivatives. Available at: [Link].

  • Semantic Scholar. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link].

  • ResearchGate. Cyclization Reaction of N-Allylbenzothioamide for Direct Construction of Thiazole and Thiazoline. Available at: [Link].

  • ResearchGate. Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Available at: [Link].

  • National Institutes of Health. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link].

  • MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. Available at: [Link].

  • IJISET. Interaction of Some Dihalide Esters with Thiourea. Available at: [Link].

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An In-Depth Technical Guide to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential biological activities of the novel compound N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities with therapeutic potential.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound incorporates a 4,5-dihydro-1,3-thiazol-2-amine core, substituted with a 4-chlorophenyl group on the exocyclic nitrogen and a methyl group at the 5-position of the thiazoline ring.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₁₁ClN₂S
Molecular Weight 226.73 g/mol
IUPAC Name This compound
Appearance Likely a solid at room temperature
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.[1]
Melting Point Expected to be in the range of related aminothiazole derivatives.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis, a classic and widely used method for constructing the thiazole ring.[2] This involves the condensation of an α-haloketone with a thiourea derivative.

DOT Diagram: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_product Product reactant1 1-bromo-propan-2-one reaction Cyclocondensation (e.g., in Ethanol, Reflux) reactant1->reaction reactant2 N-(4-chlorophenyl)thiourea reactant2->reaction product N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine reaction->product

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis of this compound
  • Preparation of N-(4-chlorophenyl)thiourea: To a solution of 4-chloroaniline in a suitable solvent, an equimolar amount of ammonium thiocyanate is added. The mixture is heated to reflux to yield N-(4-chlorophenyl)thiourea.

  • Cyclocondensation: The synthesized N-(4-chlorophenyl)thiourea is dissolved in ethanol. To this solution, an equimolar amount of 1-bromo-propan-2-one is added dropwise.

  • Reaction and Workup: The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure. The resulting solid is washed with a saturated solution of sodium bicarbonate and then with water to remove any unreacted starting materials and byproducts.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. The predicted key spectral features are outlined below.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons of the 4-chlorophenyl group (doublets).- Protons of the dihydrothiazole ring (multiplets).- Methyl group protons (a doublet).- Amine proton (a broad singlet).
¹³C NMR - Aromatic carbons of the 4-chlorophenyl group.- Carbons of the dihydrothiazole ring.- Methyl carbon.
IR (cm⁻¹) - N-H stretching vibrations.- C=N stretching of the thiazoline ring.- Aromatic C-H stretching.- C-Cl stretching.
Mass Spec. - Molecular ion peak corresponding to the molecular weight.

Potential Biological Activities and Mechanism of Action

The thiazole nucleus is a prominent scaffold in a multitude of compounds with diverse biological activities.[3] Derivatives of 2-aminothiazole have shown promise as antimicrobial and anti-inflammatory agents.[4]

Antimicrobial Activity

Many 2-aminothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6] The presence of the 4-chlorophenyl group may enhance this activity. The proposed mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties.[7][8] The anti-inflammatory effect could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or by modulating inflammatory signaling pathways.

DOT Diagram: Potential Mechanism of Anti-inflammatory Action

G Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Cellular Activation Cellular Activation Pro-inflammatory\nStimuli->Cellular Activation Activation of\nCOX/LOX Enzymes Activation of COX/LOX Enzymes Cellular Activation->Activation of\nCOX/LOX Enzymes Production of\nProstaglandins &\nLeukotrienes Production of Prostaglandins & Leukotrienes Activation of\nCOX/LOX Enzymes->Production of\nProstaglandins &\nLeukotrienes Inflammation Inflammation Production of\nProstaglandins &\nLeukotrienes->Inflammation Target Compound Target Compound Target Compound->Activation of\nCOX/LOX Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Structure-Activity Relationship (SAR) Insights

Based on related compounds, the following SAR predictions can be made:

  • N-Aryl Substitution: The nature of the substituent on the phenyl ring is crucial for activity. The electron-withdrawing chloro group at the para-position is a common feature in many active compounds.

  • Thiazoline Ring Substitution: The methyl group at the 5-position may influence the compound's lipophilicity and binding affinity to its biological target.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been determined, and therefore, it should be treated as potentially hazardous.

Future Directions

The information presented in this guide provides a theoretical framework for the investigation of this compound. Future research should focus on:

  • Experimental Validation: The proposed synthesis should be carried out, and the structure of the compound confirmed using modern spectroscopic techniques.

  • Biological Screening: The synthesized compound should be screened for a wide range of biological activities, including antimicrobial and anti-inflammatory assays.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the precise mechanism of action.

  • Lead Optimization: Based on the initial findings, further structural modifications can be made to optimize the compound's potency and pharmacokinetic properties.

Conclusion

While specific experimental data for this compound is currently lacking, this in-depth technical guide, based on the properties of its close analogs, suggests that it is a promising candidate for further investigation. Its straightforward synthesis and the known biological potential of the 2-aminothiazole scaffold make it an attractive target for researchers in the field of drug discovery and development.

References

  • Benchchem. N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine.

  • Al-Ghorbani, M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 575.

  • de Oliveira, C. B., et al. (2021). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 93(3).

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

  • PubMed. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

  • PubChem. 4,5-Dihydro-2-thiazolamine.

  • Smolecule. N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide.

  • ResearchGate. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

  • ResearchGate. Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly.

  • National Center for Biotechnology Information. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.

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  • PubChem. 2-Amino-4,5-dihydrobenzo(D)thiazol-6(7H)-one.

  • PubChem. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine.

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Sources

An In-Depth Technical Guide to N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial searches for "N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine" did not yield a registered CAS number, suggesting it may not be a widely cataloged compound. This guide will focus on the closely related, well-documented regioisomer, N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine , which possesses the CAS Registry Number 379728-04-8 . This compound serves as a representative member of this chemical class for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to engage in diverse biological interactions have made it a focal point of drug discovery efforts. This guide provides a comprehensive technical overview of N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine, a member of the 2-aminothiazoline subclass. We will delve into its chemical identity, synthesis, analytical characterization, and the broader context of the biological activities associated with 2-aminothiazole derivatives, offering insights for its potential application in research and development.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine are summarized below.

PropertyValueSource
CAS Registry Number 379728-04-8[2]
IUPAC Name N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine[3]
Molecular Formula C₁₀H₁₁ClN₂S[3]
Molecular Weight 226.73 g/mol [3]
Physical Form Powder[4]
Purity Typically ≥95%[3]

Synthesis and Mechanistic Insights

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of an α-haloketone with a thiourea derivative. For N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine, the synthesis would logically proceed via the reaction of a suitable α-haloketone with N-(4-chlorophenyl)thiourea.

Proposed Synthetic Pathway

The following diagram illustrates a probable synthetic route for N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine.

Synthesis_Pathway Proposed Synthesis of N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine reactant1 1-chloropropan-2-one reaction Cyclocondensation reactant1->reaction + reactant2 N-(4-chlorophenyl)thiourea reactant2->reaction product N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 379728-04-8) reaction->product Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Biological_Evaluation_Workflow Workflow for Biological Activity Screening compound N-(4-chlorophenyl)-4-methyl- 4,5-dihydro-1,3-thiazol-2-amine in_vitro In Vitro Assays compound->in_vitro Primary Screening in_vivo In Vivo Models in_vitro->in_vivo Active Compounds lead_opt Lead Optimization in_vitro->lead_opt mechanism Mechanism of Action Studies in_vivo->mechanism Efficacious Compounds mechanism->lead_opt

Sources

The Definitive Guide to the Structural Elucidation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and guaranteeing the integrity of clinical development pathways. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a representative member of this class, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. We present a holistic analytical workflow, beginning with a robust synthetic protocol and progressing through a multi-technique spectroscopic analysis, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section explains the causality behind experimental choices, offers detailed, field-proven protocols, and provides an expert interpretation of the resulting data. The guide culminates with the gold-standard method for unambiguous structural confirmation: single-crystal X-ray crystallography. This document is designed to serve as a practical reference for researchers and scientists, ensuring the highest standards of scientific integrity and logical validation in chemical characterization.

Part 1: Introduction to this compound

The Significance of the 2-Aminothiazoline Scaffold in Medicinal Chemistry

The 1,3-thiazole nucleus, particularly in its 2-amino-substituted forms, is recognized as a "privileged scaffold" in drug discovery. This five-membered heterocyclic system is a versatile building block found in a wide array of approved and investigational drugs, including anticancer agents like Dasatinib and Dabrafenib, as well as compounds with anti-inflammatory, antibacterial, and antiviral properties. The dihydro- variant, the 4,5-dihydro-1,3-thiazol-2-amine or 2-aminothiazoline core, retains key electronic features while introducing a non-aromatic, stereochemically rich center, offering expanded vectors for molecular design and interaction with biological targets.

Rationale for Precise Structure Elucidation

In the rigorous landscape of drug development, ambiguity is a liability. The seemingly minor transposition of a substituent or an incorrect stereochemical assignment can lead to drastically different pharmacological profiles, wasted resources, and compromised patient safety. Therefore, the unambiguous structural confirmation of any new chemical entity (NCE) is not merely a procedural formality but a foundational pillar of scientific integrity. A comprehensive elucidation provides:

  • Absolute Confidence: Eliminates any doubt regarding connectivity and constitution.

  • SAR Integrity: Ensures that observed biological activity is correctly attributed to the intended molecule.

  • Regulatory Compliance: Forms a critical component of the Chemistry, Manufacturing, and Controls (CMC) data package for regulatory submissions.

  • Intellectual Property Protection: A robust and complete characterization is essential for defending patent claims.

Overview of the Analytical Workflow

The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation. We employ a synergistic suite of analytical techniques where each method provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, with later-stage, higher-resolution techniques confirming the hypotheses drawn from earlier, broader analyses.

Elucidation_Workflow cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Mapping cluster_3 Definitive Confirmation Synthesis Chemical Synthesis Purification Purification & QC (TLC, Recrystallization) Synthesis->Purification HRMS HRMS (Molecular Formula) Purification->HRMS FTIR FTIR (Functional Groups) Purification->FTIR NMR_1D 1D NMR (1H, 13C, DEPT) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D XRay X-Ray Crystallography (3D Structure) NMR_2D->XRay

Caption: Overall workflow for structure elucidation.

Part 2: Synthesis and Purification

Retrosynthetic Analysis and Mechanistic Rationale

The target structure is readily accessible via a well-established cyclocondensation reaction. The core 4,5-dihydro-1,3-thiazol-2-amine ring is typically formed from the reaction of a thiourea derivative and an α-haloketone or, in this case, a substituted α-haloalkene equivalent.[1] Our chosen strategy involves the reaction of N-(4-chlorophenyl)thiourea with 1-bromopropene. This approach is favored for its operational simplicity and the ready availability of starting materials. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon of the bromopropene, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.

Detailed Experimental Protocol: Synthesis

Materials:

  • N-(4-chlorophenyl)thiourea

  • 1-Bromopropene

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-chlorophenyl)thiourea (1.0 eq), potassium carbonate (2.0 eq), and absolute ethanol (40 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropene (1.2 eq) to the mixture dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Quality Control

Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystal formation.

  • Collect the resulting crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum to a constant weight.

  • Assess purity by TLC and measure the melting point. A sharp melting point is indicative of high purity.

Part 3: Mass Spectrometry (MS) – The First Glimpse

The Role of High-Resolution Mass Spectrometry (HRMS)

HRMS is the initial and one of the most crucial steps in structure elucidation. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically < 5 ppm). This precision allows for the determination of a unique elemental composition, providing a definitive molecular formula to work with.

Experimental Protocol for HRMS Analysis

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer. Sample Preparation:

  • Prepare a stock solution of the purified compound in methanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of ~10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. Instrument Parameters:

  • Ionization Mode: Positive ESI

  • Mass Range: 50-1000 m/z

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Infusion Rate: 5 µL/min

Data Interpretation: Molecular Ion Peak and Isotopic Pattern

For this compound (C₁₀H₁₁ClN₂S), the expected exact mass for the protonated molecule [M+H]⁺ is calculated. The presence of a chlorine atom provides a highly characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit two major peaks for the molecular ion: the [M+H]⁺ peak and an [M+2+H]⁺ peak with roughly one-third the intensity.

Table 1: Predicted HRMS Data

Ion Formula Calculated m/z Observed m/z (Predicted) Description
[C₁₀H₁₂³⁵ClN₂S]⁺ 227.0459 227.0461 [M+H]⁺

| [C₁₀H₁₂³⁷ClN₂S]⁺ | 229.0430 | 229.0432 | [M+2+H]⁺ |

This distinctive 3:1 isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry can be used to fragment the molecule, providing clues about its substructures. The fragmentation of aliphatic amines often proceeds via α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2]

Fragmentation M [M+H]⁺ m/z = 227/229 F1 Loss of CH₃ m/z = 212/214 M->F1 α-cleavage F2 Loss of C₂H₄ (from dihydrothiazole ring) m/z = 199/201 M->F2 Ring opening F3 Chlorophenyl Cation C₆H₄Cl⁺ m/z = 111/113 M->F3 Heterolytic cleavage F4 Aminothiazole fragment m/z = 116 M->F4 Heterolytic cleavage

Caption: Plausible fragmentation pathways for the target molecule.

Part 4: Fourier-Transform Infrared (FTIR) Spectroscopy

The Vibrational Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol for FTIR Analysis

Sample Preparation (KBr Pellet):

  • Grind a small amount (~1 mg) of the purified compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Interpretation

The FTIR spectrum provides key evidence for the successful synthesis of the target structure.

Table 2: Predicted FTIR Peak Assignments

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3350 Medium N-H Stretch Secondary Amine (exocyclic)
~3050 Medium-Weak C-H Stretch Aromatic C-H
~2960, ~2870 Medium-Weak C-H Stretch Aliphatic C-H (CH, CH₂, CH₃)
~1630 Strong C=N Stretch Imino group in the ring
~1590, ~1490 Medium C=C Stretch Aromatic Ring
~1100 Strong C-N Stretch Amine
~830 Strong C-H Bend (out-of-plane) 1,4-disubstituted benzene

| ~750 | Strong | C-Cl Stretch | Aryl Chloride |

The presence of a distinct N-H stretch, a strong C=N imine stretch, and characteristic aromatic and aliphatic C-H signals would strongly support the proposed structure.

Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. By combining several NMR experiments, we can piece together the exact connectivity of the atoms.

Experimental Protocols for NMR Analysis

Sample Preparation:

  • Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Filter the solution into a standard 5 mm NMR tube.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

1D NMR Analysis (¹H and ¹³C)

Note: The following chemical shift values are predicted based on standard increments and database comparisons. Actual experimental values may vary slightly.

5.3.1. ¹H NMR Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their neighboring protons (multiplicity).

5.3.2. ¹³C NMR and DEPT-135 Interpretation

The ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment is run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Position δ ¹³C (ppm) DEPT-135 δ ¹H (ppm) Multiplicity Integration J (Hz)
NH - - ~6.5 br s 1H -
C2 ~165.0 C - - - -
C4 ~55.0 CH ~4.0 m 1H -
C5 ~35.0 CH₂ ~3.5 & ~3.2 m 2H -
CH₃ ~20.0 CH₃ ~1.4 d 3H ~6.5
C1' ~140.0 C - - - -
C2'/C6' ~129.0 CH ~7.3 d 2H ~8.5
C3'/C5' ~125.0 CH ~7.2 d 2H ~8.5

| C4' | ~130.0 | C | - | - | - | - |

2D NMR Analysis – Connecting the Pieces

5.4.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[3] We expect to see a correlation between the methyl protons (δ ~1.4) and the H4 proton (δ ~4.0). We would also expect to see correlations between the H4 proton and the two diastereotopic H5 protons (δ ~3.5 and ~3.2), and a correlation between the two H5 protons themselves, confirming the -CH(CH₃)-CH₂- spin system of the dihydrothiazole ring.

5.4.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum maps each proton signal directly to the carbon signal to which it is attached.[4] This allows for the unambiguous assignment of each protonated carbon. For example, the proton signal at ~1.4 ppm will show a cross-peak to the carbon signal at ~20.0 ppm, confirming this as the methyl group.

5.4.3. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[4][5] This allows us to connect the different parts of the molecule.

HMBC_Correlations H_Me H-CH₃ C4 C4 H_Me->C4 ²J C5 C5 H_Me->C5 ³J C_Me C-CH₃ H4 H4 H4->C_Me ²J H4->C5 ²J C2 C2 H4->C2 ²J H_Aryl H2'/H6' H_Aryl->C2 ³J or ⁴J C4_prime C4' H_Aryl->C4_prime ³J C1_prime C1' NH NH NH->C2 ²J NH->C1_prime ²J

Caption: Key predicted HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

  • Methyl Protons (δ ~1.4): Should correlate to C4 and C5, confirming its position on the ring.

  • H4 Proton (δ ~4.0): Should correlate to C2 and C5, linking the stereocenter to the imine carbon and the adjacent methylene.

  • Aromatic Protons (δ ~7.2-7.3): Should show correlations to the quaternary carbons C1' and C4', and crucially, a long-range correlation to the imine carbon (C2), which connects the chlorophenyl ring to the thiazoline ring.

  • NH Proton (δ ~6.5): Should show correlations to C2 and the ipso-carbon of the aromatic ring (C1'), definitively proving the N-aryl linkage.

Part 6: X-ray Crystallography – The Ultimate Confirmation

The Gold Standard for Unambiguous Structure Determination

While the combination of MS and NMR provides an exceptionally strong case for a given structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[6][7] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry.

Protocol for Crystal Growth

Growing diffraction-quality crystals is often the most challenging step.[6][8][9] A reliable method for small organic molecules is slow evaporation.

Protocol:

  • Ensure the purified compound is of the highest possible purity (>99%).

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, acetone, or dichloromethane) in a clean, small vial. The ideal solvent is one in which the compound is moderately soluble.[8]

  • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[8]

  • Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

  • Store the vial in a location free from vibrations and temperature fluctuations.

  • Monitor periodically for the formation of single, well-formed crystals.

Protocol for Data Collection and Structure Refinement
  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.

Part 7: Conclusion – A Synergistic Approach to Structural Integrity

The structural elucidation of this compound serves as a paradigm for the rigorous characterization required in modern chemical and pharmaceutical research. The journey from a targeted synthesis to the final, unambiguous 3D structure demonstrates the power of a synergistic analytical approach. HRMS provides the molecular formula, FTIR confirms the key functional moieties, and a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, irrefutable confirmation. Adherence to this logical, multi-technique workflow ensures the highest level of scientific rigor and provides the unshakeable structural foundation upon which all further biological and clinical studies must be built.

Part 8: References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.

  • Pinto, D. C. G. A., Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2781-2813.

  • Creative BioMart. X-ray Crystallography. [Link]

  • Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Jones, W., & Motherwell, S. (2023). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(4), 325-335.

  • Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

Spectroscopic Characterization of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a substituted thiazoline ring, is a common motif in various biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of NMR, mass spectrometry, and infrared spectroscopy. While direct experimental data for this specific molecule is not widely available in the public domain, this guide will present a detailed, predictive analysis based on the spectroscopic characteristics of closely related analogs and foundational chemical principles.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsMultiplicityExpected Chemical Shift (ppm)Rationale
Ar-H (ortho to N)Doublet7.2 - 7.5Aromatic protons deshielded by the electronegative nitrogen and the ring current.
Ar-H (ortho to Cl)Doublet7.1 - 7.4Aromatic protons influenced by the electron-withdrawing chlorine atom.
NHSinglet (broad)5.0 - 6.5The chemical shift can be variable and concentration-dependent; the proton is exchangeable with D₂O.
CH (C5)Multiplet4.0 - 4.5This methine proton is coupled to the adjacent CH₂ protons and the methyl group protons.
CH₂ (C4)Multiplet3.2 - 3.8These diastereotopic protons will likely appear as a complex multiplet due to coupling with the C5 proton.
CH₃ (C5-methyl)Doublet1.3 - 1.6The methyl group is coupled to the adjacent methine proton (C5).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the coupling patterns to establish connectivity.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonExpected Chemical Shift (ppm)Rationale
C=N (C2)160 - 170The imine carbon of the thiazoline ring is significantly deshielded.
Ar-C (C-N)140 - 145The aromatic carbon directly attached to the nitrogen is deshielded.
Ar-C (C-Cl)128 - 133The aromatic carbon bearing the chlorine atom.
Ar-CH115 - 130Aromatic carbons with attached protons.
CH (C5)55 - 65The aliphatic methine carbon in the thiazoline ring.
CH₂ (C4)45 - 55The aliphatic methylene carbon in the thiazoline ring.
CH₃ (C5-methyl)15 - 25The methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Correlate the observed peaks with the expected chemical shifts for each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Expected Fragmentation Pattern:

Upon electron ionization (EI), the molecule is expected to produce a molecular ion peak [M]⁺. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

G M [M]⁺ N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine F1 [M - CH₃]⁺ Loss of methyl radical M->F1 F2 [4-chlorophenyl-N=C=S]⁺ Isothiocyanate fragment M->F2 F3 [C₃H₆N]⁺ Thiazoline ring fragment M->F3 F4 [Cl-C₆H₄-NH₂]⁺ 4-chloroaniline fragment M->F4

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Imine)1640 - 1690Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-Cl Stretch700 - 850Strong

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (if it is a liquid), or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, while based on established principles and data from analogous structures, offer a robust framework for the characterization of this compound. Experimental verification of these predictions will be crucial for the definitive structural elucidation and quality control in research and development settings.

References

Due to the lack of direct experimental data for the target compound in the initial search, this reference section provides sources for spectroscopic data of related compounds and general principles of spectroscopic analysis.

  • MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides.[Link]

  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.[Link]

  • PubChem. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine.[Link]

  • NIH. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

"biological activity of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and Related Scaffolds

Executive Summary

The 2-aminothiazole and its dihydro- derivative, the 2-aminothiazoline, represent privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on the biological potential of a specific derivative, this compound. While research on this exact molecule is emerging, this document synthesizes data from closely related analogues to build a comprehensive profile of its probable activities. The N-(4-chlorophenyl) substitution is a critical feature, often enhancing the biological efficacy of heterocyclic compounds. This guide explores the synthesis, established antimicrobial, antiparasitic, and anti-inflammatory activities, and the underlying structure-activity relationships of this chemical class. Detailed experimental protocols are provided to empower researchers in drug discovery and development to validate and expand upon these findings.

The 2-Aminothiazoline Scaffold: A Cornerstone of Medicinal Chemistry

The 2-aminothiazole ring is a fundamental component in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3] Its reduced form, the 2-aminothiazoline (4,5-dihydro-1,3-thiazol-2-amine) core, retains significant biological relevance while offering different stereochemical and electronic properties. This structural motif is valued for its ability to engage in diverse biological interactions, often acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding with target proteins. The widespread utility of this scaffold is evidenced by its incorporation into marketed drugs and its continuous exploration for new therapeutic applications against microbial infections, inflammatory conditions, and proliferative diseases.[2][4]

Synthesis and Physicochemical Characteristics

The synthesis of N-aryl-2-aminothiazolines, including the title compound, typically follows the principles of the Hantzsch thiazole synthesis. This method involves the cyclization reaction between a thiourea derivative and an α-haloketone or a related precursor. For this compound, the synthesis would logically proceed via the reaction of N-(4-chlorophenyl)thiourea with a halogenated propylene derivative.

The key structural features influencing the molecule's biological activity are:

  • The 2-Aminothiazoline Ring: Provides the core heterocyclic structure capable of interacting with various biological targets.

  • The N-(4-chlorophenyl) Group: The electron-withdrawing chlorine atom on the phenyl ring significantly modulates the molecule's lipophilicity and electronic distribution, which can enhance binding affinity to target enzymes or receptors and improve cell membrane permeability. Chloro-substituted derivatives frequently exhibit significant biological inhibition.[5]

  • The 5-Methyl Group: This small alkyl substituent can influence the molecule's conformation and steric interactions within a binding pocket, potentially improving selectivity and potency.

Synthesis_Workflow General Synthesis of N-Aryl-2-aminothiazolines cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Conditions cluster_product Product & Purification A N-Aryl Thiourea (e.g., N-(4-chlorophenyl)thiourea) C Cyclocondensation Reaction A->C B α-Halo Ketone / Aldehyde (or related propylene derivative) B->C E Crude Product Mixture C->E Yields D Base Catalyst (e.g., Sodium Ethoxide) & Solvent (e.g., Ethanol) D->C Facilitates F Purification (Recrystallization or Chromatography) E->F G Final Product N-Aryl-2-aminothiazoline F->G

Caption: General workflow for the synthesis of N-Aryl-2-aminothiazolines.

Broad-Spectrum Biological Activity

Derivatives of the 2-aminothiazole and 2-aminothiazoline scaffold exhibit a wide range of biological effects. The introduction of an N-aryl substituent, particularly a halogenated one, is a common strategy to enhance potency.

Antimicrobial and Antifungal Activity

This class of compounds is most widely recognized for its antimicrobial properties.[6][7]

  • Antibacterial Action: Numerous studies have demonstrated that 2-aminothiazole derivatives are potent antibacterial agents against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Enterobacter cloacae).[8] Some analogues show activity comparable or superior to established antibiotics like ampicillin.[8] The synergistic use of thiazoline derivatives with conventional antibiotics has also been shown to significantly reduce the minimum inhibitory concentrations (MIC) against multidrug-resistant (MDR) S. aureus.[9]

  • Antifungal Action: Significant activity has been reported against pathogenic fungi, including Candida albicans, Aspergillus niger, and Trichophyton viride.[6][8][10] In many cases, the antifungal potency of these derivatives exceeds that of reference drugs like ketoconazole.[8]

Molecular docking studies suggest specific and compelling mechanisms of action. For antibacterial activity, the likely target is MurB, an enzyme essential for the biosynthesis of peptidoglycan in the bacterial cell wall.[8] For antifungal activity, the target is believed to be Cytochrome P450 51 (CYP51), an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[8]

Mechanism_of_Action Potential Antimicrobial Mechanisms of Action cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action Compound N-Aryl-2-aminothiazoline (e.g., N-(4-chlorophenyl)...) MurB MurB Enzyme Compound->MurB Inhibits CYP51 CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Inhibits Pathway_B Peptidoglycan Synthesis MurB->Pathway_B catalyzes CellWall Bacterial Cell Wall Integrity Pathway_B->CellWall maintains Lysis_B Cell Lysis & Death CellWall->Lysis_B disruption leads to Pathway_F Ergosterol Synthesis CYP51->Pathway_F catalyzes Membrane Fungal Cell Membrane Integrity Pathway_F->Membrane maintains Lysis_F Cell Lysis & Death Membrane->Lysis_F disruption leads to

Caption: Postulated mechanisms of antimicrobial action via enzyme inhibition.

Antiparasitic Activity

Thiazole derivatives bearing a 4-(4-chlorophenyl) moiety have demonstrated promising activity against protozoan parasites. Studies have shown efficacy against both the promastigote and amastigote forms of Leishmania amazonensis and the trypomastigote and amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease.[11][12] The IC₅₀ values reported for some analogues fall within the low micromolar range, highlighting their potential as lead compounds for developing new antiparasitic agents.[12]

Anti-inflammatory and Anticancer Potential

The 2-aminothiazole scaffold is a well-established pharmacophore in anti-inflammatory and anticancer drug design.[3][13]

  • Anti-inflammatory Effects: Related thiazole compounds have shown promise in reducing inflammation in animal models, suggesting therapeutic potential for inflammatory diseases.[14][15] This activity is often linked to the inhibition of enzymes like lipoxygenase or kinases involved in inflammatory signaling pathways.[15]

  • Anticancer Activity: The 2-aminothiazole core is present in clinically approved anticancer drugs like Dasatinib, a kinase inhibitor.[3] Research on various derivatives has shown potent antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, and colon cancer.[3] The N-(4-chlorophenyl) group can contribute to interactions with specific enzyme targets, such as c-Jun N-terminal kinase (JNK), which is involved in cell proliferation and apoptosis.[16]

Summary of Biological Activity Data

The following table summarizes representative minimum inhibitory concentration (MIC) data for thiazoline and thiazole derivatives against various microbial strains. It is important to note that these are for related compounds, providing an expected performance range for the title molecule.

Compound ClassOrganismActivity TypeResult (MIC in µg/mL)Reference
2-amino-2-thiazolineMultidrug-Resistant S. aureusAntibacterial32[9]
2-acetyl-2-thiazolineMultidrug-Resistant S. aureusAntibacterial32[9]
Substituted 2-aminothiazolesEnterobacter cloacaeAntibacterialPotent activity reported[8]
Substituted 2-aminothiazolesCandida albicansAntifungalGood activity reported[8]
Substituted 2-aminothiazolesTrichophyton virideAntifungalHigh sensitivity reported[8]
4-(4-chlorophenyl)thiazolesTrypanosoma cruzi (trypomastigote)Trypanocidal1.67 - 100[12]
4-(4-chlorophenyl)thiazolesLeishmania amazonensis (promastigote)Leishmanicidal19.86 - 200[12]

Experimental Protocol: Antimicrobial Susceptibility Testing

To validate the biological activity of this compound, a standardized antimicrobial susceptibility test is essential. The microbroth dilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Microbial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative Control: Media with DMSO (vehicle control)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

MIC_Assay_Workflow Microbroth Dilution Assay Workflow cluster_prep 1. Preparation cluster_dilution 2. Serial Dilution cluster_incubation 3. Inoculation & Incubation cluster_analysis 4. Analysis A Prepare stock solution of Test Compound in DMSO D Perform 2-fold serial dilutions of Test Compound across plate A->D B Prepare microbial inoculum (Adjust to 0.5 McFarland standard) F Inoculate wells with microbial suspension B->F C Dispense growth media into 96-well plate C->D in D->F then E Prepare Positive, Negative, and Sterility Controls E->F also G Incubate plate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) F->G H Visually inspect for turbidity (microbial growth) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating from a Novel Scaffold to a Validated Biological Function

Preamble: Charting a Course for a Novel Chemical Entity

The compound N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine belongs to the 2-aminothiazole class, a scaffold that is widely recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from the scaffold's presence in a multitude of biologically active compounds, including approved drugs and clinical candidates, which exhibit a broad range of therapeutic effects such as anticancer, antimicrobial, and anti-inflammatory activities.[2][3] Despite the promise suggested by its chemical lineage, the specific mechanism of action for this particular molecule remains uncharacterized in publicly available literature.

This guide, therefore, is structured not as a retrospective summary of established facts, but as a prospective roadmap for the research scientist. It provides a comprehensive, field-proven strategy for systematically dissecting the biological activity of a novel compound. We will begin by contextualizing the compound within the broader family of 2-aminothiazole derivatives, propose a putative mechanism of action based on established structure-activity relationships, and then delineate a rigorous, multi-tiered experimental workflow to validate this hypothesis and fully elucidate its molecular mechanism.

Section 1: The 2-Aminothiazole Scaffold: A Foundation of Diverse Bioactivity

The 2-aminothiazole moiety is a cornerstone in the synthesis of compounds with significant therapeutic potential.[4] Its prevalence in drug discovery is a testament to its versatile binding capabilities and favorable pharmacokinetic properties. The structural features of this compound—namely the 2-amino group, the dihydrothiazole core, and the specific substitutions—provide clues to its potential biological roles.

  • Anticancer Potential: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against a wide array of cancer cell lines.[2][3] Some, like the multi-kinase inhibitor Dasatinib, have achieved clinical success. The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.

  • Antimicrobial and Antiviral Activity: The thiazole ring is a key component in compounds designed to combat infectious diseases.[5][6] For instance, related structures have been found to inhibit bacterial enzymes like MurD ligase, which is crucial for peptidoglycan biosynthesis.[7]

  • Anti-inflammatory Properties: Compounds structurally similar to our topic molecule have shown promise in reducing inflammation, suggesting potential applications in inflammatory diseases.[8]

Given this context, it is reasonable to hypothesize that this compound functions as an inhibitor of a key enzyme involved in cellular proliferation or inflammatory signaling. The 4-chlorophenyl group, a common feature in kinase inhibitors, further supports this hypothesis.

Section 2: A Proposed Mechanistic Framework

Based on the extensive literature on related 2-aminothiazole derivatives, we can formulate a primary and several secondary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: The compound acts as an inhibitor of a protein kinase involved in oncogenic signaling. The N-phenyl group is a common feature in ATP-competitive kinase inhibitors, and the overall structure may fit into the ATP-binding pocket of a specific kinase, disrupting its function and halting downstream signaling.

Secondary Hypotheses:

  • The compound possesses anti-inflammatory activity through the inhibition of enzymes like c-Jun N-terminal kinases (JNKs) or other signaling molecules in inflammatory pathways.[9]

  • The compound exhibits antimicrobial properties by targeting essential bacterial enzymes, a known activity for some thiazole derivatives.[7][8]

The following sections will detail the experimental protocols required to systematically test these hypotheses.

Section 3: An Integrated Experimental Workflow for Mechanism of Action Elucidation

This section outlines a logical, multi-stage experimental plan. The causality behind the experimental choices is to move from a broad, phenotypic understanding of the compound's effects to a precise, molecular-level identification and validation of its target and mechanism.

Part 3.1: Stage 1 - Broad Phenotypic Screening

The initial step is to determine the primary biological effect of the compound in a cellular context. This is best achieved through a panel of high-throughput cell-based assays.[10][11]

Experimental Protocol: Multi-Panel Cell Viability Assay

  • Cell Line Selection: A diverse panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous control cell line (e.g., HEK293) should be selected.[12]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the compound (e.g., from 1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT or CCK-8 assay.[10]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Trustworthiness and Interpretation: A potent and selective effect on cancer cell lines over the non-cancerous line would strongly support the primary hypothesis of anticancer activity. The pattern of sensitivity across different cancer types can provide initial clues about the targeted pathway.

Part 3.2: Stage 2 - Target Identification

Assuming the phenotypic screen reveals a potent biological activity, the next critical step is to identify the direct molecular target(s).

Experimental Protocol: Affinity-Based Proteomics

  • Compound Immobilization: The compound is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).

  • Cell Lysate Incubation: The immobilized compound is incubated with a lysate from a sensitive cell line.

  • Binding and Elution: Proteins that bind to the compound are "pulled down" and then eluted.

  • Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Causality and Validation: This unbiased approach can identify proteins that physically interact with the compound. Candidate targets must then be validated through orthogonal methods to confirm that the interaction is specific and functionally relevant.

Part 3.3: Stage 3 - Target Engagement and Biochemical Characterization

Once a putative target is identified (e.g., "Kinase X"), it is essential to confirm direct binding and characterize the interaction biochemically.[13]

Experimental Protocol: In Vitro Kinase Assay

  • Recombinant Protein: Obtain purified, active recombinant Kinase X.

  • Kinase Reaction: Set up a reaction containing Kinase X, its specific substrate, and ATP.

  • Inhibition Measurement: Perform the reaction in the presence of varying concentrations of the compound.

  • Detection: Measure the phosphorylation of the substrate (e.g., using a phosphospecific antibody in an ELISA format or a fluorescence-based assay).[14]

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation: Quantitative Inhibition Data

ParameterValue
Target EnzymeRecombinant Human Kinase X
Substrate[Specific Peptide Substrate]
ATP Concentration10 µM
IC50 [e.g., 50 nM]

Protocol for Determining Mode of Inhibition:

To understand how the compound inhibits the enzyme, kinetic studies are performed.[15][16]

  • Experimental Setup: Run the kinase assay with varying concentrations of both the compound and ATP.

  • Data Plotting: Plot the reaction rates in a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Interpretation:

    • Competitive: Lines intersect on the y-axis. The inhibitor binds to the same site as ATP.

    • Non-competitive: Lines intersect on the x-axis. The inhibitor binds to an allosteric site.

    • Uncompetitive: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

Visualization of Experimental Workflow

G cluster_0 Stage 1: Phenotypic Screening cluster_1 Stage 2: Target ID cluster_2 Stage 3: Biochemical Validation pheno_screen Multi-Panel Cell Viability Assay pheno_result Determine IC50 values Identify sensitive cell lines pheno_screen->pheno_result target_id Affinity-Based Proteomics pheno_result->target_id target_result Identify Putative Protein Targets (e.g., Kinase X) target_id->target_result biochem_assay In Vitro Kinase Assay target_result->biochem_assay kinetics Enzyme Kinetic Studies target_result->kinetics biochem_result Confirm direct inhibition Determine IC50 and Ki biochem_assay->biochem_result kinetics_result Determine Mode of Inhibition (e.g., Competitive) kinetics->kinetics_result

Caption: Workflow for identifying and validating the molecular target.

Part 3.4: Stage 4 - Elucidation of Downstream Signaling Pathways

Confirming that the compound inhibits the target in a cellular context and affects its downstream signaling is the final piece of the puzzle.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat a sensitive cancer cell line with the compound at concentrations around its IC50 value for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against:

    • Phosphorylated form of the target (to show inhibition of its activity).

    • Total level of the target (to ensure the compound doesn't cause degradation).

    • A key downstream substrate of the target (to show pathway modulation).

  • Detection: Visualize protein bands and quantify changes in phosphorylation.

Expected Outcome: A successful experiment will show a dose-dependent decrease in the phosphorylation of the target and its downstream substrate, without affecting the total protein levels. This provides strong evidence that the compound engages its target in cells and modulates the intended signaling pathway.

Visualization of a Hypothetical Signaling Pathway

G compound N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine kinase_x Kinase X compound->kinase_x substrate Downstream Substrate kinase_x->substrate Phosphorylation proliferation Cell Proliferation substrate->proliferation

Caption: Proposed inhibitory action on a kinase signaling pathway.

Conclusion

While the precise mechanism of action for this compound is not yet defined, its chemical structure firmly places it within a class of compounds with rich and diverse pharmacology. The proposed hypotheses—centered on enzyme inhibition—are grounded in extensive precedent from the medicinal chemistry literature. The detailed experimental workflow provided in this guide offers a robust, logical, and self-validating system for any research team to follow. By progressing from broad phenotypic effects to specific molecular interactions and cellular pathway modulation, this approach will enable the definitive elucidation of the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

  • Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan. [Link]

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  • Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2023). ResearchGate. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Taylor & Francis Online. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). National Center for Biotechnology Information. [Link]

  • Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly synthesis of anti-inflammatory agent. (2023). ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2022). National Center for Biotechnology Information. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). ResearchGate. [Link]

  • Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. (2014). Journal of Chemical Information and Modeling. [Link]

Sources

Strategic Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine Derivatives: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The 2-amino-4,5-dihydrothiazole (2-aminothiazoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of a specific, high-interest subclass: N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine derivatives. We will dissect the foundational Hantzsch synthesis, detail the preparation of key precursors, provide a robust, step-by-step experimental protocol, and discuss critical aspects of reaction optimization and product characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel heterocyclic drug candidates.

Introduction: The Significance of the 2-Aminothiazoline Core

The thiazole ring system is a cornerstone in the design of biologically active molecules, with derivatives exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and antiviral.[3][4][5] The partially saturated 4,5-dihydrothiazole, or thiazoline, variant offers a three-dimensional geometry distinct from its aromatic counterpart, which can be crucial for optimizing interactions with biological targets.

The strategic introduction of specific substituents onto this core is a key principle of modern drug design.

  • N-(4-chlorophenyl) Group: The presence of a halogenated phenyl ring at the 2-amino position can significantly enhance biological activity by modulating factors such as lipophilicity, metabolic stability, and binding affinity through halogen bonding.

  • 5-Methyl Group: A small alkyl substituent on the thiazoline ring can influence the molecule's conformation and steric profile, fine-tuning its fit within a target's binding pocket.

This guide focuses on the practical, efficient assembly of these targeted derivatives, emphasizing the chemical logic behind the chosen synthetic pathways.

Core Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole and thiazoline ring is the Hantzsch thiazole synthesis.[3][5][6] The classic reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[3][6] This powerful cyclocondensation reaction forms the bedrock of our synthetic approach.

Reaction Principle: The synthesis proceeds via a nucleophilic attack of the sulfur atom from the thiourea onto the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. For the target 4,5-dihydrothiazole structure, the final step involves tautomerization to the more stable 2-amino form rather than a full dehydration to an aromatic thiazole.

General Reaction Mechanism:

Hantzsch_Mechanism Thiourea N-(4-chlorophenyl)thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack (S on C-Br) Haloketone 1-Bromo-2-propanone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazolinium salt) Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine Intermediate2->Product Dehydration & Tautomerization

Caption: General mechanism of the Hantzsch synthesis for 2-aminothiazolines.

Synthesis of Key Precursors

A successful synthesis relies on the quality and availability of its starting materials. The two primary precursors for this reaction are N-(4-chlorophenyl)thiourea and an appropriate α-haloketone.

Protocol for N-(4-chlorophenyl)thiourea Synthesis

This precursor is readily synthesized from 4-chloroaniline. A common method involves reaction with benzoyl isothiocyanate followed by hydrolysis, or more directly, reaction with ammonium thiocyanate under acidic conditions.

Methodology:

  • To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable solvent (e.g., acetone or dilute HCl), add ammonium thiocyanate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • The precipitated solid, N-(4-chlorophenyl)thiourea, is collected by filtration, washed with water, and dried.

  • Recrystallization from an ethanol/water mixture can be performed for higher purity.

The Electrophilic Partner: 1-Bromo-2-propanone

1-Bromo-2-propanone (bromoacetone) is the ideal electrophile for this synthesis as it provides the three-carbon backbone required to form the 5-methyl-4,5-dihydrothiazole ring. It is commercially available but is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.

Detailed Experimental Protocol for Target Compound Synthesis

This section provides a self-validating, step-by-step protocol for the synthesis of this compound.

Reagents and Materials
ReagentMW ( g/mol )Molar Eq.Amount
N-(4-chlorophenyl)thiourea186.661.0(Specify Mass)
1-Bromo-2-propanone136.991.05(Specify Mass/Vol)
Absolute Ethanol46.07-(Specify Volume)
Sodium Bicarbonate (NaHCO₃)84.011.2(Specify Mass)
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-chlorophenyl)thiourea (1.0 eq) and absolute ethanol. Stir until the solid is fully dissolved.

  • Addition of Reagents: Add sodium bicarbonate (1.2 eq) to the solution. Slowly, add 1-bromo-2-propanone (1.05 eq) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).[7]

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting thiourea spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with stirring.

  • Isolation: A solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Workflow start Start dissolve Dissolve N-(4-chlorophenyl)thiourea & NaHCO3 in Ethanol start->dissolve add_bromo Add 1-Bromo-2-propanone dissolve->add_bromo reflux Reflux for 3-5 hours (Monitor by TLC) add_bromo->reflux workup Cool and Quench in Ice Water reflux->workup filter Filter to Isolate Crude Product workup->filter purify Recrystallize from Ethanol/Water filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

Mechanistic Considerations and Optimization

  • Choice of Solvent: Ethanol is a common and effective solvent as it readily dissolves the thiourea precursor and has an appropriate boiling point for the reaction.[7]

  • Role of Base: While the Hantzsch reaction can proceed under neutral or acidic conditions, the inclusion of a mild base like sodium bicarbonate (NaHCO₃) is beneficial.[8][9] It neutralizes the hydrobromic acid (HBr) formed during the reaction, preventing potential side reactions and promoting the cyclization step.

  • Tautomerism: The final product exists predominantly in the 2-amino-4,5-dihydrothiazole form, which is the more stable tautomer compared to the 2-imino-2,3-dihydrothiazole isomer. Reaction conditions, particularly pH, can influence the isomeric ratio.[8]

  • Yield Optimization: Reaction time and temperature are critical variables. Insufficient heating can lead to an incomplete reaction, while excessive heating may cause decomposition. TLC monitoring is essential to determine the optimal reaction endpoint.

Structural Characterization

Unambiguous characterization of the synthesized this compound is critical. The following data are expected from standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenyl group (typically two doublets in the 7.0-7.5 ppm range), a multiplet for the C4-H proton, a multiplet for the C5-H proton, a doublet for the 5-methyl group, and a broad singlet for the N-H proton.[6][10]
¹³C NMR Aromatic carbons from the chlorophenyl ring, a C=N signal for the thiazoline ring (around 165-170 ppm), and aliphatic signals for C4, C5, and the methyl carbon.[5]
IR Spectroscopy Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1620-1660 cm⁻¹), and aromatic C-H and C=C stretching.[5][10]
Mass Spec (MS) A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound (C₁₀H₁₁ClN₂S). The isotopic pattern for chlorine (approx. 3:1 ratio for M+ and M+2) should be observable.[6]

Conclusion

The synthesis of this compound derivatives is efficiently achieved through a strategic application of the Hantzsch thiazole synthesis. By carefully preparing the N-substituted thiourea precursor and reacting it with an appropriate α-haloketone under optimized conditions, high yields of the target compound can be reliably obtained. The protocol and insights provided in this guide offer a solid foundation for researchers to produce these valuable scaffolds for further investigation in drug discovery and development programs.

References

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  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]

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The Enduring Therapeutic Promise of the 2-Aminothiazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of biologically active compounds, including several clinically approved drugs. Its unique structural features and synthetic accessibility have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases. This in-depth technical guide provides a comprehensive literature review of 2-aminothiazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, explore the diverse pharmacological activities with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, and present key structure-activity relationship insights. This guide is designed to be a practical resource, offering not only a curated overview of the field but also actionable experimental protocols and data-driven insights to facilitate the rational design of next-generation 2-aminothiazole-based therapeutics.

The 2-Aminothiazole Core: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This scaffold is prevalent in numerous FDA-approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties.[1] Notable examples include the multi-kinase inhibitor Dasatinib , used in the treatment of chronic myeloid leukemia, and the PI3K inhibitor Alpelisib , approved for certain types of breast cancer.[2][3] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of biological activity and selectivity.[4][5]

Synthetic Strategies for 2-Aminothiazole Derivatives

The construction of the 2-aminothiazole scaffold is primarily achieved through the venerable Hantzsch thiazole synthesis . This robust and versatile reaction involves the condensation of an α-halocarbonyl compound with a thiourea or its derivatives.[6] Modern modifications of this classic reaction, such as the use of microwave irradiation, have significantly improved reaction times and yields.[7][8]

General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of a foundational 2-aminothiazole derivative, 2-amino-4-phenylthiazole, which serves as a common starting material for further derivatization.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

Step-by-Step Procedure:

  • In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) in ethanol.[1]

  • Reflux the reaction mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and iodine.[1]

  • Pour the mixture into a solution of ammonium hydroxide to neutralize any remaining acid and precipitate the crude product.[1]

  • Collect the crude product by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[1]

Synthesis_Workflow

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Aminothiazole derivatives have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.[9][10]

Kinase Inhibition

The 2-aminothiazole scaffold serves as an excellent hinge-binding motif, enabling potent and often selective inhibition of kinases.[2][11]

  • Bcr-Abl and Src Kinases: Dasatinib is a prime example of a 2-aminothiazole derivative that potently inhibits both the Bcr-Abl fusion protein in chronic myeloid leukemia (CML) and the Src family of kinases.[12][13] It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and inducing apoptosis in cancer cells.[14]

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Alpelisib, a 2-aminothiazole derivative, is a selective inhibitor of the p110α isoform of PI3K.[3] Numerous other 2-aminothiazole derivatives have been developed as potent PI3K/mTOR dual inhibitors.[15]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, demonstrating significant antiproliferative activity.[11][16]

Kinase_Inhibition_Pathway

Caption: 2-Aminothiazole derivatives inhibit multiple oncogenic signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro activity of selected 2-aminothiazole derivatives against various cancer cell lines and kinases.

Compound ClassTarget(s)Cell Line/EnzymeIC50/GI50Reference
Dasatinib AnalogBcr-AblK562 (Leukemia)16.3 µM[10]
Piperazinyl-thiazoleVEGFR-2VEGFR-20.40 µM[10]
4-Amino-5-cinnamoylthiazoleTubulinHeLa (Cervical)1.6 µM[10]
Thiazole-pyrimidineCDK9Various0.64 - 2.01 µM[3]
AminothiazoleAurora AAurora A79 nM[3]
BenzothiazolePI3KαPI3Kα9.0 nM[3]
Thiazole DerivativePI3K/mTORHCT-1160.50 - 4.75 µM[3]
Phenyl-thiazolylamino-benzoic acidCK2αCK2α3.4 µM

Antimicrobial Activity: A Broad Spectrum of Action

2-Aminothiazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[16] Their mechanism of action often involves the inhibition of essential microbial enzymes.

Mechanisms of Antimicrobial Action
  • Inhibition of Bacterial Cell Wall Synthesis: Some derivatives have been shown to inhibit MurB, an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

  • Disruption of Fungal Cell Membranes: Other derivatives target lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Standard Antimicrobial Susceptibility Testing Protocol

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Synthesized 2-aminothiazole derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Fluconazole)

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds.

  • Controls: Include positive (microbe + standard antibiotic), negative (broth only), and solvent (microbe + DMSO) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of representative 2-aminothiazole derivatives against various microbial strains.

Compound DerivativeMicroorganismMIC (µg/mL)Reference
N-thiazolylcarboxamideMycobacterium tuberculosis H37Ra3.13[16]
Thiazolyl-thiourea (3,4-dichlorophenyl)Staphylococcus aureus4 - 16
Thiazolyl-thiourea (3-chloro-4-fluorophenyl)Staphylococcus epidermidis4 - 16
Ethanoisoindole-dione (R1 = OCH3)Escherichia coliNot specified, but "remarkable efficacy"
2-Arylideneamino-4-phenylthiazoleBacillus cereusNot specified, but "highest activity"
2-Substituted aminothiazole (SMB-1)S. aureus, E. coliComparable to Ampicillin
2-Substituted aminothiazole (SMB-6)S. aureus, E. coliComparable to Ampicillin

Anti-inflammatory and Neuroprotective Potential

Emerging research has highlighted the promising anti-inflammatory and neuroprotective properties of 2-aminothiazole derivatives, suggesting their potential in treating a range of inflammatory and neurodegenerative disorders.

Anti-inflammatory Effects via NF-κB Inhibition

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Dysregulation of the NF-κB signaling pathway is implicated in numerous inflammatory diseases. Several 2-aminothiazole and benzothiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators like COX-2 and iNOS.[10]

NFkB_Inhibition_Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by 2-aminothiazole derivatives.

Neuroprotection through GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a critical role in neuronal function. Its hyperactivity is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Several 2-aminothiazole derivatives have been identified as potent inhibitors of GSK-3β, demonstrating neuroprotective effects in preclinical models.[3]

Quantitative Anti-inflammatory and Neuroprotective Activity Data
Compound ClassTargetAssay/ModelIC50/EffectReference
Thiazole DerivativeGSK-3βIn vitro kinase assay0.29 nM[3]
Cephalosporin (Cefixime)GSK-3βIn vitro kinase assay2.55 µM[3]
Aryl 2-aminothiazoleCK2/GSK-3βIn vitro kinase assayCK2: 1.9 µM, GSK-3β: 0.67 µM[3]
Benzothiazole DerivativeNF-κBHepG2 cellsDownregulation of NF-κB, COX-2, iNOS

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and diverse biological activities make it an attractive starting point for the development of novel therapeutics. The extensive body of work reviewed in this guide underscores the potential of 2-aminothiazole derivatives to address significant unmet medical needs in oncology, infectious diseases, and inflammatory and neurodegenerative disorders.

Future research in this field will likely focus on:

  • Structure-Based Drug Design: Leveraging the growing number of crystal structures of 2-aminothiazole derivatives in complex with their target proteins to design more potent and selective inhibitors.

  • Multi-Targeted Agents: Developing single molecules that can modulate multiple disease-relevant pathways, potentially offering enhanced efficacy and a lower likelihood of drug resistance.

  • Novel Delivery Systems: Exploring innovative drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of 2-aminothiazole-based drugs.

By building upon the solid foundation of existing knowledge and embracing cutting-edge drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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Introduction: The Dihydrothiazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Dihydrothiazole Compounds

Dihydrothiazoles, also known as thiazolines, are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] They represent a partially saturated version of the aromatic thiazole ring and are distinct from the fully saturated thiazolidine. This unique structural feature imparts a three-dimensional character that is highly valuable in drug design, allowing for specific interactions with biological targets. The dihydrothiazole nucleus is a privileged scaffold found in a range of natural products and has been extensively explored in synthetic medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, making them a focal point for modern drug discovery efforts.[1][4][5][6] This guide provides a technical overview of the synthesis, characterization, and biological evaluation of dihydrothiazole compounds for researchers and drug development professionals.

Part 1: Synthetic Strategies for Dihydrothiazole Core Construction

The rational design of novel therapeutics begins with robust and flexible synthetic methodologies. The construction of the dihydrothiazole ring can be achieved through several key pathways, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Classical Cyclization Methods

Historically, the synthesis of thiazole derivatives has been dominated by the Hantzsch condensation.[1] For dihydrothiazoles (thiazolines), related cyclization strategies are employed, typically involving the reaction of a bifunctional precursor. A primary method involves the condensation of thioamides with α-haloketones.[7] This approach is straightforward and allows for the introduction of diversity at two key positions of the resulting dihydrothiazole ring.

Another powerful and more recent approach involves a metal- and catalyst-free method utilizing cysteine and substituted benzonitriles.[8] This method is particularly advantageous as it often proceeds in high yields and avoids potentially toxic heavy metal catalysts, which is a significant consideration in pharmaceutical synthesis.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Core Synthesis A Cysteine Reaction Reaction (Metal/Catalyst-Free) A->Reaction B Substituted Benzonitrile B->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Characterization Structural Elucidation (NMR, MS, IR) Purification->Characterization Purified Compound Product 2-Aryl-4,5-dihydrothiazole Product Characterization->Product Confirmed Structure

Caption: General workflow for the synthesis of 2-aryl-4,5-dihydrothiazoles.

Asymmetric Synthesis of Chiral Dihydrothiazoles

Many biological targets are chiral, necessitating the synthesis of enantiomerically pure compounds to maximize efficacy and minimize off-target effects. Asymmetric routes to substituted Δ2-thiazolines have been developed, often employing key stereochemistry-inducing steps.[9] A notable strategy involves using a Sharpless asymmetric dihydroxylation to set the stereocenter of a precursor, which is then carried through a series of high-yielding reactions, including an O→N acyl migration, to form the chiral dihydrothiazole ring.[9] This approach provides access to highly enantiomerically enriched products, which are crucial for developing selective ligands and therapeutic agents.[9]

Detailed Protocol: Metal-Free Synthesis of (S)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole

This protocol is adapted from a novel, efficient method for synthesizing 2-aryl-4,5-dihydrothiazoles.[8] The rationale for this choice is its high yield, avoidance of metal catalysts, and use of readily available starting materials.

Materials:

  • L-cysteine (1.0 equiv)

  • 2-hydroxybenzonitrile (1.1 equiv)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add L-cysteine (e.g., 10 mmol, 1.21 g) and 2-hydroxybenzonitrile (11 mmol, 1.31 g).

  • Solvent Addition: Add ethanol (50 mL) to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the cyclization reaction to proceed at an efficient rate.

  • Work-up: After the reaction is complete (typically 6-8 hours, as determined by TLC), cool the mixture to room temperature.

  • Neutralization: Slowly add 5% NaHCO₃ solution to the reaction mixture until the pH is neutral. This step is crucial to quench any acidic byproducts and facilitate product isolation.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the pure dihydrothiazole compound.[8]

Self-Validation: The structure and purity of the final compound must be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and ESI-MS to validate the success of the synthesis.[8]

Part 2: Biological Activity and Structure-Activity Relationships (SAR)

The therapeutic potential of dihydrothiazole compounds stems from their diverse biological activities. Extensive research has demonstrated their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.

Spectrum of Biological Activities

The dihydrothiazole scaffold is a versatile platform for developing agents that target a wide array of diseases. The specific activity is highly dependent on the nature and position of substituents on the ring.

Biological ActivityTarget/Mechanism of ActionExample Substituent PatternReference(s)
Anticancer Inhibition of VEGFR-2; Induction of apoptosis and cell cycle arrest at G1/S phase in MCF-7 cells.2-(benzylidene-hydrazinyl)-thiazol-4-one[4]
Antibacterial Inhibition of fatty acid synthesis; Inhibition of metallo-β-lactamases (MBLs).2-(2'-hydroxyphenyl)-4-hydroxymethyl[8][10]
Antifungal Disruption of fungal cell membrane integrity; Inhibition of lanosterol-C14α-demethylase.2-hydrazinyl-4-phenyl-1,3-thiazole[7]
Anti-inflammatory Inhibition of cholinesterases (AChE and BChE) and LPS-induced TNFα.Varied N-acylated and amine derivatives[11]
Antidiabetic Not fully elucidated, but pyrazole-containing derivatives show promise.2-(pyrazol-1-yl)-5-(bromomethyl)[1]
Causality in Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of medicinal chemistry. For dihydrothiazoles, SAR studies provide critical insights for rational drug design.

  • Anticancer Activity: For a series of thiazole derivatives tested against MCF-7 and HepG2 cancer cell lines, the presence of a 4-hydroxy-3-methoxybenzylidene group (compound 4c ) resulted in the highest potency, with an IC₅₀ of 2.57 µM against MCF-7 cells.[4] This suggests that the electronic and steric properties of this substituent are optimal for interaction with the biological target, which was identified as VEGFR-2.[4]

  • Antibacterial Activity: In a study of 2-aryl-4,5-dihydrothiazoles, a critical finding was the essentiality of a hydroxyl group at the 2'-position of the aryl ring for significant antibacterial activity.[8] Both electron-donating and electron-withdrawing groups on the aryl ring abolished the activity unless this 2'-hydroxy group was present, indicating it likely acts as a key hydrogen bond donor or metal chelator in its interaction with the bacterial target.[8]

SAR_Logic cluster_R Substituent at 2'-Aryl Position cluster_Activity Biological Outcome Scaffold 2-Aryl-Dihydrothiazole Core R_OH 2'-Hydroxy Group (Key Moiety) Scaffold->R_OH R_Other Other Groups (e.g., -F, -Cl, -CH3) Scaffold->R_Other Active High Antibacterial Activity R_OH->Active Essential for Potency Inactive Abolished Activity R_Other->Inactive Lacks Key Interaction

Caption: SAR logic for 2-aryl-dihydrothiazole antibacterial agents.

Part 3: Drug Development Workflow and Evaluation

The progression from a synthesized compound to a potential drug candidate involves a rigorous, multi-stage evaluation process. This workflow ensures that only the most promising compounds with favorable efficacy and safety profiles are advanced.

DrugDevWorkflow A Compound Synthesis & Purification B Primary Screening (e.g., In Vitro Cytotoxicity Assay) A->B Compound Library C Hit Identification (Compounds with IC50 < Threshold) B->C Activity Data D Secondary Assays (e.g., Enzyme Inhibition, Cell Cycle Analysis) C->D Prioritized Hits E Lead Compound Selection (Potent & Selective) D->E Detailed Profile F In Vivo Studies (Animal Models) E->F Optimized Lead G Preclinical Development F->G Efficacy & Safety Data

Caption: A typical workflow for the preclinical development of dihydrothiazole compounds.

Detailed Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is essential for the primary screening of anticancer compounds and is adapted from methodologies used to evaluate novel thiazole derivatives.[4] The causality behind the MTT assay is that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized dihydrothiazole compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours. The rationale for this step is to allow viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). This quantitative result is the self-validating output of the protocol.

Conclusion and Future Perspectives

The dihydrothiazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. The synthetic versatility, coupled with a broad range of biological activities, ensures its relevance in medicinal chemistry. Future efforts will likely focus on the development of more sophisticated asymmetric syntheses to access novel chiral space, the exploration of new biological targets through advanced screening techniques, and the use of computational modeling to refine SAR and design next-generation compounds with enhanced potency and selectivity. The integration of these strategies will undoubtedly lead to the discovery of new dihydrothiazole-based drug candidates to address unmet medical needs.

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  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. pubmed.ncbi.nlm.nih.gov. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Structure–activity relationship of the most active compounds. ResearchGate. [Link]

  • A structure-activity relationship study of compounds with antihistamine activity. europepmc.org. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. pubmed.ncbi.nlm.nih.gov. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ijdra.com. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. cogniscience.org. [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel 2-Aminothiazole Derivative

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][4][5] N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine belongs to this versatile class of molecules. When approaching a novel compound such as this, a systematic in vitro evaluation is paramount to elucidate its biological effects and potential mechanism of action.

This guide provides a comprehensive framework for the initial characterization of this compound. We will detail a two-stage experimental approach. The first stage involves a primary assessment of cytotoxicity to establish a viable concentration range for further studies. The second stage presents a focused biochemical assay to investigate a plausible mechanism of action—the inhibition of monoamine oxidase (MAO), a common target for small molecule inhibitors.[6][7][8] This dual approach ensures that subsequent, more complex cellular assays are conducted at non-toxic concentrations and provides a foundational understanding of the compound's enzymatic interactions.

Part 1: Primary Screening - Assessment of Cytotoxicity

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability.[9][10] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[11] We will describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for assessing metabolic activity as an indicator of cell viability.[10][11][12]

Experimental Workflow for Cytotoxicity Screening

The overall workflow for assessing the in vitro cytotoxicity of a novel compound is depicted below. This process begins with cell culture and seeding, followed by compound treatment, and concludes with a viability assay and data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture & Maintenance (e.g., MCF-7, HeLa) C Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->C B Compound Stock Preparation (10 mM in DMSO) E Treat with Serial Dilutions of Compound B->E D Incubate for 24h (Allow for attachment) C->D D->E F Incubate for 24-72h E->F G Add MTT Reagent (Incubate 1-4h) F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability vs. Control I->J K Determine IC50 Value J->K

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol for MTT Assay

1. Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., NCM460)[11]

  • Recommended cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

2. Step-by-Step Procedure:

  • Cell Culture: Maintain the chosen cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions by diluting with the complete cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v).[11]

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[10][11] Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[11]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Presentation and Interpretation

The results should be expressed as the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that reduces cell viability by 50%, should be calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineCompoundExposure TimeIC50 (µM) [Hypothetical]
MCF-7This compound48 hours25.5 ± 2.1
HeLaThis compound48 hours32.8 ± 3.5
A549This compound48 hours41.2 ± 4.0
NCM460 (Normal)This compound48 hours> 100

Part 2: Mechanistic Investigation - Monoamine Oxidase (MAO) Inhibition Assay

Based on the known activities of related heterocyclic compounds, a plausible hypothesis is that this compound may act as an enzyme inhibitor. Monoamine oxidases (MAO-A and MAO-B) are well-established targets for such compounds and are implicated in neurological disorders.[6][7][8] An in vitro assay to determine the inhibitory potential of the compound against these enzymes is a logical next step.

Principle of the MAO Inhibition Assay

MAOs are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[7][8] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[6][8] Selective MAO-A inhibitors are often explored for treating depression, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[7][8] This assay measures the ability of the test compound to inhibit the activity of recombinant human MAO-A or MAO-B.

Biochemical Assay Workflow

The following diagram illustrates the workflow for determining the IC50 of the test compound against MAO-A and MAO-B.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Data Analysis A Prepare Recombinant hMAO-A & hMAO-B D Add Buffer, Enzyme, and Test Compound/Control A->D B Prepare Substrate (e.g., Kynuramine) F Initiate Reaction with Substrate Addition B->F C Prepare Test Compound & Positive Controls (Clorgyline for MAO-A, Selegiline for MAO-B) C->D E Pre-incubate D->E E->F G Incubate at 37°C F->G H Stop Reaction G->H I Measure Product Formation (Spectrophotometry or Fluorometry) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for the MAO inhibition assay.

Detailed Protocol for MAO Inhibition Assay

1. Materials and Reagents:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)[7][8]

  • Clorgyline (selective MAO-A inhibitor)[8]

  • Selegiline (selective MAO-B inhibitor)[8]

  • Potassium phosphate buffer (pH 7.4)

  • DMSO

  • 96-well UV-transparent plates

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive controls in DMSO. Serially dilute these stocks in buffer to achieve the desired final concentrations for the assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Test compound dilutions or positive controls

    • Recombinant MAO-A or MAO-B enzyme

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Kinetic Measurement: Immediately measure the formation of the product, 4-hydroxyquinoline, by monitoring the increase in absorbance at 316 nm over time using a spectrophotometric plate reader.[7]

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • IC50 Determination: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Expected Data and Interpretation

The assay will yield IC50 values for the test compound against both MAO-A and MAO-B, allowing for an assessment of its potency and selectivity.

EnzymeCompoundIC50 (µM) [Hypothetical]Positive ControlPositive Control IC50 (µM)
MAO-AThis compound15.2 ± 1.8Clorgyline0.008 ± 0.001
MAO-BThis compound5.8 ± 0.7Selegiline0.012 ± 0.002

Conclusion

This application note provides a robust, two-part protocol for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile and then investigating a plausible enzymatic target, researchers can efficiently gather foundational data. These results will guide further studies, including more detailed mechanism of action experiments, structure-activity relationship (SAR) analyses, and progression into more complex cell-based and in vivo models.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 395-404. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Background Information. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618-624. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Johnson, R. J., & Goody, R. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 58-61. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Enzyme Inhibition. Retrieved from [Link]

  • Dar, A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1269-1296. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Investigating a Novel 2-Aminothiazole Derivative

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] This heterocyclic system is a key component in clinically approved anticancer drugs like Dasatinib, highlighting its importance in oncology.[1] Derivatives of 2-aminothiazole have demonstrated a wide range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]

This document provides a comprehensive guide for the preclinical evaluation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (hereafter designated as Cpd-CMDT), a novel synthetic compound based on this promising scaffold. The protocols outlined herein are designed to systematically characterize its cytotoxic and cytostatic effects on various cancer cell lines, elucidate its mechanism of action, and establish a foundational dataset for further drug development efforts.

II. Application Notes: Guiding the Experimental Strategy

Before initiating wet-lab experiments, a clear strategic framework is essential. This section explains the scientific logic behind the proposed experimental workflow.

A. Hypothesized Mechanism of Action

Based on the extensive literature on related 2-aminothiazole and 2-aminobenzothiazole derivatives, Cpd-CMDT is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[4][5]

  • Cell Cycle Arrest: Compounds with this core structure have been shown to halt cell cycle progression, often at the G2/M phase, by interfering with the function of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[1]

  • Inhibition of Pro-Survival Signaling: Key pathways like PI3K/Akt/mTOR are frequently dysregulated in cancer and are known targets for similar small molecules.[5][6]

B. Experimental Workflow Overview

A tiered approach is recommended to efficiently characterize the biological activity of Cpd-CMDT. The workflow begins with broad screening to confirm activity, followed by more detailed mechanistic studies.

experimental_workflow cluster_0 Tier 1: Activity & Potency Screening cluster_1 Tier 2: Mechanism of Action Elucidation cluster_2 Tier 3: Target Pathway Validation A Prepare Cpd-CMDT Stock Solution C Protocol 1: Cell Viability Assay (MTT) - Determine IC50 Values A->C B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B->C D Protocol 2: Apoptosis Assay (Annexin V/PI Flow Cytometry) C->D If IC50 is potent E Protocol 3: Cell Cycle Analysis (Propidium Iodide Flow Cytometry) C->E If IC50 is potent F Treat Cells with Cpd-CMDT (at IC50 concentration) D->F E->F G Protocol 4: Western Blot Analysis - Probe for Apoptosis & Cell Cycle Markers F->G

Caption: A tiered experimental workflow for characterizing Cpd-CMDT.

III. Experimental Protocols

The following protocols provide step-by-step methodologies for the in vitro evaluation of Cpd-CMDT. It is crucial to maintain aseptic cell culture techniques throughout all procedures.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This initial assay quantifies the effect of Cpd-CMDT on cell metabolic activity, a proxy for cell viability.[7][8] The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of drug potency.[9]

A. Materials and Reagents

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Cpd-CMDT

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

B. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated counter.

    • Dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate. This density should be optimized to ensure cells are in an exponential growth phase at the end of the assay.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Cpd-CMDT in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells, clarifying whether the observed cytotoxicity is due to programmed cell death.[11][12]

A. Materials and Reagents

  • Cancer cells cultured in 6-well plates

  • Cpd-CMDT

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

B. Step-by-Step Procedure

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with Cpd-CMDT at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Set up compensation and gates based on unstained and single-stained controls.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative (Bottom-Left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (Bottom-Right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Top-Right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (Top-Left quadrant).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

A. Materials and Reagents

  • Cancer cells cultured in 6-well plates

  • Cpd-CMDT

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

B. Step-by-Step Procedure

  • Cell Treatment and Harvesting:

    • Treat cells as described in Protocol 2 (Step B.1).

    • Harvest adherent cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash the pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).[14]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data in a linear mode.

    • Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]

Protocol 4: Mechanistic Investigation by Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with Cpd-CMDT.[16][17]

A. Materials and Reagents

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-p-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

B. Step-by-Step Procedure

  • Protein Extraction:

    • Treat cells in 6-well or 10 cm plates with Cpd-CMDT as desired.

    • Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).

    • Add Laemmli buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

    • Use β-actin as a loading control to ensure equal protein loading across lanes.

IV. Data Presentation and Visualization

Clear presentation of quantitative data is critical for interpretation and comparison.

Table 1: IC50 Values of Cpd-CMDT in Various Cancer Cell Lines
Cell LineTissue of OriginCpd-CMDT IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
HCT116Colorectal CarcinomaHypothetical ValueHypothetical Value
PC-3Prostate CancerHypothetical ValueHypothetical Value

Data presented as Mean ± SD from three independent experiments.

Table 2: Effect of Cpd-CMDT on Apoptosis and Cell Cycle Distribution in A549 Cells (48h Treatment)
TreatmentConcentration% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0.1% DMSOHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Cpd-CMDTIC50Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Cpd-CMDT2x IC50Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Data represents the mean percentage of the total cell population.

Visualization of a Potential Target Pathway

The following diagram illustrates the intrinsic apoptosis pathway, highlighting key proteins that can be assessed by Western blot to validate the mechanism of Cpd-CMDT.

apoptosis_pathway cluster_0 Mitochondrion Mito Cytochrome c (release) Casp9 Caspase-9 Mito->Casp9 activates Cpd Cpd-CMDT Treatment Bax Bax (Pro-apoptotic) (Upregulation) Cpd->Bax Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Cpd->Bcl2 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Casp9->Casp3 activates c_Casp3 Cleaved Caspase-3 (Active) Casp3->c_Casp3 PARP PARP c_Casp3->PARP cleaves Apoptosis Apoptosis c_Casp3->Apoptosis c_PARP Cleaved PARP (Inactive) PARP->c_PARP

Caption: Hypothesized intrinsic apoptosis pathway induced by Cpd-CMDT.

V. References

  • Anticancer Research. Cell Viability Assays. Methods and Protocols. [Link][19]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link][14]

  • Bari, S. B., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link][1]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link][16]

  • Wang, Y., & Li, J. (2016). Cellular Apoptosis Assay of Breast Cancer. PubMed. [Link][11]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link][13]

  • University of Virginia School of Medicine. Cell Cycle Tutorial Contents. [Link][15]

  • Creative Bioarray. Cell Viability Assays. [Link][8]

  • Telford, W. G., & Komoriya, A. (2009). Apoptosis assays with lymphoma cell lines: problems and pitfalls. PMC - NIH. [Link][20]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link][12]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH. [Link][10]

  • Axion BioSystems. Choosing an Apoptosis Detection Assay. [Link][21]

  • RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link][2]

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link][22]

  • Li, Z., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link][6]

  • Khan, I., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. PubMed. [Link][23]

  • ResearchGate. Development of 2-aminothiazole core in anticancer therapeutic areas. [Link][3]

  • ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link][24]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro. [Link][9]

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Application Notes and Protocols for the Antimicrobial Screening of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[2][3] The thiazole scaffold is a core component of several clinically approved drugs and is known for its versatile pharmacological profile.[4][5] The antimicrobial efficacy of thiazole derivatives is often modulated by the nature of substituents on the thiazole ring, with halogenated phenyl groups, such as the 4-chlorophenyl moiety, being of particular interest.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of the novel compound, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine . The protocols detailed herein are grounded in established methodologies from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[9][10]

Compound Profile: this compound

While specific data for this compound is under investigation, its structural features suggest potential antimicrobial activity. The thiazole core is a known pharmacophore, and the 4-chlorophenyl group can enhance biological activity through increased lipophilicity, potentially improving cell membrane penetration.[6] The following protocols are designed to elucidate the antimicrobial spectrum and potency of this compound.

Part 1: Qualitative Antimicrobial Screening - Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary screening tool to qualitatively assess the antimicrobial activity of a compound.[11][12] This method is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific microorganism, resulting in a zone of growth inhibition if the microbe is susceptible.[13]

Principle

An antibiotic-impregnated paper disk is placed on an agar surface uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[14] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Detailed Protocol
  • Preparation of Microbial Inoculum:

    • From a pure, overnight culture of the test microorganism on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard.[12] This corresponds to approximately 1-2 x 10⁸ CFU/mL for Escherichia coli.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized microbial suspension.[15]

    • Remove excess inoculum by pressing the swab against the inner wall of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[15]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]

  • Application of Test Compound Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound. A starting concentration of 30 µg per disk is recommended for initial screening.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[13]

    • Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate to prevent overlapping of inhibition zones.[13]

    • Gently press each disk to ensure complete contact with the agar surface.[15]

    • Include positive control disks (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control disk (impregnated with the solvent used to dissolve the test compound).

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[16] Incubation conditions may vary for fastidious organisms or fungi.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.[12]

Experimental Workflow: Agar Disk Diffusion

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate Agar Surface with Microbial Suspension prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate place_disks Place Compound-Impregnated and Control Disks inoculate->place_disks incubate Incubate Plates (35±2°C, 16-20h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Agar Disk Diffusion Assay.

Part 2: Quantitative Antimicrobial Screening - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[17] This method is considered the gold standard for susceptibility testing.[18]

Principle

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible signs of growth (turbidity). The lowest concentration of the compound that prevents visible growth is the MIC.[16]

Detailed Protocol
  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[19] A typical starting range for a novel compound could be 256 µg/mL to 0.5 µg/mL.

    • Ensure the final concentration of the solvent in each well is not inhibitory to the microorganism.

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described for the disk diffusion method.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared microbial inoculum.

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).[17] A positive control with a known antibiotic is also recommended.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[16]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[19]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.

Experimental Workflow: Broth Microdilution for MIC

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35±2°C, 16-20h) inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic record_mic Record MIC Value read_mic->record_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Principle

Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto a suitable agar medium that does not contain the test compound. After incubation, the number of surviving organisms is determined by colony counting. The lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum is the MBC.[19]

Detailed Protocol
  • Following MIC Determination:

    • Identify the MIC well and the wells with higher concentrations of the test compound that showed no visible growth.

  • Subculturing:

    • From each of these clear wells, plate a 10-100 µL aliquot onto a sterile, non-selective agar plate (e.g., MHA).[19]

    • Also, plate an aliquot from the growth control well to determine the initial inoculum concentration.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.[19]

  • Determination of MBC:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[22]

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19]

Experimental Workflow: MBC Determination

G start From MIC Plate (Clear Wells) subculture Subculture Aliquots onto Fresh Agar Plates start->subculture incubate Incubate Plates (35±2°C, 18-24h) subculture->incubate count_cfu Count Colony Forming Units (CFU) incubate->count_cfu determine_mbc Determine MBC (≥99.9% Kill) count_cfu->determine_mbc

Caption: Workflow for MBC Determination.

Data Presentation

Systematic and clear presentation of data is crucial for the interpretation and comparison of results. The following tables provide a standardized format for summarizing your findings.

Table 1: Qualitative Antimicrobial Activity of this compound by Agar Disk Diffusion

Test MicroorganismGram StainZone of Inhibition (mm) - Test Compound (30 µ g/disk )Zone of Inhibition (mm) - Positive ControlZone of Inhibition (mm) - Negative Control
Staphylococcus aureusPositive[Insert Data][Insert Data][Insert Data]
Bacillus subtilisPositive[Insert Data][Insert Data][Insert Data]
Escherichia coliNegative[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data][Insert Data]
Candida albicansN/A (Fungus)[Insert Data][Insert Data][Insert Data]

Table 2: Quantitative Antimicrobial Activity of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus[Insert Data][Insert Data][Insert Data][Bacteriostatic/Bactericidal]
Bacillus subtilis[Insert Data][Insert Data][Insert Data][Bacteriostatic/Bactericidal]
Escherichia coli[Insert Data][Insert Data][Insert Data][Bacteriostatic/Bactericidal]
Pseudomonas aeruginosa[Insert Data][Insert Data][Insert Data][Bacteriostatic/Bactericidal]
Candida albicans[Insert Data][Insert Data][Insert Data][Fungistatic/Fungicidal]

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]

  • EUCAST. (n.d.). ESCMID. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Retrieved from [Link]

  • Broth microdilution reference methodology. (n.d.). Slideshare. Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH. Retrieved from [Link]

  • synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. (n.d.). Connect Journals. Retrieved from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. Retrieved from [Link]

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Application Notes and Protocols for the Hantzsch Synthesis of Dihydrothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hantzsch Synthesis and the Strategic Importance of Dihydrothiazoles

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, traditionally involves the condensation of an α-haloketone with a thioamide to yield a thiazole ring.[1] This aromatic heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. However, the partially saturated analogues, dihydrothiazoles, represent a class of compounds with distinct stereochemical and electronic properties, offering a valuable, yet less explored, region of chemical space for drug discovery and development. The controlled synthesis of dihydrothiazoles via a modified Hantzsch approach provides access to novel molecular architectures with potential applications as enzyme inhibitors, receptor modulators, and other bioactive agents.

This application note provides a detailed experimental procedure for the synthesis of 2,3-dihydrothiazoles, specifically 2-imino-2,3-dihydrothiazoles, by directing the regioselectivity of the Hantzsch reaction under acidic conditions. We will delve into the mechanistic rationale behind this synthetic strategy, offer a comprehensive, step-by-step protocol, and discuss key characterization techniques and troubleshooting strategies.

Mechanistic Insight: Directing the Hantzsch Reaction Towards Dihydrothiazoles

The classical Hantzsch thiazole synthesis proceeds through a series of steps initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole.

However, the reaction pathway can be manipulated. Under neutral or basic conditions, the reaction overwhelmingly favors the formation of the 2-aminothiazole tautomer, which rapidly aromatizes. In contrast, conducting the synthesis in a strongly acidic medium alters the regioselectivity of the cyclization.[2] The protonation of the thioamide nitrogen increases the propensity for the nitrogen to act as the nucleophile in the initial attack on the α-haloketone, or influences the cyclization of the intermediate in favor of the endocyclic imine, leading to the formation of a 2-imino-2,3-dihydrothiazole. The acidic environment also helps to stabilize the dihydrothiazole product and can inhibit the final dehydration step that would lead to the aromatic thiazole.

Experimental Protocol: Acid-Catalyzed Hantzsch Synthesis of 2-Imino-2,3-dihydrothiazoles

This protocol details a general procedure for the synthesis of 2-imino-2,3-dihydrothiazoles from α-haloketones and N-monosubstituted thioureas under acidic conditions.[2]

Materials and Reagents
  • α-Haloketone: e.g., 2-bromoacetophenone, chloroacetone

  • N-Monosubstituted thiourea: e.g., N-methylthiourea, N-ethylthiourea

  • Solvent: Anhydrous Ethanol (EtOH)

  • Acid Catalyst: Concentrated Hydrochloric Acid (HCl)

  • Neutralizing agent: Saturated sodium bicarbonate solution (NaHCO₃)

  • Extraction solvent: Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Safety Precautions
  • Always perform this reaction in a well-ventilated fume hood.

  • α-Haloketones are lachrymatory and corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid is highly corrosive. Handle with appropriate PPE.

  • Thioureas can be toxic. Avoid inhalation of dust and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the N-monosubstituted thiourea (1.0 eq) in anhydrous ethanol.

    • To this solution, add the α-haloketone (1.0 eq).

    • Carefully add a solution of 10M HCl in ethanol (prepared by cautiously adding concentrated HCl to cold ethanol) to the reaction mixture. A typical ratio is a 1:2 v/v mixture of 10M HCl to the ethanolic solution of the reactants.[2]

  • Reaction Execution:

    • Heat the reaction mixture to 80°C using a pre-heated oil bath or heating mantle.[2]

    • Stir the reaction mixture vigorously at this temperature for approximately 20-30 minutes.[2]

    • Monitor the progress of the reaction by TLC (a suitable eluent system should be determined beforehand, e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot will indicate the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-imino-2,3-dihydrothiazole.

Characterization of Dihydrothiazoles

The successful synthesis of the 2-imino-2,3-dihydrothiazole product should be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR The proton at the C5 position of the dihydrothiazole ring will typically appear as a singlet in a region distinct from aromatic protons. The chemical shifts of the protons on the substituents at the N3 and C4 positions will also be informative.
¹³C NMR The spectrum will show characteristic signals for the sp³-hybridized carbon at C5 and the imino carbon at C2. The chemical shifts of the carbons in the substituents will also be present.
IR Spectroscopy A strong absorption band corresponding to the C=N stretching vibration of the imino group is expected. The absence of a strong C=C stretching band characteristic of an aromatic thiazole ring is also indicative of the dihydro product.
Mass Spectrometry The molecular ion peak corresponding to the mass of the expected 2-imino-2,3-dihydrothiazole should be observed.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Increase reaction time or temperature. Ensure the acid catalyst is of the correct concentration and is added appropriately.
Decomposition of starting materials or product.Ensure anhydrous conditions. Avoid excessively high temperatures or prolonged reaction times.
Formation of 2-aminothiazole (aromatic product) Insufficiently acidic conditions.Increase the concentration of the acid catalyst. Ensure the use of a strong acid like HCl.[3]
Reaction temperature is too high or reaction time is too long, leading to dehydration.Carefully control the reaction temperature and monitor the reaction closely by TLC to stop it once the dihydrothiazole is formed.
Mixture of products Incomplete reaction or side reactions.Optimize reaction conditions (time, temperature, stoichiometry). Purify the product carefully using column chromatography.[3]

Visualizing the Workflow

Hantzsch_Dihydrothiazole_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants α-Haloketone & N-Substituted Thiourea Heating Heat to 80°C (20-30 min) Reactants->Heating Solvent Anhydrous Ethanol Solvent->Heating Catalyst 10M HCl in Ethanol Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Neutralization Neutralize with NaHCO₃ Monitoring->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization Final_Product Pure 2-Imino-2,3- dihydrothiazole Characterization->Final_Product

Caption: Experimental workflow for the acid-catalyzed Hantzsch synthesis of dihydrothiazoles.

Conclusion

The acid-catalyzed modification of the Hantzsch thiazole synthesis offers a reliable and direct route to 2-imino-2,3-dihydrothiazoles, a valuable class of non-aromatic heterocycles. By carefully controlling the reaction conditions, particularly the acidity, researchers can selectively favor the formation of the dihydro product over the traditional aromatic thiazole. This application note provides a foundational protocol that can be adapted and optimized for a variety of substrates, thereby enabling the exploration of this important area of chemical space for applications in drug discovery and materials science. The provided troubleshooting guide and characterization overview will further aid researchers in the successful synthesis and identification of these target molecules.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from a relevant online chemistry resource.
  • The Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (0), 639-643.
  • MDPI. (n.d.).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from a relevant online chemistry resource.

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Definitive Analytical Protocols for the Characterization of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive suite of analytical methodologies for the characterization, identification, and quantification of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. As a novel heterocyclic amine with potential applications in pharmaceutical development, rigorous and validated analytical techniques are paramount for ensuring its quality, safety, and efficacy. The protocols herein are designed for researchers, quality control analysts, and drug development scientists, offering detailed, step-by-step instructions for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction and Physicochemical Profile

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for its diverse biological activities and presence in numerous approved pharmaceuticals.[4] The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the active pharmaceutical ingredient (API) from potential synthetic impurities, degradants, and isomers. This document outlines a multi-tiered analytical strategy, beginning with unequivocal structural identification and culminating in a fully validated quantitative assay.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueSource
IUPAC NameThis compound-
Molecular FormulaC₁₀H₁₁ClN₂SCalculated
Molecular Weight226.73 g/mol Calculated
Canonical SMILESCC1CNC(=NC1S)NC2=CC=C(C=C2)ClCalculated
InChI KeyVaries based on generation-
Predicted LogP~2.5 - 3.5Calculated
AppearanceLikely a white to off-white crystalline solidInferred[5][6]

Core Analytical Strategy: A Multi-Technique Approach

A robust analytical control strategy relies on orthogonal methods to provide a complete picture of the analyte. Our approach ensures identity, purity, and strength are controlled throughout the development lifecycle.

cluster_0 Phase 1: Identification & Structure cluster_1 Phase 2: Quantification & Purity ID Structural ID & Confirmation NMR NMR Spectroscopy (¹H, ¹³C) ID->NMR Primary Structure MS Mass Spectrometry (HRMS) ID->MS Molecular Weight Quant Assay & Impurity Profiling ID->Quant Characterized Material HPLC HPLC-UV (Validated Assay) Quant->HPLC Primary Method GCMS GC-MS (Volatiles/Solvents) Quant->GCMS Orthogonal Method

Caption: Overall analytical workflow for the target analyte.

Methodology I: Identification and Structural Confirmation

Initial characterization focuses on unequivocally confirming the chemical structure of the synthesized compound. NMR and Mass Spectrometry are the primary tools for this purpose.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale & Causality: NMR provides unambiguous information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. This combination serves as a definitive fingerprint for the molecule's identity. The expected chemical shifts are inferred from published data on similar thiazole and N-aryl amine structures.[7][8][9][10]

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the sample's solubility.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum with 16-32 scans.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

      • Integrate all signals to determine proton ratios.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

    • Data Interpretation: Correlate the observed chemical shifts, coupling constants, and integrations with the expected structure of this compound.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Rationale & Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides further confirmation of the structure.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

    • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

    • Data Analysis:

      • Identify the protonated molecular ion [M+H]⁺.

      • Verify that the measured mass is within 5 ppm of the calculated exact mass for C₁₀H₁₂ClN₂S⁺.

      • Confirm the presence of the [M+2+H]⁺ isotope peak at an intensity approximately one-third of the [M+H]⁺ peak, characteristic of a monochlorinated compound.

Methodology II: Purity and Assay by HPLC-UV

This reverse-phase HPLC method is designed for the simultaneous determination of API content (assay) and the quantification of impurities. The method must be validated to prove it is fit for its intended purpose, following ICH Q2(R2) guidelines.[1][2][11]

Validation HPLC Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOD / LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2.

Protocol 3: Validated RP-HPLC Method
  • Rationale & Causality: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like the target analyte. A mobile phase of acetonitrile and water provides good separation efficiency. A phosphate buffer is used to control the ionization state of the basic amine functional group, ensuring consistent retention times and peak shapes. UV detection is selected based on the presence of chromophoric aromatic rings. Method parameters are based on common practices for thiazole derivatives.[12][13]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD/UV detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Testing (SST):

    • Before analysis, perform five replicate injections of a working standard solution (e.g., 0.1 mg/mL).

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates: ≥ 2000.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[14]

  • Analysis and Calculations:

    • Inject the prepared sample solution.

    • Calculate the assay (% w/w) by comparing the peak area of the analyte in the sample to that of the standard.

    • Calculate impurity levels using percent area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Method Validation Protocols

The following protocols must be executed to demonstrate the method is suitable for its intended purpose.

  • Specificity: Perform forced degradation studies by exposing the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress conditions. The method is specific if the main peak is resolved from all degradation product peaks (peak purity > 990). A validated stability-indicating method is crucial.[2]

  • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal assay concentration. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean percent recovery should be within 98.0% to 102.0%.[11]

  • Precision:

    • Repeatability (Intra-assay): Analyze six separate sample preparations at 100% of the target concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two data sets should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ~10:1). This is critical for impurity analysis.

Table 2: Example HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Specificity (Peak Purity)> 990Pass
Linearity (r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0 - 102.0%99.7%
Precision (Repeatability RSD)≤ 2.0%0.85%
LOQS/N ≥ 100.05 µg/mL

Methodology III: Volatile Impurities by GC-MS

  • Rationale & Causality: GC-MS is the gold standard for identifying and quantifying residual solvents from the synthesis process. Headspace sampling is used to analyze volatile components without injecting the non-volatile API, which could contaminate the system. This method is crucial for meeting ICH Q3C limits for residual solvents.

Protocol 4: Static Headspace GC-MS
  • Instrumentation and Conditions:

    • GC-MS System: Agilent GC with 5977 MS or equivalent, coupled with a static headspace autosampler.

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350.

    • Headspace Parameters: Oven: 80°C, Loop: 90°C, Transfer Line: 100°C, Equilibration time: 15 min.

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Crimp the vial securely.

    • Standard Preparation: Prepare a standard containing known residual solvents at their target limit concentrations in the same solvent.

    • Analysis: Place vials in the autosampler and run the sequence.

    • Data Interpretation: Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the NIST library and the injected standard. Quantify using the external standard method.

References

  • ICH Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • IOP Publishing. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • Oriental Journal of Chemistry. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • MDPI. Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. [Link]

  • PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]

  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. [Link]

  • National Institutes of Health. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, is a synthetic organic compound that holds promise for therapeutic applications due to its unique structural features. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This in-silico approach is instrumental in modern drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with this compound. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and offer insights into the analysis and interpretation of docking results.

Strategic Selection of a Protein Target: Targeting Human p53 Tumor Suppressor

Given the prevalence of thiazole derivatives in anticancer research, we have selected the human p53 tumor suppressor protein as a relevant target for this docking study.[2] The p53 protein plays a crucial role in regulating the cell cycle and preventing cancer. Its inactivation is a common event in many human cancers, making it a prime target for therapeutic intervention. For this study, we will utilize the crystal structure of the p53 core domain.

Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be systematically broken down into several key stages, each crucial for obtaining meaningful and reliable results. The following diagram illustrates the general workflow.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Human p53) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results_Analysis Results Analysis (Binding Energy) Docking->Results_Analysis Visualization Visualization & Interaction Mapping (PyMOL, LigPlot+) Results_Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is paramount for a successful docking simulation. This stage involves generating 3D structures, assigning correct chemical properties, and converting the files into the appropriate format for the docking software.

Protocol 1.1: Ligand Preparation

The 3D structure of this compound can be generated using chemical drawing software and then optimized.

Materials:

  • ChemDraw or similar chemical drawing software

  • Open Babel or similar chemical file format converter

Procedure:

  • 2D Structure Drawing: Draw the 2D structure of this compound in your chemical drawing software.

  • 3D Conversion: Convert the 2D drawing into a 3D structure using the software's built-in tools.

  • Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy conformation. Save the structure as a .mol or .sdf file.

  • File Format Conversion: Use a tool like Open Babel to convert the ligand file to the PDBQT format, which is required by AutoDock Vina. This step adds partial charges and defines rotatable bonds.

Protocol 1.2: Protein Preparation

The protein structure is obtained from the Protein Data Bank (PDB) and requires cleaning and preparation.

Materials:

  • Web browser to access the RCSB PDB database

  • Molecular visualization software (e.g., PyMOL, UCSF Chimera)

  • AutoDock Tools (MGLTools)

Procedure:

  • PDB File Retrieval: Download the desired crystal structure of the human p53 core domain from the RCSB PDB database (e.g., PDB ID: 1TUP).

  • Protein Cleaning: Open the PDB file in a molecular visualization tool. Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.[3] If the protein has multiple chains, select the chain of interest.

  • Preparation in AutoDock Tools:

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

Part 2: Molecular Docking Simulation

With the prepared ligand and protein, the next step is to perform the docking simulation using AutoDock Vina.

Protocol 2.1: Grid Box Generation

The grid box defines the search space for the ligand in the protein's binding site.

Procedure (in AutoDock Tools):

  • Load Protein: Load the prepared protein PDBQT file.

  • Define Grid Box:

    • Navigate to the "Grid" -> "Grid Box" menu.

    • Position the grid box to encompass the known binding site of the p53 protein.

    • Adjust the dimensions of the grid box to be large enough to allow for rotational and translational movement of the ligand.

    • Note the center coordinates (x, y, z) and the size of the grid box.

Protocol 2.2: Running AutoDock Vina

AutoDock Vina is typically run from the command line.

Materials:

  • AutoDock Vina executable

  • Prepared ligand PDBQT file

  • Prepared protein PDBQT file

  • A text editor to create a configuration file

Procedure:

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run Vina: Open a command terminal, navigate to the directory containing your files, and execute the following command:

    This will initiate the docking simulation. The results will be saved in output.pdbqt and a log file named log.txt.

ParameterDescriptionRecommended Value
receptorPath to the prepared protein PDBQT file.-
ligandPath to the prepared ligand PDBQT file.-
outPath for the output file containing docked poses.-
center_x, y, zCoordinates of the center of the grid box.Determined from Grid Box Generation
size_x, y, zDimensions of the grid box in Angstroms.Determined from Grid Box Generation
exhaustivenessControls the thoroughness of the search. Higher values increase accuracy but also computation time.8 (default)

Part 3: Analysis and Visualization of Docking Results

The final phase involves analyzing the output from AutoDock Vina to understand the binding affinity and interactions between the ligand and the protein.

Protocol 3.1: Analyzing Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.

Procedure:

  • Examine the Log File: Open the log.txt file. It will contain a table of the top-ranked binding poses with their corresponding binding affinities.

  • Interpret Binding Affinity: The binding affinity is an estimate of the Gibbs free energy of binding. More negative values indicate a stronger predicted binding.

Protocol 3.2: Visualizing Binding Poses and Interactions

Visual inspection of the docked poses is crucial for understanding the specific interactions that stabilize the ligand-protein complex.

Materials:

  • PyMOL or another molecular visualization software

  • LigPlot+ or a similar tool for 2D interaction mapping

Procedure:

  • Load Structures in PyMOL:

    • Open PyMOL and load the prepared protein PDBQT file.

    • Load the output.pdbqt file containing the docked poses of the ligand.

    • Visualize the different poses to observe the ligand's orientation in the binding site.

  • Identify Key Interactions:

    • Display the amino acid residues in the binding pocket.

    • Use PyMOL's measurement tools to identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

  • Generate 2D Interaction Maps:

    • Use LigPlot+ to generate a 2D schematic of the ligand-protein interactions. This provides a clear and concise representation of the binding mode.[4]

Ligand-Protein_Interactions cluster_ligand This compound cluster_protein p53 Binding Pocket Ligand Ligand Core Res1 Amino Acid 1 Ligand->Res1 Hydrogen Bond Res2 Amino Acid 2 Ligand->Res2 Hydrophobic Interaction Res3 Amino Acid 3 Ligand->Res3 van der Waals

Caption: A conceptual diagram of potential ligand-protein interactions.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting molecular docking studies with this compound against the human p53 tumor suppressor protein. By following these detailed steps, researchers can generate valuable insights into the potential binding mode and affinity of this novel compound.

It is crucial to remember that molecular docking is a computational prediction. The results should be interpreted with caution and ideally validated through experimental techniques such as in vitro binding assays and functional assays. Nevertheless, the application of these in-silico methods provides a powerful and resource-effective approach to prioritize compounds for further development in the drug discovery pipeline.

References

  • World Journal of Advanced Research and Reviews. (2021). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Retrieved from [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • Bioinformatics With BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]

  • SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Retrieved from [Link]

  • LOCKSS. (n.d.). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

  • Sci-Hub. (2005). 4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. Retrieved from [Link]

  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. PubChem. Retrieved from [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing the Solubility and Stability of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the solubility and stability of the novel compound N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. As a member of the 2-aminothiazoline class, this molecule holds potential for further investigation, but its progression through the drug discovery pipeline is critically dependent on a thorough understanding of its physicochemical properties.[1][2] Poor solubility can impede reliable in vitro testing and lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy.[3][4][5] This guide presents detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, followed by a systematic approach to stability assessment through forced degradation studies and formal stability testing aligned with ICH guidelines.[6][7] The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

This compound belongs to the 2-aminothiazole and 2-aminothiazoline family of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][8] Before committing significant resources to pharmacological and toxicological studies, a foundational understanding of the molecule's aqueous solubility and chemical stability is paramount. These two parameters are not merely checkboxes in a development plan; they are critical determinants of a compound's "developability."

  • Solubility directly influences the design of in vitro assays, the formulation of dosing vehicles for in vivo studies, and ultimately, the absorption and bioavailability of an orally administered drug.[4][5]

  • Stability dictates the viable storage conditions, re-test period, and potential degradation pathways.[7][9] Identifying degradation products early is a regulatory requirement and essential for ensuring patient safety.[10][11]

This guide is structured to provide a logical workflow, beginning with rapid, high-throughput solubility assessments and progressing to more resource-intensive, yet definitive, stability evaluations.

cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Assessment Kinetic Kinetic Solubility Assay (High-Throughput Screening) Thermo Thermodynamic Solubility Assay (Gold Standard) Kinetic->Thermo If solubility is a concern or for lead optimization Forced Forced Degradation Studies (Pathway Identification) Thermo->Forced Formal Formal ICH Stability Study (Shelf-Life Determination) Forced->Formal Informs analytical method and storage conditions start Compound Synthesis & Characterization start->Kinetic

Figure 1: High-level workflow for physicochemical characterization.

Aqueous Solubility Assessment Protocols

We will delineate two primary methods for solubility determination: kinetic and thermodynamic. Kinetic solubility is rapid and well-suited for early discovery to quickly flag problematic compounds.[4][12] Thermodynamic solubility provides the true equilibrium value, which is critical for lead optimization and preformulation activities.[5][13]

Protocol: High-Throughput Kinetic Solubility Assay

Principle: This assay measures the solubility of a compound when rapidly precipitated from a Dimethyl Sulfoxide (DMSO) stock solution into an aqueous buffer. It mimics the conditions of many in vitro biological assays.[3][12][14] The resulting precipitate can be quantified by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration.

Methodology (UV-Vis Plate Reader Method):

  • Preparation of Solutions:

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Aqueous Buffer: Prepare Phosphate-Buffered Saline (PBS) at pH 7.4. Filter through a 0.22 µm filter.[12]

    • Calibration Standards: Prepare a set of calibration standards by diluting the 10 mM DMSO stock into a 50:50 mixture of Acetonitrile:PBS.

  • Experimental Procedure:

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well filter plate (e.g., Millipore Multiscreen).

    • Add 2 µL of the 10 mM compound stock solution to each well. This results in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[3]

    • After incubation, place the filter plate on a vacuum manifold and filter the contents into a fresh 96-well UV-compatible plate.

    • Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax), which must be predetermined.

  • Data Analysis:

    • Using the calibration curve generated from the standards, convert the absorbance values of the filtered samples into a concentration (µM).

    • This concentration represents the kinetic solubility of the compound under the tested conditions.

Protocol: Shake-Flask Thermodynamic Solubility Assay

Principle: This method measures the saturation solubility of a compound at equilibrium and is considered the gold standard.[13] An excess of the solid compound is agitated in a buffer for an extended period until the concentration of the dissolved compound in the supernatant becomes constant.[3][5][13]

Methodology:

  • Preparation:

    • Accurately weigh approximately 1-2 mg of solid this compound into several 1.5 mL glass vials.

    • Add 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4) to each vial. It is advisable to test at multiple pH values (e.g., pH 3.0, 5.0, 7.4) to understand the impact of ionization on solubility.

  • Experimental Procedure:

    • Seal the vials securely.

    • Place the vials in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate vigorously for 24 to 48 hours.[3][13] A 24-hour time point is standard, but a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.

    • After incubation, allow the vials to stand for 30 minutes to let larger particles settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

    • Immediately dilute the filtrate with a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation.

  • Quantification:

    • Analyze the diluted filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[3][15]

    • Calculate the concentration against a standard curve prepared with the same compound. The resulting value is the thermodynamic solubility.

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material DMSO Stock Solution[12][14]Solid Compound[13]
Incubation Time Short (e.g., 1-2 hours)[3]Long (e.g., 24-48 hours)[13]
Principle Measures solubility upon rapid precipitationMeasures true equilibrium solubility
Throughput HighLow to Medium
Application Stage Early Discovery, HTS[4]Lead Optimization, Preformulation[5]

Stability Assessment and Forced Degradation Protocols

Stability testing aims to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7][9][16] Forced degradation (or stress testing) is the first step, intentionally exposing the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[6][10][11]

cluster_stress Stress Conditions (Forced Degradation) cluster_products Potential Degradation Products Parent N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine (Parent Compound) Acid Acidic Hydrolysis (e.g., 0.1M HCl) Parent->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Parent->Base Oxidation Oxidation (e.g., 3% H₂O₂) Parent->Oxidation Light Photolysis (ICH Q1B Light Exposure) Parent->Light Heat Thermal Stress (e.g., 60°C) Parent->Heat P1 Hydrolysis Product(s) Acid->P1 Base->P1 P2 Oxidation Product(s) Oxidation->P2 P3 Photodegradant(s) Light->P3

Figure 2: Relationship between stress conditions and degradation products.

Prerequisite: Development of a Stability-Indicating Method

Before initiating stability studies, a validated stability-indicating analytical method, typically HPLC-UV or LC-MS, is required. This method must be able to separate the intact parent compound from all potential degradation products without interference.[9][16]

Protocol: Forced Degradation Studies

Objective: To generate degradation products and understand the compound's intrinsic stability. The goal is to achieve 5-20% degradation of the parent compound.

General Procedure: For each condition, a solution of the compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample, protected from the stress condition, is stored at 4°C.

  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the compound solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the compound solution.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze. The 2-aminothiazoline ring may be susceptible to hydrolysis, particularly under basic conditions.[17]

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the compound solution.

    • Store at room temperature, protected from light, for up to 24 hours.

    • Analyze samples at appropriate time points.[18]

  • Thermal Degradation:

    • Store a sample of the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60°C or 80°C).

    • Analyze at set intervals to assess stability.

  • Photostability:

    • Expose solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.[9][16] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Aryl-substituted thiazoles have been shown to be susceptible to photodegradation, making this a critical test.[19][20]

Protocol: Formal ICH Stability Study

Objective: To establish a re-test period or shelf life and recommended storage conditions for the drug substance.[6][7][9]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.[6][9]

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: Typically 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Typically 0, 3, and 6 months.

  • Tests: At each pull point, the samples should be tested for appearance, assay (potency), degradation products, and other relevant physical or chemical properties.

Stress Condition Typical Reagents/Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperatureCleavage of the 2-amino-thiazoline ring.[17]
Basic Hydrolysis 0.1 M - 1 M NaOH, room/elevated temp.Ring opening, hydrolysis of the amine function.
Oxidation 3-30% H₂O₂Oxidation of the sulfur atom or other susceptible sites.
Photolysis ICH Q1B light exposureRing rearrangement or cleavage, especially with aryl groups.[19][20]
Thermal >40°C (e.g., 60°C, 80°C)Fragmentation, general decomposition.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ICH. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from EMA website. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]

  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH official website. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-567. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Benchchem. (n.d.). N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • G. A. D. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(10), 3950-3987. [Link]

  • Jamróz, M. H., et al. (2024). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC. [Link]

  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
  • MedChemExpress. (n.d.). 4-(4-chlorophenyl)thiazol-2-amine.
  • Wagle, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Sharma, M., & Kumar, S. (2016). Forced degradation studies. MedCrave online. [Link]

  • ResearchGate. (2014). Synthesis of 2-aminothiazole derivatives. [Link]

  • Khalifa, M. E. (2015).
  • Jamróz, M. H., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. NIH. [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. [Link]

  • Der Pharma Chemica. (2012).
  • PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from PubChem database. [Link]

  • NIH. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. [Link]

  • ResearchGate. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)
  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.
  • ChemSynthesis. (n.d.). 2-(4-chlorophenyl)[3][14]thiazolo[5,4-d]pyrimidine-5,7-diamine.

  • Smolecule. (n.d.). N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide.

Sources

Application Note: A Step-by-Step Guide to the Formulation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in preclinical models. A significant challenge in early drug development is the formulation of compounds with poor aqueous solubility, a characteristic estimated to affect up to 90% of compounds in discovery pipelines.[1] N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (herein referred to as "Compound T"), is a representative small molecule whose structure—containing a lipophilic chlorophenyl group—suggests poor water solubility. This application note provides a comprehensive, step-by-step framework for researchers to systematically develop a viable formulation for Compound T, suitable for oral or parenteral administration in preclinical efficacy and toxicity studies. The principles and protocols outlined herein are broadly applicable to other poorly soluble NCEs.

The primary objective of any pre-clinical formulation is to deliver the drug in a solubilized state to the site of absorption, ensuring consistent and reproducible bioavailability.[2] This guide will detail the critical path from initial physicochemical characterization to the development and quality control of several common formulation types, including co-solvent systems and cyclodextrin-based vehicles.

Part 1: Essential Pre-Formulation Characterization

Before any formulation work begins, a foundational understanding of the NCE's physicochemical properties must be established.[3][4][5] These pre-formulation studies are critical as they provide the data necessary to guide the selection of a rational formulation strategy, saving time and resources.[3][6][5]

Key Physicochemical & Mechanical Properties to Investigate:
  • Aqueous Solubility: Determine solubility in water and buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand pH-dependent effects. The amine group in Compound T suggests its solubility may increase at lower pH.

  • Solubility in Excipients: Screen for solubility in a panel of pharmaceutically acceptable solvents and vehicles (e.g., Propylene Glycol, PEG 400, Ethanol, Cremophor® EL, Solutol® HS 15, various oils).

  • Partition Coefficient (Log P/D): The Log P value indicates the lipophilicity of the compound and helps predict its behavior in vivo.

  • Solid-State Properties: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to identify the crystalline form (polymorphism), which can significantly impact solubility and dissolution rate.[3][6]

  • Chemical Stability: Assess the degradation profile of the compound under various stress conditions (e.g., acid, base, light, oxidation) to identify potential liabilities.

Protocol 1: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of Compound T (e.g., 10 mg) to separate 2 mL glass vials.

  • Solvent Addition: Add 1 mL of each test vehicle (e.g., water, pH 7.4 buffer, PEG 400, 20% HP-β-CD) to the respective vials.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent, and determine the concentration of Compound T using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

Table 1: Hypothetical Pre-Formulation Data for Compound T

ParameterValue / ObservationImplication for Formulation
Appearance White to off-white crystalline solidStandard handling procedures apply.
Aqueous Solubility (pH 7.4) < 1 µg/mLCompound is practically insoluble; simple aqueous vehicle is not feasible.
Aqueous Solubility (pH 2.0) 15 µg/mLSlight increase in acidic conditions, but still too low for most in vivo doses.
Solubility in PEG 400 55 mg/mLExcellent solubility; PEG 400 is a promising co-solvent.[][9]
Solubility in Propylene Glycol 30 mg/mLGood solubility; Propylene Glycol is a viable co-solvent.[10]
Solubility in 20% HP-β-CD 5 mg/mLSignificant solubility enhancement; cyclodextrins are a strong option.[11][12][13]
Calculated Log P 4.2Highly lipophilic, confirming poor aqueous solubility (BCS Class II/IV candidate).[14]

Part 2: Formulation Strategy and Development

The pre-formulation data clearly indicate that enhancing the solubility of Compound T is essential. A tiered approach is recommended, starting with simpler formulations and progressing to more complex systems if required.

Formulation Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on the initial characterization data.

G cluster_0 Pre-Formulation Data cluster_1 Formulation Strategy Selection Data Aqueous Solubility < 10 µg/mL LogP > 3 Solubility in PEG 400 > 50 mg/mL Solubility in 20% HP-β-CD > 5 mg/mL Start Start: Need Formulation Data->Start Informs Decision1 Is solubility in co-solvents sufficient (e.g., >2x target dose)? Start->Decision1 Decision2 Is solubility in cyclodextrin sufficient? Decision1->Decision2 No Strategy1 Develop Co-Solvent Formulation (Protocol 2) Decision1->Strategy1 Yes Strategy2 Develop Cyclodextrin Formulation (Protocol 3) Decision2->Strategy2 Yes Strategy3 Consider Advanced Formulations (e.g., Nanosuspension, SEDDS) Decision2->Strategy3 No QC_Workflow Prep Prepare Final Formulation Visual Visual Inspection (Clarity, Color, Particulates) Prep->Visual pH pH Measurement Visual->pH Concentration Concentration & Purity (HPLC-UV) pH->Concentration Stability Short-Term Stability (e.g., 24h at RT) Concentration->Stability Release Release for In Vivo Dosing Stability->Release

Figure 2. Quality control workflow for preclinical formulations.
Protocol 4: Key QC Tests for Preclinical Formulations
  • A. Concentration and Purity Analysis (HPLC-UV):

    • Standard Preparation: Prepare a stock solution of Compound T of known concentration in a suitable organic solvent (e.g., Acetonitrile or DMSO). Create a calibration curve by making serial dilutions.

    • Sample Preparation: Dilute the final formulation with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analysis: Inject the standards and samples onto an appropriate HPLC column (e.g., C18).

    • Acceptance Criteria: The measured concentration should be within ±10% of the target concentration. The purity, assessed by peak area, should be >98% to ensure no significant degradation occurred during formulation. [7]

  • B. Physical Stability Assessment:

    • Visual Check: Store an aliquot of the formulation at room temperature and under refrigerated conditions (if applicable) for the expected duration of the study (e.g., 24-48 hours). Visually inspect for any signs of precipitation, crystallization, or color change at various time points.

    • (Optional) Dynamic Light Scattering (DLS): For formulations where colloidal species might form (e.g., micellar solutions or nanosuspensions), DLS can be used to measure particle size distribution and detect the early onset of aggregation or precipitation. [15][16][17]

Part 4: In Vivo Administration Considerations

The final step is to ensure the formulation can be safely and effectively administered to the animal models.

Table 2: Recommended Maximum Dose Volumes for Common Lab Species

SpeciesRouteMax Volume (mL/kg)Reference
Mouse Oral (PO)10[18]
Intravenous (IV, bolus)5[18]
Intraperitoneal (IP)10[18]
Subcutaneous (SC)10[18]
Rat Oral (PO)10[19]
Intravenous (IV, bolus)5[19]
Intraperitoneal (IP)10[19]
Subcutaneous (SC)5[19]

Note: These are general guidelines. Volumes should be kept as low as possible, and institutional IACUC guidelines must always be followed.

Vehicle Safety and Tolerability

The chosen vehicle must be well-tolerated by the animal species at the intended dose volume and frequency. [20][21]High concentrations of organic co-solvents or surfactants can cause local irritation, hemolysis (for IV routes), or other adverse effects that can confound study results. [21]It is crucial to include a "vehicle-only" control group in all in vivo experiments to differentiate any vehicle-induced effects from the pharmacological effects of the test compound. Dose selection should establish a dose-response relationship, including a toxic dose and a no-observed-adverse-effect-level (NOAEL). [22][23][24]

Conclusion

Developing a robust and reproducible formulation is a critical, foundational step in the preclinical evaluation of any new chemical entity. For a poorly soluble molecule like this compound, a systematic approach is paramount. This guide outlines a logical progression from essential pre-formulation characterization to the step-by-step development and quality control of common, effective formulation strategies such as co-solvent and cyclodextrin-based systems. By following these protocols and principles, researchers can ensure the delivery of accurate and consistent doses, leading to reliable pharmacokinetic and pharmacodynamic data and enabling confident decision-making in the drug development process.

References

  • Title: Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Source: PubMed URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Source: MDPI URL: [Link]

  • Title: Pre-Formulation Studies and Analytical Techniques. Source: Pharma Focus Europe URL: [Link]

  • Title: Preformulation Studies. Source: BS Publications URL: [Link]

  • Title: Preformulation Development. Source: Creative Biolabs URL: [Link]

  • Title: Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Source: ResearchGate URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs. Source: World Pharma Today URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Source: PMC - NIH URL: [Link]

  • Title: Preformulation studies. Source: Slideshare URL: [Link]

  • Title: Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Importance of Preformulation Studies In Drug Development. Source: UPM Pharmaceuticals URL: [Link]

  • Title: Special Issue : Cyclodextrins in Drug Formulation and Delivery. Source: MDPI URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: PMC - PubMed Central URL: [Link]

  • Title: Evaluation of preclinical formulations for a poorly water-soluble compound. Source: PubMed URL: [Link]

  • Title: Drug Delivery Strategies for Poorly Water-Soluble Drugs. Source: James Madison University URL: [Link]

  • Title: Organic solvents for pharmaceutical parenterals and embolic liquids: A review of toxicity data. Source: ResearchGate URL: [Link]

  • Title: PLANNING YOUR PRECLINICAL ASSESSMENT. Source: Altasciences URL: [Link]

  • Title: Vehicles for Animal Studies. Source: Gad Consulting Services URL: [Link]

  • Title: Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Source: ResearchGate URL: [Link]

  • Title: Analytical Techniques for Drug Formulation. Source: ResearchGate URL: [Link]

  • Title: Guidelines on Administration of Substances to Laboratory Animals. Source: Research A-Z, University of Arizona URL: [Link]

  • Title: Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Source: NC3Rs URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Source: ResearchGate URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Source: FDA URL: [Link]

  • Title: Exposure and dose selection. Source: NC3Rs URL: [Link]

  • Title: Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Source: PMC - NIH URL: [Link]

  • Title: Dose Setting and Considerations for the 3Rs. Source: NICEATM KMD Symposium URL: [Link]

  • Title: Review of animal use requirements in WHO biologics guidelines. Source: NC3Rs URL: [Link]

  • Title: List of parenteral drug formulations containing co-solvents and surfactants. Source: ResearchGate URL: [Link]

  • Title: The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. Source: PubMed URL: [Link]

  • Title: Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Source: PubMed URL: [Link]

  • Title: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. Source: PubChem URL: [Link]

  • Title: HPLC Analysis of Active Drug in a Formulation. Source: SIELC Technologies URL: [Link]

  • Title: Dynamic Light Scattering (DLS) Technology. Source: CD Formulation URL: [Link]

  • Title: Characterization and Formulation Screening of mAb and ADCs by High-Throughput DLS. Source: BioPharm International URL: [Link]

  • Title: Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Source: SciELO URL: [Link]

  • Title: 2-(4-chlorophenyl)t[3][11]hiazolo[5,4-d]pyrimidine-5,7-diamine. Source: ChemSynthesis URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis.

Overview of the Synthetic Pathway

The target compound, a 2-aminothiazoline derivative, is typically synthesized via a variation of the Hantzsch thiazole synthesis. The most common and direct route involves a two-step, one-pot reaction. First, 4-chloroaniline is reacted with an isothiocyanate source to form the key intermediate, N-(4-chlorophenyl)thiourea. This intermediate is then cyclized by reaction with a 1,2-dihalopropane, typically 1,2-dibromopropane, in a suitable solvent like ethanol or acetone, often under reflux conditions.

The overall reaction is as follows:

Step 1: Formation of N-(4-chlorophenyl)thiourea

  • 4-Chloroaniline + NH₄SCN + HCl → N-(4-chlorophenyl)thiourea

Step 2: Cyclocondensation

  • N-(4-chlorophenyl)thiourea + 1,2-Dibromopropane → this compound hydrobromide

This reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea onto one of the electrophilic carbons of the 1,2-dihalopropane, followed by an intramolecular cyclization and elimination of HBr.[1][2][3]

Visualizing the Synthetic Workflow

A clear understanding of the process flow is critical for identifying potential failure points. The following diagram outlines the key stages from starting materials to the final purified product.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification SM Starting Materials (4-Chloroaniline, NH4SCN, HCl) TU N-(4-chlorophenyl)thiourea (Intermediate) SM->TU Reflux Reaction Reaction Mixture (Ethanol/Acetone Reflux) TU->Reaction DBP 1,2-Dibromopropane DBP->Reaction Crude Crude Product (HBr Salt) Reaction->Crude Cool & Precipitate Neutralize Neutralization (e.g., NaHCO3, aq. NH3) Crude->Neutralize Extract Extraction (e.g., EtOAc, DCM) Neutralize->Extract Purify Purification (Column Chromatography / Recrystallization) Extract->Purify Final Pure Product Purify->Final

Caption: General workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: From our experience, the cyclocondensation step (Step 2) is the most sensitive. The success of this step hinges on the purity of the N-(4-chlorophenyl)thiourea intermediate and the careful control of reaction conditions, particularly temperature. Incomplete formation or impurities in the thiourea can lead to a cascade of side reactions, significantly lowering the yield and complicating purification.

Q2: Can I use 1,2-dichloropropane instead of 1,2-dibromopropane?

A2: While possible, it is not recommended for optimal results. Bromoalkanes are more reactive than their chloro-analogs in this type of nucleophilic substitution reaction due to bromide being a better leaving group than chloride. Using 1,2-dichloropropane will likely require harsher reaction conditions (higher temperatures, longer reaction times) and may result in lower yields.

Q3: My final product is an oil, but the literature reports a solid. What went wrong?

A3: This is a common issue often attributed to residual solvent or the presence of impurities which can act as a eutectic contaminant, depressing the melting point. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, it strongly indicates that further purification is necessary. Unreacted starting materials or side-products are the likely culprits.

Troubleshooting Guide: Problem & Solution

This section addresses specific experimental problems in a Q&A format.

Problem Area 1: Low or No Yield

Q: My TLC analysis shows multiple spots, and the final yield is very low (<20%). What are the likely causes?

A: A complex reaction mixture with low yield points to issues with either starting material quality or reaction control. Let's break down the possibilities.

  • Cause 1: Impure Thiourea Intermediate: The N-(4-chlorophenyl)thiourea intermediate must be pure. Unreacted 4-chloroaniline or isothiocyanate precursors can lead to undesired side products during the cyclization step.

    • Solution: Before proceeding to the cyclization, purify the thiourea intermediate. This can often be achieved by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture. Confirm purity by melting point and ¹H NMR.

  • Cause 2: Incorrect Stoichiometry: An excess of the dihaloalkane can lead to the formation of dimeric or polymeric byproducts. An excess of the thiourea will remain as an impurity.

    • Solution: Use a carefully measured stoichiometry. A slight excess (1.1 to 1.2 equivalents) of the 1,2-dibromopropane is often optimal to ensure full conversion of the thiourea, but a large excess should be avoided.

  • Cause 3: Sub-optimal Reaction Temperature: The cyclization requires sufficient thermal energy to proceed efficiently.[1] If the temperature is too low, the reaction will be sluggish or stall. If it's too high, decomposition and side reactions can occur.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. For ethanol, this is ~78°C. Use a reflux condenser and monitor the temperature with a thermometer in the reaction flask (if setup allows) or in an oil bath.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Many_Spots Multiple Spots Present Check_TLC->Many_Spots Yes SM_Spot Starting Material Spot is Intense Check_TLC->SM_Spot No, mainly SM Impure_TU Cause: Impure Thiourea? Side Reactions? Many_Spots->Impure_TU Stalled_Rxn Cause: Stalled Reaction? SM_Spot->Stalled_Rxn Purify_TU Action: Purify Thiourea by Recrystallization. Verify Stoichiometry. Impure_TU->Purify_TU Check_Cond Action: Check Reflux Temp. Increase Reaction Time. Confirm Reagent Quality. Stalled_Rxn->Check_Cond

Caption: Decision tree for troubleshooting low product yield.

Problem Area 2: Purification Challenges

Q: I am having difficulty separating my product from a persistent impurity during column chromatography.

A: This is a common challenge, especially if the impurity has a similar polarity to the desired product.

  • Cause 1: Isomeric Byproducts: The reaction between N-arylthiourea and 1,2-dibromopropane can sometimes yield small amounts of the isomeric N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine if the initial nucleophilic attack occurs at the secondary carbon. This isomer will have a very similar polarity.

    • Solution: Optimize your chromatography. A shallow solvent gradient can improve separation. Consider using a different solvent system. Triethylamine is often added in small amounts (0.1-1%) to the mobile phase to reduce tailing of basic amine compounds on silica gel.[4]

  • Cause 2: Unreacted Starting Material: N-(4-chlorophenyl)thiourea can be difficult to separate from the product.

    • Solution: An acid wash during the work-up can help. The product, being a stronger base, will be protonated and move to the aqueous layer, while the less basic thiourea may remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the product.

Recommended Chromatography & Recrystallization Solvents

TechniqueRecommended SolventsNotes
Column Chromatography Hexane/Ethyl Acetate (Gradient) + 0.5% TriethylamineStart with a low polarity (e.g., 95:5 Hex:EtOAc) and gradually increase the ethyl acetate content. The triethylamine minimizes peak tailing.[4]
Dichloromethane/Methanol (Gradient) + 0.5% TriethylamineA more polar system for compounds that do not move in Hexane/EtOAc.
Recrystallization Ethanol / WaterDissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Cool slowly.
IsopropanolA good single-solvent choice for recrystallization of many aminothiazole derivatives.

Key Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Thiourea Formation: In a round-bottom flask, dissolve 4-chloroaniline (1 eq.) in a mixture of water and concentrated HCl. Add a solution of ammonium thiocyanate (1.1 eq.) in water. Heat the mixture to reflux for 4-6 hours.

  • Isolation of Intermediate: Cool the reaction mixture in an ice bath. The N-(4-chlorophenyl)thiourea will precipitate. Filter the solid, wash with cold water, and dry. At this stage, it is highly recommended to check the purity and recrystallize from ethanol if necessary.

  • Cyclization: To a solution of N-(4-chlorophenyl)thiourea (1 eq.) in absolute ethanol, add 1,2-dibromopropane (1.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:EtOAc).

  • Work-up: After cooling, remove the ethanol under reduced pressure. To the residue, add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to neutralize the HBr salt and bring the pH to ~8-9.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the resulting crude product by silica gel column chromatography or recrystallization.[5]

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is 70% Hexane / 30% Ethyl Acetate. Adjust polarity as needed.

  • Spotting: Dissolve small aliquots of your reaction mixture in a volatile solvent (e.g., DCM) and spot onto the plate alongside your starting materials as references.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or iodine can also be effective.

  • Analysis: The product should be a new spot, typically with an Rf value between that of the highly nonpolar dihaloalkane and the more polar thiourea.

References

  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). Available from: [Link]

  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]

  • EXCLI Journal. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-4,5-dihydrothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4,5-dihydrothiazoles (also known as 2-aminothiazolines). This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most pressing issues that can arise during the synthesis of 2-amino-4,5-dihydrothiazoles, which are most commonly prepared via the cyclocondensation of a β-haloamine or, more frequently, through variants of the Hantzsch synthesis involving precursors like α-haloketones and thiourea.[1][2]

Issue 1: Low or No Yield of the Desired 2-Amino-4,5-dihydrothiazole

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the target 2-amino-4,5-dihydrothiazole. What are the most probable causes?

Answer:

Low or no yield is a frequent issue that can typically be traced back to one of several critical factors: reactant quality, reaction conditions, or competing side reactions.

  • Reactant Integrity: The stability and purity of your starting materials are paramount.

    • α-Haloketones/β-Haloamines: These reagents can be unstable. α-Haloketones, in particular, are often lachrymatory and can degrade upon storage, especially in the presence of moisture or light.[3] Impurities can lead to a host of unwanted side reactions. It is crucial to verify the purity of your halo-compound by NMR or GC-MS before use. If degradation is suspected, purification by distillation or recrystallization may be necessary.

    • Thiourea: While generally stable, thiourea and its derivatives should be of high purity. Ensure they are dry, as water can interfere with the reaction.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent is critical for ensuring that both the halo-compound and thiourea are sufficiently soluble to react. Alcohols, such as ethanol or methanol, are common choices as they facilitate the dissolution of both reactants.[1] In some cases, aprotic polar solvents like DMF may be used, but care must be taken as they can promote side reactions if not anhydrous.

    • Temperature: While some Hantzsch-type reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization. However, excessive heat can lead to the formation of degradation products or more complex side reactions. We recommend starting at a moderate temperature (e.g., 40-60 °C) and monitoring the reaction's progress by TLC or LC-MS.

    • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Strongly acidic or basic conditions can lead to the formation of isomeric byproducts or degradation of the starting materials. For the synthesis of the amino tautomer, neutral to slightly basic conditions are generally preferred.[4]

  • Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more expensive halo-compound. However, a large excess can complicate purification.

  • Verify Reactant Purity: Before starting, run a quick purity check (e.g., melting point, NMR) on your α-haloketone and thiourea. Use freshly opened or purified reagents if possible.

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly, especially when using aprotic solvents.

  • Optimize Temperature: Begin with a modest temperature (e.g., 50 °C) and track the reaction's progress. If the reaction is sluggish, incrementally increase the temperature by 10 °C, while monitoring for the appearance of new, unidentified spots on your TLC plate.

  • Systematic Solvent Screening: If yield remains low, consider screening a panel of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile).

ParameterRecommendationRationale
Reactant Purity >98% purity recommendedImpurities can initiate polymerization or other side reactions.
Solvent Ethanol or MethanolGood solvency for both reactants, facilitating the reaction.
Temperature 40-80 °C (substrate-dependent)Balances reaction rate against the potential for thermal degradation.
pH Neutral to slightly basicFavors the formation of the desired 2-amino tautomer over the 2-imino isomer.[4]
Issue 2: Isolation of an Isomeric Impurity - The 2-Imino-2,3-dihydrothiazole

Question: I've isolated a major byproduct with the same mass as my target compound. NMR analysis suggests it's an isomer. Could this be the 2-imino tautomer, and how can I prevent its formation?

Answer:

Yes, this is a very common side reaction. The Hantzsch synthesis, particularly when using N-substituted thioureas or under acidic conditions, can lead to the formation of two regioisomers: the desired 2-(substituted-amino)thiazole and the 2-imino-3-substituted-2,3-dihydrothiazole.[5]

  • Mechanism of Isomer Formation: The regioselectivity is determined during the intramolecular cyclization step. The intermediate formed after the initial S-alkylation of thiourea possesses two nucleophilic nitrogen atoms.

    • Pathway A (Desired): Attack by the nitrogen that is not bearing the substituent leads to the 2-(substituted-amino) product.

    • Pathway B (Side Product): Attack by the substituted nitrogen leads to the 2-imino isomer.

The reaction conditions, especially the pH, play a crucial role in determining which pathway is favored. Acidic conditions can protonate the exocyclic amino group, reducing its nucleophilicity and thereby favoring attack from the endocyclic nitrogen, leading to the imino isomer.[4][5]

G Regioselectivity in Hantzsch Synthesis cluster_start Starting Materials cluster_pathways Cyclization Pathways Haloketone α-Haloketone Intermediate S-Alkylated Intermediate Haloketone->Intermediate Thiourea N-Substituted Thiourea Thiourea->Intermediate Amino_Product 2-(Substituted-amino) -dihydrothiazole (Desired Product) Intermediate->Amino_Product  Pathway A (Neutral/Basic pH) Imino_Product 2-Imino-3-substituted -dihydrothiazole (Side Product) Intermediate->Imino_Product  Pathway B (Acidic pH)

Caption: Regioselectivity in Hantzsch Synthesis.

  • Maintain Neutral or Basic pH: The most effective way to favor the amino tautomer is to run the reaction under neutral or slightly basic conditions. The addition of a non-nucleophilic base, such as sodium carbonate or triethylamine, can be beneficial.

  • Avoid Protic Acids: Do not use strong acids as catalysts if the amino isomer is the desired product. If a catalyst is needed, consider a Lewis acid that is less likely to protonate the amino groups.

  • Solvent Choice: While alcohols are common, ensure they are not acidic. If necessary, distill them over a drying agent that also removes acidic impurities.

Issue 3: Formation of a Thiazolidin-2-one Byproduct

Question: My reaction mixture contains a byproduct that appears to be a ketone, possibly from hydrolysis of my target amine or an intermediate. How could this be forming?

Answer:

The formation of a 2-thiazolidinone is often a secondary consequence of the formation of the 2-imino-2,3-dihydrothiazole isomer discussed in the previous section. Imines are susceptible to hydrolysis, especially under acidic or even neutral aqueous conditions during workup, to yield the corresponding ketone.[6][7]

  • Mechanism of Hydrolysis: If the 2-imino isomer is formed, it can be hydrolyzed to the 2-thiazolidinone. This reaction is catalyzed by the presence of water and acid. The process involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water, and subsequent elimination of an amine.

G Hydrolysis of Imino Side Product Imino 2-Imino-dihydrothiazole (Side Product) Protonated_Imino Protonated Iminium Ion Imino->Protonated_Imino + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Imino->Tetrahedral_Intermediate + H₂O Thiazolidinone 2-Thiazolidinone (Hydrolysis Product) Tetrahedral_Intermediate->Thiazolidinone - R-NH₃⁺

Caption: Hydrolysis of the 2-imino side product.

  • Prevent Imino Formation: The primary strategy is to prevent the formation of the imino isomer in the first place by following the recommendations in Issue 2 (i.e., maintaining neutral or basic pH).

  • Anhydrous Workup: If the formation of the imino isomer is unavoidable, a non-aqueous workup may minimize its hydrolysis. This could involve filtering the reaction mixture and directly purifying the crude material by chromatography without an aqueous wash.

  • Basic Aqueous Workup: If an aqueous workup is necessary, use a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and deprotonate the iminium intermediate, which is more susceptible to hydrolysis.

Issue 4: Formation of Over-Alkylated or Dimeric Byproducts

Question: I am observing higher molecular weight impurities in my mass spectrum analysis. Could my product be reacting further with the starting materials?

Answer:

This is a plausible scenario, especially if the stoichiometry is not carefully controlled or if the product is more nucleophilic than the starting thiourea.

  • Over-Alkylation: The synthesized 2-amino-4,5-dihydrothiazole is itself a nucleophile. Both the exocyclic amino group and the endocyclic ring nitrogen can potentially react with another molecule of the α-haloketone. While the exocyclic nitrogen is generally less nucleophilic, the endocyclic nitrogen can be alkylated, leading to a quaternary thiazolium salt.[8][9] This is more likely to occur if the α-haloketone is used in excess.

  • Dimerization/Oligomerization: While less common, other complex condensation pathways can lead to dimeric or oligomeric structures. For instance, a reaction between two molecules of the S-alkylated intermediate before cyclization could occur, or the product could react with other reactive intermediates in the mixture.

  • Control Stoichiometry: Use a 1:1 or a slight excess of thiourea to the α-haloketone. Avoid using an excess of the alkylating agent.

  • Slow Addition: Add the α-haloketone slowly to a solution of the thiourea. This maintains a low concentration of the electrophile, favoring the desired intramolecular cyclization over intermolecular side reactions.

  • Monitor Reaction Progress: Stop the reaction as soon as the starting α-haloketone is consumed (as monitored by TLC or LC-MS) to prevent the product from reacting further.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-phenyl-4,5-dihydrothiazole

This protocol provides a general procedure for the synthesis of a model 2-amino-4,5-dihydrothiazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol.

  • Reagent Addition: To this solution, add 2-bromo-1-phenylethan-1-one (1.0 eq).

  • Reaction: Stir the mixture at 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Birkinshaw, T. N., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
  • Taylor & Matherly. (2011). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. Energy & Fuels.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. [Link]

  • ResearchGate. (2018). Structural Elucidation of the Solid Byproduct from the Use of 1,3,5-Tris(hydroxyalkyl)hexahydro-s-triazine Based Hydrogen Sulfide Scavengers.
  • ResearchGate. (n.d.). Hydrolysis to the known 3-aryl-thiazolidine-2,4-diones.
  • Semantic Scholar. (n.d.).
  • MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]

  • Khalifa, M. E. (2018).
  • RSC Publishing. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

Sources

Technical Support Center: Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important thiazoline scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound via the Hantzsch thiazole synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A consistently low yield is a common issue in heterocyclic synthesis. The Hantzsch synthesis of 2-aminothiazolines, while generally robust, is sensitive to several parameters. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of both N-(4-chlorophenyl)thiourea and 1-chloropropan-2-one is critical. Impurities in the thiourea can lead to the formation of colored byproducts, while impurities or decomposition of the α-haloketone can significantly reduce the yield.

    • Recommendation: Ensure your N-(4-chlorophenyl)thiourea is a clean, crystalline solid. If in doubt, recrystallize from ethanol. 1-Chloropropan-2-one should be used fresh or redistilled if it appears discolored, as it can degrade over time.

  • Reaction Temperature: The reaction rate is highly dependent on temperature. While some Hantzsch syntheses can proceed at room temperature, this particular transformation often benefits from gentle heating to ensure complete conversion.

    • Recommendation: If you are running the reaction at room temperature, consider heating the reaction mixture to 40-60 °C. For less reactive batches of starting materials, refluxing in ethanol may be necessary. However, be cautious of excessive heat, which can promote side reactions.[1]

  • Reaction Time: Incomplete conversion due to insufficient reaction time is a frequent cause of low yields.

    • Recommendation: Monitor the progress of your reaction using Thin Layer Chromatography (TLC). A good mobile phase for this system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). If you observe unreacted starting materials after your planned reaction time, extend the duration and continue to monitor by TLC until the starting material spot is no longer visible.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the reaction rate and the solubility of the product.

    • Recommendation: Ethanol is a commonly used and effective solvent for this reaction.[1] In some cases, a mixture of ethanol and water can improve the yield.[1] For difficult reactions, consider exploring microwave-assisted synthesis, where polar solvents like methanol and ethanol have proven effective.[2]

Q2: I've isolated a significant byproduct with the same mass as my desired product. What could it be, and how can I prevent its formation?

The most likely isomeric byproduct in the Hantzsch synthesis of N-substituted 2-aminothiazolines is the corresponding 3-substituted 2-imino-2,3-dihydrothiazole. The formation of this isomer is highly dependent on the reaction conditions, particularly the pH.[3]

  • Mechanism of Isomer Formation: The cyclization step of the Hantzsch synthesis can proceed through two different pathways, leading to the desired 2-amino- or the undesired 2-imino- tautomer.

  • Prevention Strategy: To favor the formation of the desired this compound, it is crucial to maintain neutral or slightly basic reaction conditions.[3]

    • Recommendation: Avoid acidic conditions. If your starting materials are acidic, consider adding a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, to the reaction mixture. Using a neutral solvent like ethanol is also recommended.

Q3: My product has a persistent color, even after initial purification. How can I obtain a colorless product?

Colored impurities often arise from the decomposition of starting materials or the product itself.

  • Source of Color: The N-(4-chlorophenyl)thiourea can sometimes contain colored impurities. Additionally, prolonged heating or exposure to air during the reaction or work-up can lead to the formation of oxidative byproducts.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system for recrystallization is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The pure product should crystallize as colorless needles or prisms, leaving the colored impurities in the mother liquor.

    • Activated Carbon (Charcoal) Treatment: If recrystallization alone is insufficient, you can treat the hot, dissolved solution with a small amount of activated carbon. The carbon will adsorb the colored impurities. Be sure to filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your product.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis proceeds via the Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom of N-(4-chlorophenyl)thiourea on the α-carbon of 1-chloropropan-2-one, followed by an intramolecular cyclization and dehydration to form the 4,5-dihydro-1,3-thiazol-2-amine ring system.

Q2: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and physical methods should be used:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. You should observe characteristic peaks for the aromatic protons of the chlorophenyl group, the methyl group, and the protons of the dihydrothiazole ring.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H, C=N, and C-S bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q3: Are there any safety precautions I should be aware of during this synthesis?

Yes, several safety precautions should be taken:

  • 1-Chloropropan-2-one: This is a lachrymator and is irritating to the skin, eyes, and respiratory system. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Ethanol and methanol are flammable. Avoid open flames and use a heating mantle or a steam bath for heating.

  • General Precautions: As with any chemical synthesis, it is important to wear appropriate PPE and to be familiar with the safety data sheets (SDS) of all reagents used.

III. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.

Reaction Scheme:

Materials and Reagents:

  • N-(4-chlorophenyl)thiourea

  • 1-Chloropropan-2-one

  • Ethanol (absolute)

  • Sodium bicarbonate (optional, for neutralization)

  • Ethyl acetate (for TLC and extraction)

  • Hexane (for TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-(4-chlorophenyl)thiourea (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1-chloropropan-2-one (1.05 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

    • If no precipitate forms, slowly add the reaction mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure this compound as a colorless solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain 1H NMR, 13C NMR, IR, and MS spectra to confirm the structure and purity.

Quantitative Data Summary Table:

ReagentMolar Equiv.Molecular Weight ( g/mol )
N-(4-chlorophenyl)thiourea1.0186.66
1-Chloropropan-2-one1.0592.52

IV. Visualizations

Reaction Mechanism Workflow:

Hantzsch_Synthesis Thiourea N-(4-chlorophenyl)thiourea Intermediate1 Thioether Intermediate Thiourea->Intermediate1 Nucleophilic Attack Haloketone 1-Chloropropan-2-one Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine Intermediate2->Product Dehydration

Caption: Hantzsch synthesis of the target molecule.

Troubleshooting Workflow for Low Yield:

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckTime Monitor Reaction Time (TLC) Start->CheckTime CheckSolvent Assess Solvent Choice Start->CheckSolvent PurifySM Recrystallize/Distill Starting Materials CheckPurity->PurifySM AdjustTemp Increase Temperature (40-60°C or Reflux) CheckTemp->AdjustTemp ExtendTime Extend Reaction Time CheckTime->ExtendTime OptimizeSolvent Consider Alternative Solvents (e.g., EtOH/H2O) CheckSolvent->OptimizeSolvent Success Improved Yield PurifySM->Success AdjustTemp->Success ExtendTime->Success OptimizeSolvent->Success

Caption: Systematic approach to improving reaction yield.

V. References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

"N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine stability issues in DMSO"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. Here, we address common stability challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your results.

Introduction: The DMSO Dilemma

Dimethyl Sulfoxide (DMSO) is a near-universal solvent in drug discovery and life sciences research, prized for its ability to dissolve a wide range of polar and nonpolar compounds.[1] However, its utility is accompanied by inherent chemical reactivity and physical properties that can compromise the stability of dissolved molecules.[2] For this compound, a compound featuring a 2-aminothiazoline core, these issues can be particularly pronounced, leading to inconsistent experimental outcomes. This guide will explore the underlying causes of this instability and provide actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I'm observing new, unexpected peaks in my LC-MS analysis after storing my this compound stock solution in DMSO. What are they?

Answer:

The appearance of new peaks strongly suggests compound degradation. Based on the 2-amino-4,5-dihydrothiazole (also known as a 2-aminothiazoline) core of your molecule, there are several high-probability degradation pathways in a DMSO solution.

  • Hydrolysis: The most common issue arises from the hygroscopic nature of DMSO, which readily absorbs atmospheric water.[3] This "wet" DMSO can facilitate the hydrolysis of the imine-like bond within the dihydrothiazole ring. The 2-aminothiazoline structure exists in tautomeric equilibrium with its 2-iminothiazolidine form. This imino form is susceptible to hydrolysis, which would cleave the ring to form N-(2-mercapto-1-methylethyl)-N'-(4-chlorophenyl)urea or related species. Acidic hydrolysis of 2-iminothiazolidines is a known reaction pathway.[4]

  • Oxidation: DMSO can act as an oxidant, a reaction that can be catalyzed by various factors including temperature and the presence of trace impurities.[5] The sulfur atom in the dihydrothiazole ring is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone. Furthermore, studies on similar 2-aminothiazole compounds have shown that decomposition in DMSO can lead to oxygenated products.[2]

  • Dimerization: A documented degradation pathway for 2-aminothiazoles in DMSO involves dimerization.[2] While the exact mechanism for your specific dihydro- derivative may differ, it is plausible that reactive intermediates formed during oxidation or other processes could react with a parent molecule to form dimers or higher-order oligomers.

The diagram below illustrates these potential degradation routes.

G cluster_0 Potential Degradation Pathways in DMSO Parent N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine Imino Tautomerization (2-Iminothiazolidine form) Parent->Imino Equilibrium Oxidation Oxidized Products (Sulfoxide, Sulfone) Parent->Oxidation DMSO as oxidant Dimer Dimerization Products Parent->Dimer Self-reaction Hydrolysis Ring-Opened Product (e.g., Urea derivative) Imino->Hydrolysis H₂O (from wet DMSO)

Caption: Potential degradation pathways for the target compound in DMSO.

Q2: The biological activity of my compound is decreasing over time, even when stored at -20°C in DMSO. Why is this happening?

Answer:

A decrease in bioactivity is a direct consequence of a lower concentration of the active parent compound due to degradation. While low-temperature storage slows down chemical reactions, it does not stop them entirely. Several factors contribute to this loss of potency:

  • Water Contamination: As mentioned, DMSO readily absorbs water from the air each time the stock vial is opened.[3] This absorbed water can lead to gradual hydrolysis of your compound. Studies have shown that even a 10% water content in DMSO can significantly impact the stability of certain compounds.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions is detrimental. These cycles can increase the probability of compound precipitation, as water absorbed from the atmosphere alters the solvent properties and can decrease the solubility of lipophilic compounds.[7] Each cycle also re-exposes the solution to atmospheric oxygen and moisture when the vial is opened. While some studies show minimal degradation for many compounds over a limited number of cycles, sensitive scaffolds like yours may be more susceptible.[8]

  • Room Temperature Exposure: A significant case study on a related 2-aminothiazole derivative demonstrated that 64% of the compound decomposed after just seven days in DMSO at room temperature.[9] The same study noted that decomposition was minimal when stored at -20°C. However, frequent or prolonged periods at room temperature during experimental setup can initiate degradation that continues slowly, even at lower temperatures.

Q3: I notice a slight color change (e.g., from clear to pale yellow) in my DMSO stock solution over time. Is this a concern?

Answer:

Yes, a visible color change is a strong indicator of chemical degradation. This phenomenon was observed in a study of a 2-aminothiazole that showed instability in DMSO, where the solution turned from clear to dark.[9] The formation of conjugated systems, oxidized species, or polymeric byproducts can all lead to the absorption of visible light, resulting in a colored solution. If you observe a color change, it is highly recommended to perform an analytical check (e.g., LC-MS) to assess the purity of your stock solution before use.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing this compound stock solutions in DMSO?

Answer:

To maximize the shelf-life of your compound, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous (≤0.1% water) DMSO. Once opened, use it quickly and seal the bottle tightly, perhaps with paraffin film, to minimize water absorption.[7]

  • Prepare a Concentrated Master Stock: Prepare a high-concentration master stock (e.g., 10-20 mM).

  • Aliquot for Single Use: Immediately after preparation, aliquot the master stock into smaller, single-use volumes in amber glass or polypropylene vials with tight-fitting caps.[10] This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to air and moisture.

  • Inert Gas Overlay: Before sealing the aliquots for long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Storage Conditions: Store the aliquots at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks). Protect from light.[11]

ParameterRecommendationRationale
Solvent Anhydrous DMSO (<0.1% water)Minimizes water-driven hydrolysis.[6]
Preparation Create single-use aliquots from a master stockReduces freeze-thaw cycles and atmospheric exposure.[8]
Atmosphere Flush vials with inert gas (Argon/Nitrogen)Displaces oxygen to reduce oxidative degradation.[10]
Storage Temp. -80°C (long-term) or -20°C (short-term)Drastically slows reaction kinetics.[11]
Container Amber glass or polypropylene vials with secure capsProtects from light and prevents solvent evaporation/contamination.[10]

Q2: How can I experimentally assess the stability of my compound in DMSO?

Answer:

You should perform a forced degradation or stability study. This involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradants.[12][13] A standard approach using LC-MS is outlined below.

Protocol: Accelerated Stability Study in DMSO
  • Solution Preparation: Prepare a 1 mM solution of your compound in anhydrous DMSO. Dispense 100 µL aliquots into separate, tightly sealed amber vials.

  • Time Points & Conditions:

    • T=0 Control: Immediately analyze one aliquot to establish the initial purity and concentration.

    • Accelerated Condition (e.g., 40°C): Place a set of vials in an incubator at 40°C. This elevated temperature accelerates degradation reactions.[10]

    • Room Temperature (RT): Store another set of vials on the benchtop, protected from light.

    • Control (-20°C): Store a final set under your standard freezer conditions.

  • Analysis Schedule: Withdraw one vial from each condition at predetermined time points (e.g., 0, 24h, 48h, 7 days, 14 days).

  • LC-MS Analysis:

    • Dilute the sample to an appropriate concentration for analysis.

    • Use a high-resolution mass spectrometer to identify the parent compound and any new peaks (degradants).

    • Quantify the peak area of the parent compound at each time point.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. A stable compound will show minimal loss (<5-10%) over the study period, especially at -20°C. This study will reveal the rate of degradation under different storage scenarios.

Caption: Workflow for an accelerated stability study.

Q3: Are there any alternative solvents to DMSO for storing this compound?

Answer:

Yes, if stability in DMSO is a persistent issue, consider these alternatives. However, you must validate them for solubility and compatibility with your specific biological assay.

  • Store as a Solid: The most stable method is to store the compound as a dry powder at -20°C or 4°C, protected from light.[14] You can pre-aliquot the solid into individual tubes and prepare fresh solutions in DMSO immediately before each experiment.

  • Alternative Organic Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) have similar solvating properties to DMSO but may offer a different stability profile. Ethanol can also be an option if solubility permits. Acetonitrile is sometimes used but can be problematic in cell-based assays as it may precipitate proteins.[7]

  • Aqueous Buffers/Co-solvent Systems: If the compound has sufficient solubility, preparing solutions in an appropriate aqueous buffer (if necessary, with a small percentage of a co-solvent like ethanol or a non-ionic detergent like Tween) immediately before use is a viable strategy.

Always perform a small-scale solubility test before committing to an alternative solvent system.

References

  • Kozikowski, B. A., et al. (2013). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Available at: [Link]

  • Singh, S., et al. (2014). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Thiazole Chemistry. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath.com. Available at: [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. BenchChem.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. Available at: [Link]

  • Zhang, J., et al. (2007). Density functional theory study of tautomerization of 2-aminothiazole in the gas phase and in solution.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Chen, J., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Goupale, D., et al. (2024).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). DMSO Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Bajaj, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Abd El-Gaber, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]

  • Wu, X., et al. (2015). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Journal of Chemical Research. Available at: [Link]

  • Bolli, M. H., et al. (2008). New process for the preparation of 2-imino-thiazolidin-4-one derivatives.
  • Dana Bioscience. (n.d.). N-[(4-Chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine 1g. Dana Bioscience.
  • Wang, Y., et al. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.
  • Wang, C., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Miyazawa, M., et al. (2020). Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay. Journal of Applied Toxicology. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. Available at: [Link]

  • Vitale, P., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • Demchuk, O., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)
  • Santa Cruz Biotechnology. (n.d.). N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide. Santa Cruz Biotechnology.
  • Tancheva, N., et al. (2007). Ab Initio Study of 2,4-Substituted Azolidines. II. Amino-Imino Tautomerism of 2-Aminothiazolidine-4-one and 4-Aminothiazolidine-2-one in Water Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health. Available at: [Link]

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Technical Support Center: Characterization of Dihydrothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of dihydrothiazole derivatives. This guide is designed for researchers, medicinal chemists, and analytical scientists who work with this important class of heterocyclic compounds. Dihydrothiazoles (also known as thiazolines) are prevalent scaffolds in pharmaceuticals and natural products, making their precise characterization essential for drug development and quality control.[1]

This document moves beyond simple protocols to explain the 'why' behind common analytical challenges and provides robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during routine analysis.

FAQ 1: My ¹H-NMR spectrum shows unexpectedly broad peaks for protons on the dihydrothiazole ring. What is the likely cause?

Answer: Broadening of NMR signals in dihydrothiazole derivatives is often due to one of two phenomena: tautomerism or slow ring conformational exchange .

  • Amino-Imino Tautomerism: If your derivative has an amino group at the C2 position, it can exist in equilibrium between the amino and imino forms.[2][3] This chemical exchange can occur on a timescale that is intermediate relative to the NMR experiment, leading to broadened peaks. The equilibrium is sensitive to solvent, temperature, and pH.[2][4]

  • Conformational Dynamics: The five-membered dihydrothiazole ring is not planar and can exist in various "envelope" or "twist" conformations. If the energy barrier between these conformations is small, the ring can be in flux, leading to the broadening of signals for the ring protons, particularly at C4 and C5.

Quick Troubleshooting:

  • Change the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) to alter hydrogen bonding and potentially shift the tautomeric equilibrium.

  • Run the NMR at a lower temperature (e.g., 0 °C or -20 °C) to slow down the exchange process. If the peaks sharpen and resolve into distinct signals, this confirms a dynamic process is occurring.

FAQ 2: The molecular ion peak [M]⁺ is very weak or completely absent in my Electron Impact (EI) mass spectrum. How can I confirm the molecular weight?

Answer: The dihydrothiazole ring can be susceptible to fragmentation under high-energy EI conditions, leading to a weak or absent molecular ion peak. The initial fragmentation often involves cleavage of bonds adjacent to the heteroatoms (sulfur and nitrogen).[5][6][7]

Recommended Solutions:

  • Switch to a "Soft" Ionization Technique: These methods impart less energy to the molecule, increasing the probability of observing the molecular ion.

    • Electrospray Ionization (ESI): Ideal for polar or charged molecules. You will typically observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

    • Chemical Ionization (CI): A softer gas-phase ionization method that often yields a strong [M+H]⁺ ion.

  • Analyze Fragmentation Patterns: Even with EI, the fragmentation can be diagnostic. Look for characteristic losses, such as the loss of substituents from the ring, which can help you piece together the structure and infer the original molecular weight.

FAQ 3: My HPLC analysis shows a drifting baseline or new peaks appearing over time when analyzing the same sample. What's happening?

Answer: This suggests your dihydrothiazole derivative may be unstable under the analytical conditions or during storage. The dihydrothiazole ring can be susceptible to hydrolysis (ring-opening) or oxidation, especially if it has reactive functional groups.

Immediate Actions:

  • Check Sample Stability: Prepare a fresh sample solution and inject it immediately. Compare this chromatogram to one from a solution that has been sitting on the autosampler for several hours.

  • Adjust Mobile Phase pH: Ring stability can be highly pH-dependent. If using a buffered mobile phase, try adjusting the pH to a more neutral or slightly acidic/basic range where your compound might be more stable.

  • Protect from Light and Air: Some derivatives are sensitive to light or oxidation. Store solutions in amber vials and consider sparging the mobile phase with helium or nitrogen to remove dissolved oxygen.

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex characterization challenges.

Guide 1: Resolving Ambiguous NMR Spectra & Tautomerism

Ambiguity in NMR spectra of dihydrothiazoles, particularly 2-amino derivatives, is a frequent and significant challenge. The primary issue is often amino-imino tautomerism, where the compound exists as a mixture of two forms in solution.[2][8] The amino form is generally more stable and aromatic, but the imino form can be significantly populated depending on substituents and solvent conditions.[3][4]

The Problem: Indistinguishable or Broadened Signals

You may observe fewer signals than expected, or broad, unresolved humps where sharp peaks should be. This makes definitive structural assignment impossible.

Workflow for Elucidation

Caption: Troubleshooting workflow for ambiguous NMR spectra.

Detailed Protocol: Variable Temperature (VT) NMR
  • Initial Setup: Acquire a standard ¹H-NMR spectrum at ambient temperature (e.g., 25 °C).

  • Cooling Phase: Decrease the sample temperature in increments of 10-15 °C (e.g., to 10 °C, 0 °C, -10 °C, -25 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • Causality: As the temperature drops, the rate of chemical exchange between tautomers decreases. If the exchange is the cause of broadening, the signals will sharpen and may resolve into separate peaks for each tautomer.

  • Heating Phase (Optional): If no sharpening is observed upon cooling, you can cautiously increase the temperature (e.g., to 40 °C, 55 °C).

    • Causality: Increasing the temperature can sometimes push the exchange into the "fast exchange" regime, where the observed signal becomes a sharp, population-weighted average of the two forms.

  • Data Analysis: Compare the spectra at different temperatures. Note the temperature at which the peaks coalesce or sharpen. This provides information about the energy barrier of the exchange process.

Guide 2: Purity Determination by HPLC and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[9] However, developing a robust, stability-indicating method for novel dihydrothiazole derivatives requires careful optimization.

The Problem: Poor Peak Shape, Co-elution with Impurities, or On-column Degradation

A suboptimal HPLC method can fail to separate closely related impurities or even cause the compound to degrade during analysis, giving a false impression of impurity.

Key Method Development Parameters
ParameterStarting RecommendationRationale & Troubleshooting Tips
Column Chemistry C18 (Reversed-Phase)C18 columns are versatile and provide good retention for many heterocyclic compounds.[9] If peak tailing occurs (due to interaction with residual silanols), try a column with end-capping or a different stationary phase like Phenyl-Hexyl for alternative selectivity.
Mobile Phase (Organic) Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks and lower backpressure. MeOH can offer different selectivity. It is recommended to screen both to see which provides better resolution from impurities.[9]
Mobile Phase (Aqueous) 0.1% Formic Acid or Acetic Acid in WaterAn acidic modifier protonates the ring nitrogen, leading to sharper peaks and more consistent retention times. Avoid trifluoroacetic acid (TFA) unless necessary, as it can be difficult to remove from the sample post-purification.
Detection Wavelength UV-Vis (scan from 200-400 nm)Run a UV-Vis scan of your pure compound to find the wavelength of maximum absorbance (λ-max). This will provide the highest sensitivity for both the main peak and any related impurities.
Protocol: Forced Degradation Study (for Stability Assessment)

A forced degradation study is essential to prove that your HPLC method is "stability-indicating," meaning it can separate the active compound from its degradation products.

  • Prepare Stock Solutions: Prepare separate solutions of your compound (~1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 4-8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 8-24 hours.

    • Thermal Stress: Heat a solid sample at 80 °C for 24 hours, then dissolve.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize (if necessary): Before injection, neutralize the acidic and basic solutions.

  • Analyze by HPLC: Inject the stressed samples and a control (unstressed) sample.

  • Evaluate Results: The goal is to achieve 5-20% degradation. The chromatogram should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. The method is stability-indicating if all degradation peaks are baseline-resolved from the parent peak.

Guide 3: Characterization of Stereochemistry

Many bioactive dihydrothiazole derivatives are chiral. Since enantiomers can have vastly different pharmacological and toxicological profiles, determining the stereochemistry is critical.[10][11]

The Problem: Separating and Identifying Enantiomers

Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatographic techniques.[11]

Workflow for Chiral Analysis

Caption: Decision workflow for chiral analysis and separation.

Method 1: Direct Chiral HPLC

This is the most common and efficient method.[10][12] It involves using a Chiral Stationary Phase (CSP).

  • How it Works: The CSP is made of a chiral selector (e.g., derivatized cellulose, amylose, or a macrocyclic glycopeptide) that is immobilized on the silica support.[12] The two enantiomers of your compound interact differently with the chiral selector, forming transient diastereomeric complexes with different energies. This difference in interaction strength causes one enantiomer to be retained longer on the column, resulting in separation.

  • Column Screening: No single CSP can separate all compounds.[10] It is often necessary to screen several columns with different selectors (e.g., Chiralpak IA, IB, IC) and mobile phases (normal phase, reversed-phase, polar organic) to find the optimal conditions.

Method 2: Indirect Analysis via Diastereomer Formation

If a chiral HPLC is unavailable, a chemical derivatization approach can be used.

  • React: React your racemic dihydrothiazole with a single, pure enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride for alcohols/amines).

  • Form Diastereomers: This reaction creates a mixture of two diastereomers (e.g., R,S and S,S).

  • Separate: Diastereomers have different physical properties and can be separated using standard, non-chiral HPLC or even flash chromatography.[11][13]

  • Analyze: The relative configuration can often be determined by analyzing the ¹H-NMR spectra of the separated diastereomers (e.g., Mosher's ester analysis).

Method 3: X-ray Crystallography

If you can grow a high-quality single crystal of your compound, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure and absolute configuration.[14][15][16] This technique is often used to confirm the results obtained from other methods.

References

  • BenchChem. (n.d.). Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide. BenchChem.
  • Shehzad, F., et al. (2022). The X-ray crystal structure of thiazoline derivative 5h. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Forni, A., et al. (1979). Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Shehzad, F., et al. (2022). The X-ray crystal structure of thiazoline derivative 7i. ResearchGate. Available at: [Link]

  • Maw-Rong, L., et al. (2007). Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution. International Journal of Quantum Chemistry. Available at: [Link]

  • Various Authors. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • Mawhinney, R. C., & Dufour, J. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI. Available at: [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]

  • Avetisyan, A. A., et al. (1971). Structures and tautomerism of substituted 2-amino-4H-1.3-thiazines. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Gatea, F., et al. (2021). Synthesis and molecular interaction study of a diphenolic hidrazinyl-thiazole compound with strong antioxidant and antiradical activity with HSA. ResearchGate. Available at: [Link]

  • Imasheva, A. A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health (NIH). Available at: [Link]

  • Ayaz, M., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. MDPI. Available at: [Link]

  • Aly, A. A., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Wang, X., & Weng, N. (n.d.). Chiral Drug Separation.
  • Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Faigl, F., et al. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing. Available at: [Link]

  • Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2018). HPLC analysis of 16 compounds from Artemisia ordosica. National Institutes of Health (NIH). Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Ullah, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

  • Van der Veen, M. A., et al. (2014). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Blazhek, I. (1969). Stability of products of degradation of phenothiazine derivatives and their analysis. Stork. Available at: [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioisomer formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you gain precise control over your reaction outcomes.

The Challenge: Regioisomer Formation with N-Substituted Thioureas

The Hantzsch thiazole synthesis is a robust and widely used method for creating the thiazole core via the condensation of an α-haloketone and a thioamide or thiourea.[1][2] While the reaction is generally straightforward with unsubstituted thiourea, the use of an N-monosubstituted thiourea introduces a critical challenge: the potential formation of two distinct regioisomers. This occurs because the two nitrogen atoms of the thiourea are no longer equivalent, leading to two possible cyclization pathways.

This guide will provide a clear, mechanistically grounded framework for understanding, controlling, and selectively synthesizing your desired isomer.

Core Mechanism and Point of Divergence

The reaction between an α-haloketone and an N-substituted thiourea can yield either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole . The reaction's regiochemical outcome is almost entirely dictated by the reaction conditions, specifically the pH.

Hantzsch_Regioisomers cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Potential Products R1_CO_CH2X α-Haloketone Intermediate S-Alkylated Intermediate R1_CO_CH2X->Intermediate S-Alkylation R2_NH_CS_NH2 N-Substituted Thiourea R2_NH_CS_NH2->Intermediate Product_Amino 2-(N-Substituted amino)thiazole (Exo-Cyclic Nitrogen) Intermediate->Product_Amino Cyclization & Dehydration (Neutral Conditions) Product_Imino 3-Substituted 2-imino-2,3-dihydrothiazole (Endo-Cyclic Nitrogen) Intermediate->Product_Imino Cyclization & Dehydration (Acidic Conditions)

Caption: Divergent pathways in the Hantzsch synthesis leading to two regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting an unexpected mixture of products. What causes the formation of these two specific regioisomers?

A1: The formation of two regioisomers stems from which nitrogen atom of the N-substituted thiourea participates in the ring-closing cyclization step.

  • Initial Attack: The reaction consistently begins with the nucleophilic sulfur atom of the thiourea attacking the α-carbon of the haloketone.[2][3] This forms a stable S-alkylated intermediate.

  • Point of Divergence (Cyclization): At this stage, the intermediate has two non-equivalent nitrogen atoms.

    • Pathway A (Exo-N Product): The terminal, unsubstituted nitrogen (-NH2) attacks the carbonyl carbon. After dehydration, this forms the 2-(N-substituted amino)thiazole . This pathway is heavily favored under neutral or slightly basic conditions.[4][5]

    • Pathway B (Endo-N Product): The internal, substituted nitrogen (-NHR) attacks the carbonyl carbon. This leads to the 3-substituted 2-imino-2,3-dihydrothiazole . This pathway is specifically promoted under strongly acidic conditions.[4][5]

Therefore, observing a mixture of products is a strong indicator that your reaction conditions are not sufficiently controlled to favor one pathway exclusively.

Q2: My target is the 2-(N-substituted amino)thiazole. How do I prevent the formation of the 2-imino isomer?

A2: To exclusively synthesize the 2-(N-substituted amino)thiazole, you must ensure the reaction is run under neutral conditions . In neutral solvents, the condensation of α-halogeno ketones with N-monosubstituted thioureas leads exclusively to the 2-(N-substituted amino)thiazoles.[4][5] Any acidity, even from trace impurities or slow hydrohalic acid (HX) formation during the reaction, can begin to favor the unwanted imino isomer.

Troubleshooting & Optimization Workflow

Troubleshooting_Flowchart start Goal: Synthesize 2-Amino Isomer check_ph Is an acid catalyst or acidic solvent being used? start->check_ph action_remove_acid Action: Remove all added acid. Use a neutral solvent (e.g., Ethanol, Acetone). check_ph->action_remove_acid Yes action_add_base Consider adding a non-nucleophilic acid scavenger (e.g., NaHCO₃, DIPEA) to neutralize in-situ generated HX. check_ph->action_add_base No action_remove_acid->action_add_base check_reagents Are reagents pure? (α-haloketone can degrade to produce acid) action_add_base->check_reagents action_purify Action: Purify starting materials. Use freshly opened solvents. check_reagents->action_purify No success Result: Selective formation of the desired 2-Amino Isomer. check_reagents->success Yes action_purify->success

Caption: Troubleshooting workflow for selectively synthesizing the 2-amino isomer.

Protocol 1: Selective Synthesis of 2-(Phenylamino)-4-methylthiazole (Neutral Conditions)

This protocol is designed to maximize the yield of the 2-amino isomer by maintaining neutral conditions.

Materials:

  • N-Phenylthiourea

  • Chloroacetone

  • Ethanol (anhydrous)

  • Sodium bicarbonate (optional, as an acid scavenger)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-phenylthiourea (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Begin stirring the solution at room temperature.

  • Add chloroacetone (1.05 eq) dropwise to the solution.

  • Optional: If previous attempts yielded isomer mixtures, add sodium bicarbonate (1.1 eq) to the mixture to neutralize any hydrohalic acid formed during the reaction.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product hydrochloride salt may precipitate.

  • Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium carbonate (5% w/v) to neutralize the salt and precipitate the free base product.[2]

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water and dry under vacuum. The crude product is often of high purity.

Q3: My research requires the 3-substituted 2-imino-2,3-dihydrothiazole. How can I reliably synthesize this isomer instead?

A3: To favor the 3-substituted 2-imino isomer, you must run the reaction under strongly acidic conditions . The presence of a strong acid protonates the nitrogen atoms, altering the nucleophilicity and favoring the cyclization pathway involving the substituted nitrogen.[4][5]

The choice of acid, its concentration, and the reaction temperature are all critical parameters for maximizing the yield of the imino isomer.

Table 1: Effect of Reaction Conditions on Isomer Ratio

(Data synthesized from Bramley et al., J. Chem. Soc., Perkin Trans. 1, 1987)[4][5]

Reaction Conditions (Chloroacetone + N-Phenylthiourea)Total Yield (%)2-Amino Isomer (%)2-Imino Isomer (%)
Acetone, Reflux95~1000
Ethanol, 1M HCl, 20 °C, 1.5 h>908515
Ethanol, 5M HCl, 20 °C, 1.5 h>906040
Ethanol, 10M HCl (1:2 v/v), 20 °C, 1.5 h884258
Ethanol, 10M HCl (1:2 v/v), 80 °C, 20 min 85 27 73
Ethanol, 10M HCl (1:1 v/v), 80 °C, 20 min753070

As the data clearly shows, a high concentration of hydrochloric acid in ethanol at an elevated temperature (80 °C) provides the optimal conditions for maximizing the yield of the 2-imino regioisomer.[5]

Protocol 2: Selective Synthesis of 3,4-Dimethyl-2-imino-2,3-dihydrothiazole (Acidic Conditions)

This protocol is optimized for the formation of the 2-imino isomer.

Materials:

  • N-Methylthiourea

  • Chloroacetone

  • Ethanol

  • Concentrated Hydrochloric Acid (10M)

Procedure:

  • In a pressure-tolerant vial or round-bottom flask with a reflux condenser, add N-methylthiourea (1.0 eq) and chloroacetone (1.0 eq).

  • Prepare the acidic solvent mixture by carefully adding concentrated HCl (10M) to ethanol in a 1:2 volume ratio (e.g., 5 mL HCl to 10 mL ethanol). Caution: Exothermic reaction. Add acid to ethanol slowly.

  • Add the acidic ethanol mixture to the reactants.

  • Seal the vessel or ensure the condenser is securely fitted. Heat the reaction mixture to 80 °C in an oil bath and maintain for 20-30 minutes.[4][5]

  • Monitor the reaction by TLC. The salt of the imino isomer is often less soluble and may precipitate.

  • Cool the reaction vessel in an ice bath to maximize precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, acidic ethanol, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Dry the product under vacuum. The product is isolated as its hydrochloride salt.

Q4: Are there modern, "greener" alternatives that offer high regioselectivity without requiring extreme pH?

A4: Yes, recent advancements in synthetic methodology have introduced several highly regioselective and environmentally benign approaches.

  • Catalytic Methods: The use of reusable solid catalysts, such as silica-supported tungstosilicic acid, has been shown to promote high-yield, one-pot, three-component Hantzsch syntheses with high regioselectivity under milder conditions.[6][7]

  • Ionic Liquids (ILs): Certain ionic liquids, like 1-methyl-3-octylimidazolium hydroxide ([omim]OH), can function as both the solvent and the base. This provides a controlled environment that can favor a single regioisomer in excellent yield, while also being recyclable.[8]

  • Microwave and Ultrasound Irradiation: These energy sources can dramatically shorten reaction times and often improve yields.[6][7] In many published procedures using these techniques, the reactions proceed with high regioselectivity, typically favoring the 2-amino isomer.

These modern methods offer valuable alternatives to traditional protocols, often providing benefits in terms of reaction efficiency, safety, and environmental impact.

References
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Bouherrou, S., Chherawalla, B., & Djebbar, S. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2919. [Link]

  • Ghotbi, Z., Shiran, J. A., & Saadati, F. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14(1), 1-22. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). [Link]

  • El-Metwaly, N., & Al-Boghdady, A. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 8(46), e202303031. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Ibrahim, N. A., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Applied Chemistry, 10(1), 1-15. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. RSC Publishing. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Google Patents. (2017).
  • Vernin, G. (n.d.). General Synthetic Methods For Thiazole and Thiazolium Salts. Scribd. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. Our focus is on addressing the practical challenges and critical parameters associated with scaling this process from the laboratory bench to pilot-plant production. We will explore common experimental issues, offer evidence-based troubleshooting strategies, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up.

Section 1: Synthesis Pathway and Mechanism

The synthesis of the target compound is typically achieved via a variation of the Hantzsch thiazole synthesis, adapted for dihydrothiazole (thiazoline) formation. The process is a two-step sequence involving the initial formation of a key thiourea intermediate followed by a cyclocondensation reaction.

  • Step 1: Formation of N-(4-chlorophenyl)thiourea. This intermediate is prepared from 4-chloroaniline. Thiourea derivatives are versatile precursors in the synthesis of various heterocyclic compounds.[1][2][3]

  • Step 2: Cyclocondensation. The N-(4-chlorophenyl)thiourea is reacted with 1,2-dibromopropane. This reaction involves a nucleophilic attack by the sulfur atom of the thiourea onto one of the electrophilic carbons of the dibromopropane, followed by an intramolecular cyclization to form the dihydrothiazole ring. This method is a reliable pathway for constructing the thiazoline core.[4]

Synthesis_Workflow A 4-Chloroaniline C N-(4-chlorophenyl)thiourea (Intermediate) A->C Step 1: Thiourea Formation B Ammonium Thiocyanate or other thiocarbonyl source B->C E Cyclocondensation (Reflux in Solvent) C->E Step 2: Cyclization D 1,2-Dibromopropane D->E F N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine (Final Product) E->F

Caption: Overall workflow for the synthesis of the target dihydrothiazole.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of the synthesis scale-up.

Q1: What are the critical quality attributes of the starting materials for a successful scale-up?

A: The purity of your starting materials is paramount to avoid side reactions and ensure high yield.

  • N-(4-chlorophenyl)thiourea: This intermediate should be of high purity (>98%). Impurities from its synthesis, such as unreacted 4-chloroaniline, can lead to downstream purification challenges. The thiourea itself can be susceptible to oxidation, so using freshly prepared or properly stored material is recommended.[5]

  • 1,2-Dibromopropane: This reagent should be colorless. A yellow or brown tint indicates the presence of bromine from decomposition, which can cause unpredictable side reactions. If necessary, distill the reagent or wash it with a sodium bisulfite solution before use.

  • Solvent: The solvent (typically ethanol or acetonitrile) should be dry. Water can interfere with the reaction, potentially hydrolyzing the dibromopropane or affecting the solubility of intermediates.

Q2: How does reaction temperature impact the process at scale, and what are the primary safety concerns?

A: Temperature control is a critical safety and quality parameter. The cyclocondensation reaction is exothermic.

  • Safety: On a small scale, this exotherm is easily dissipated. However, in a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. A runaway reaction could lead to a rapid increase in temperature and pressure. Therefore, controlled, portion-wise addition of the 1,2-dibromopropane to the heated solution of thiourea is mandatory at scale. The reactor must be equipped with an efficient cooling system and pressure relief devices.

  • Quality: High temperatures can promote the formation of impurities, including the fully aromatized thiazole byproduct or polymeric materials. The optimal temperature is typically the reflux temperature of the chosen solvent (e.g., ethanol, ~78°C), which provides enough energy to drive the reaction to completion without excessive byproduct formation.

Q3: Which base, if any, is recommended for this reaction during scale-up?

A: The reaction generates hydrobromic acid (HBr) as a byproduct, which can protonate the product and hinder the reaction. A non-nucleophilic acid scavenger is often beneficial.

  • Laboratory Scale: Bases like triethylamine are common in the lab.

  • Scale-Up Recommendation: For large-scale synthesis, an inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred. They are inexpensive, easy to handle, and can be removed by simple filtration after the reaction. This avoids the complications of removing a high-boiling liquid amine like triethylamine. The choice of a mild base prevents potential side reactions that could be induced by stronger bases.

Q4: What are the best practices for reaction monitoring at a large scale?

A: Relying solely on reaction time is not advisable during scale-up.

  • In-Process Controls (IPCs): The reaction should be monitored for the disappearance of the N-(4-chlorophenyl)thiourea starting material. High-Performance Liquid Chromatography (HPLC) is the preferred method as it provides quantitative data on both reactant consumption and product formation.

  • Sampling: Develop a safe and representative sampling procedure for the reactor. Quench the reaction in the sample immediately (e.g., by diluting in cold acetonitrile) to ensure the analysis reflects the real-time state of the reaction. The reaction is typically complete within 4-8 hours, but this must be confirmed by IPCs.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Tree start Problem Encountered low_yield low_yield start->low_yield impurity impurity start->impurity isolation Isolation Issues Oiling out, poor filtration start->isolation sol_incomplete Incomplete Reaction? - Check IPC (TLC/HPLC) - Extend reflux time - Verify temperature low_yield->sol_incomplete Check First sol_purity Poor Reagent Quality? - Re-purify thiourea - Distill dibromopropane - Use dry solvent low_yield->sol_purity If reaction complete impurity->sol_purity If conditions are standard sol_side_reactions Side Reactions? - Lower reaction temp - Control addition rate - Check base stoichiometry impurity->sol_side_reactions Check First sol_purification Suboptimal Purification? - Screen recrystallization solvents - Use anti-solvent - Adjust cooling profile isolation->sol_purification

Caption: A decision tree for troubleshooting common synthesis problems.

Issue 1: The final product yield is significantly lower than expected (<70%).

  • Potential Cause A: Incomplete Reaction. The most straightforward cause of low yield is a reaction that has not reached completion.

    • Validation: Analyze a reaction sample by HPLC or TLC. The presence of a significant amount of the N-(4-chlorophenyl)thiourea starting material confirms this issue.

    • Solution:

      • Ensure the internal reaction temperature is at the target (e.g., reflux). In large reactors, the external jacket temperature can be misleading.

      • Extend the reaction time, monitoring every 1-2 hours by IPC until the starting material is consumed.

      • Verify that the stoichiometry of the reagents was correct. An excess of the thiourea may be required if the dibromopropane is not pure.

  • Potential Cause B: Product Loss During Work-up. The product may have higher than expected solubility in the crystallization solvent, leading to significant losses in the mother liquor.

    • Validation: Concentrate the mother liquor and analyze the residue by ¹H NMR or HPLC to quantify the amount of lost product.

    • Solution:

      • Optimize Crystallization: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to decrease solubility.

      • Use an Anti-Solvent: If the product is crystallized from a polar solvent like ethanol, the slow addition of a non-polar anti-solvent like heptane or water can induce further precipitation. This must be done carefully to avoid oiling out the product.

Issue 2: The isolated product is contaminated with significant impurities.

  • Potential Cause A: Formation of Bis-adduct. A common impurity is the product formed from one molecule of 1,2-dibromopropane reacting with two molecules of the thiourea.

    • Validation: This impurity will have a significantly higher molecular weight, which can be identified by LC-MS.

    • Solution: This side reaction is favored when there is a localized excess of the thiourea. Ensure vigorous stirring and add the 1,2-dibromopropane slowly and consistently below the surface of the reaction mixture to promote rapid mixing.

  • Potential Cause B: Formation of the Aromatized Thiazole. Overheating or the presence of an oxidizing agent can lead to the dehydrogenation of the dihydrothiazole ring to form the corresponding aromatic thiazole.

    • Validation: This impurity can be detected by ¹H NMR (disappearance of aliphatic protons and appearance of a new aromatic proton on the thiazole ring) and HPLC.

    • Solution: Maintain strict temperature control and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to minimize oxidative processes.

Issue 3: The product fails to crystallize properly ("oils out") or forms a fine powder that is difficult to filter.

  • Potential Cause: Supersaturation and Rapid Precipitation. If the solution is cooled too quickly or if the product is highly supersaturated, it can crash out as an amorphous oil or as very fine, needle-like crystals that clog filter media.

    • Solution:

      • Controlled Cooling: Employ a slow, linear cooling ramp for the reactor (e.g., 10-20 °C per hour).

      • Seeding: Add a small quantity of pure, crystalline product to the solution at a temperature where it is just saturated. This provides nucleation sites and promotes the growth of larger, more easily filtered crystals.

      • Solvent Selection: Screen different solvent systems. A mixture of solvents (e.g., ethanol/water, isopropanol/heptane) can often provide better crystal morphology than a single solvent.

Section 4: Scale-Up Protocols and Data

The following protocols provide a framework for both laboratory and pilot-scale synthesis.

Protocol 1: Laboratory Scale Synthesis (~50 g)

  • Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charging: Charge N-(4-chlorophenyl)thiourea (55.9 g, 0.3 mol, 1.0 eq) and ethanol (500 mL).

  • Heating: Begin stirring and heat the slurry to reflux (~78 °C) to obtain a clear solution.

  • Addition: Add 1,2-dibromopropane (60.5 g, 0.3 mol, 1.0 eq) dropwise over 30 minutes, maintaining a gentle reflux.

  • Reaction: Hold the mixture at reflux for 6 hours. Monitor the reaction by HPLC for the disappearance of the thiourea.

  • Work-up: Once complete, cool the reaction to room temperature. Slowly add water (250 mL) as an anti-solvent to precipitate the product.

  • Isolation: Stir the resulting slurry at 5 °C for 1 hour. Filter the solid, wash the cake with a cold 1:1 ethanol/water solution (2 x 100 mL), and dry under vacuum at 50 °C.

Protocol 2: Pilot Scale Considerations (5 kg)

  • Setup: Use a 100 L glass-lined reactor equipped with a retreat curve agitator, a baffled addition funnel or pump system, a reflux condenser, and a nitrogen inlet.

  • Charging: Charge N-(4-chlorophenyl)thiourea (5.6 kg, 30.0 mol, 1.0 eq) and ethanol (50 L).

  • Heating: Begin agitation and heat the mixture to reflux (~78 °C) using the reactor jacket.

  • Addition: Add 1,2-dibromopropane (6.1 kg, 30.2 mol, 1.01 eq) via a subsurface addition tube over 2-3 hours, carefully controlling the jacket temperature to maintain a steady reflux.

  • Reaction: Hold at reflux for 6-8 hours, taking samples hourly after 4 hours to confirm completion by a validated HPLC method.

  • Work-up & Isolation: Cool the reactor to 50 °C. Add purified water (25 L) over 1 hour. Implement a controlled cooling ramp to 5 °C over 4 hours. Age the slurry for 2 hours. Isolate the product using a centrifuge or Nutsche filter-dryer. Wash with a pre-chilled ethanol/water mixture and dry under vacuum.

Data Summary: Comparison of Scales
ParameterLaboratory Scale (50 g)Pilot Scale (5 kg)Rationale for Change
Thiourea (eq) 1.01.0Stoichiometric baseline
1,2-Dibromopropane (eq) 1.01.01Slight excess to ensure full conversion of the key intermediate.
Solvent Volume (L/kg) ~9 L per kg of thiourea~9 L per kg of thioureaConcentration kept consistent for solubility.
Addition Time 30 minutes2-3 hoursCritical for controlling exotherm in a large vessel.
Typical Yield 80-88%82-90%Yield is often slightly improved at scale due to better control.
Purity (HPLC) >99.0%>99.5%Slower, controlled crystallization leads to higher purity.

References

  • Ayodele, T. O., et al. (2021). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. SN Applied Sciences. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. Available from: [Link]

  • African Rock Art. N-(4-Chlorophenyl)thiourea. Available from: [Link]

  • Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. Available from: [Link]

  • ChemistryViews. (2017). One-Pot Thiazoline Synthesis. Available from: [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available from: [Link]

  • ResearchGate. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Campeau, L. C., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available from: [Link]

  • Reddy, T. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports. Available from: [Link]

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

  • Van der Westhuizen, J. H., et al. (2011). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. European Journal of Organic Chemistry. Available from: [Link]

  • Vasylenko, O., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Molecules. Available from: [Link]

  • Chufan, EE., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega. Available from: [Link]

  • Perveen, S., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives. Molecules. Available from: [Link]

  • ResearchGate. [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv. Available from: [Link]

  • Nguyen, T. H. L., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives. Medicinal Chemistry. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available from: [Link]

  • Artsybasheva, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences. Available from: [Link]

  • Quora. Does 1,2-dibromopropane react KCN?. Available from: [Link]

  • PubMed. Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Available from: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

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Technical Support Center: N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for studies involving N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting degradation studies for this molecule. As specific degradation data for this compound is not extensively published, this guide is built upon established principles of forced degradation, chemical reactivity of its functional moieties, and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: I am starting my investigation. What is a logical experimental workflow for studying the degradation of this compound?

A1: A systematic approach is crucial for obtaining meaningful and reproducible data. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, provide a framework to understand the intrinsic stability of a molecule.[1][2][3] The primary goal is to induce degradation to a modest extent (typically 5-20%) to generate the most likely degradation products without causing excessive decomposition that would not be seen under normal storage conditions.[4][5]

Your workflow should involve subjecting the compound to a series of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed in parallel to separate the parent compound from all potential degradation products.

Below is a recommended experimental workflow:

G cluster_0 Phase 1: Preparation & Method Development cluster_1 Phase 2: Forced Degradation Stressing cluster_2 Phase 3: Analysis & Identification A Prepare Stock Solution of N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine B Develop Stability-Indicating HPLC-UV Method A->B Initial Analysis C Hydrolytic Stress (Acid & Base) B->C Apply Stress Conditions D Oxidative Stress (e.g., H₂O₂) B->D Apply Stress Conditions E Photolytic Stress (ICH Q1B Light Exposure) B->E Apply Stress Conditions F Thermal Stress (Dry Heat) B->F Apply Stress Conditions G Analyze Samples by Developed HPLC Method C->G D->G E->G F->G H Characterize Degradants using LC-MS/MS G->H If Degradants Detected I Propose Degradation Pathways H->I

Caption: Experimental workflow for forced degradation studies.

Q2: What are the most probable degradation pathways under hydrolytic (acidic and basic) conditions?

A2: The 4,5-dihydro-1,3-thiazol-2-amine core is the most likely site of hydrolytic instability. This structure contains a cyclic thiourea moiety, which is susceptible to hydrolysis, particularly at the imine (C=N) bond within the ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the exocyclic amine is likely to be protonated. The subsequent attack of water on the carbon atom of the C=N bond can lead to the opening of the dihydrothiazole ring. This would result in the formation of a substituted ethylthiourea derivative.

  • Base-Catalyzed Hydrolysis: In a basic medium, a similar ring-opening mechanism can be initiated by a hydroxide ion attack.

The chlorophenyl group is generally stable under these conditions. Therefore, the primary degradation products will likely retain this part of the molecule.

Q3: How is the molecule likely to behave under oxidative stress?

A3: The molecule possesses several functional groups susceptible to oxidation.[3] The use of an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to several potential products:

  • Sulfur Oxidation: The sulfide group within the dihydrothiazole ring is a primary target for oxidation, which can lead to the formation of a sulfoxide and, under more forceful conditions, a sulfone.

  • Amine Oxidation: The exocyclic secondary amine can be oxidized to form an N-oxide or a hydroxylamine derivative.

  • Methyl Group Oxidation: While less likely than sulfur or nitrogen oxidation, the 5-methyl group could potentially be oxidized to a hydroxymethyl group.

  • Aromatic Ring Oxidation: Under very harsh oxidative conditions, hydroxylation of the 4-chlorophenyl ring could occur, though this is less common than oxidation at the heteroatoms.

The initial experiments should utilize mild conditions (e.g., 3% H₂O₂ at room temperature) to favor the formation of primary, more stable degradants.

Below is a diagram illustrating the hypothesized primary degradation pathways.

G cluster_main Hypothesized Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) Parent This compound (Parent Compound) Hydrolysis_Product Ring-Opened Product (Substituted Ethylthiourea Derivative) Parent->Hydrolysis_Product Ring Opening Oxidation_Product1 Sulfoxide Derivative Parent->Oxidation_Product1 S-Oxidation Oxidation_Product2 N-Oxide Derivative Parent->Oxidation_Product2 N-Oxidation Photo_Product Dechlorinated or Hydroxylated Product Parent->Photo_Product Radical Reaction

Caption: Hypothesized degradation pathways for the target molecule.

Q4: What should I expect from photolytic and thermal stress testing?

A4:

  • Thermal Degradation: Thermal stress tests the molecule's stability at elevated temperatures.[2] For solid-state drug substances, this is typically done at temperatures higher than those used for accelerated stability testing (e.g., 60-80°C). Degradation, if it occurs, may involve more complex fragmentation or polymerization pathways. It is essential to conduct these studies in both the presence and absence of humidity.

  • Photodegradation: Photostability testing, guided by ICH Q1B, exposes the compound to a combination of visible and UV light.[1] The 4-chlorophenyl ring contains a chromophore that absorbs UV light. This energy absorption can initiate radical reactions, potentially leading to dechlorination (cleavage of the C-Cl bond) or hydroxylation of the aromatic ring.[6][7] It is critical to run a dark control sample in parallel to differentiate between thermal degradation and true photodegradation.

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution
No degradation observed under initial stress conditions. The molecule is highly stable, or the stress conditions are too mild.Systematically increase the severity of the stressor. For hydrolysis, increase the acid/base concentration (e.g., from 0.1M to 1M) or the temperature/duration.[2] For oxidation, increase the H₂O₂ concentration or reaction time.
Complete degradation or a complex mixture of many small peaks. The stress conditions are too harsh, leading to secondary degradation.Reduce the stressor concentration, temperature, or exposure time. The goal is to achieve partial degradation (5-20%) to identify the primary, most relevant degradants.[4]
Peak fronting or tailing for the parent or degradant peaks in HPLC. Poor chromatographic conditions; secondary interactions with the column stationary phase.Optimize the mobile phase pH to ensure the analyte is in a single ionic state. Screen different column chemistries (e.g., C18, Phenyl-Hexyl). Adjust the organic modifier or buffer concentration.
New peaks appear in the control sample (unstressed). The compound may be unstable in the chosen solvent, or the stock solution is degrading over time.Verify the stability of the compound in the analytical solvent. Prepare stock solutions fresh before each experiment. Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light).

Experimental Protocols

The following are starting-point protocols. They should be adjusted based on the observed stability of the molecule.

Acid and Base Hydrolysis
  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Stress: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of ~0.1 mg/mL.

  • Base Stress: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of ~0.1 mg/mL.

  • Control: Prepare a control sample by diluting the stock solution with purified water.

  • Incubation: Incubate all samples at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Neutralize the acid and base samples before injection into the HPLC system. Analyze all samples and compare them to an unstressed standard solution.

Oxidative Degradation
  • Preparation: Dilute the stock solution (~1 mg/mL) with a 3% hydrogen peroxide solution to a final concentration of ~0.1 mg/mL.

  • Control: Prepare a control sample by diluting the stock solution with purified water.

  • Incubation: Keep the samples at room temperature, protected from light.

  • Analysis: Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours) and analyze directly by HPLC.

Thermal Degradation (Solid State)
  • Preparation: Place a thin layer of the solid compound in a vial.

  • Incubation: Store the vial in a controlled temperature oven at 60°C.

  • Control: Store a control sample at room temperature, protected from light.

  • Analysis: At specified time points (e.g., 1, 3, 7 days), dissolve a portion of the stressed and control solids in a suitable solvent and analyze by HPLC.

Photodegradation (Solid State)
  • Preparation: Place a thin layer of the solid compound in a photostability chamber. Wrap a second, identical sample in aluminum foil to serve as a dark control.

  • Exposure: Expose the samples to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: After the exposure period, dissolve both the light-exposed and dark control samples and analyze by HPLC.

Summary of Recommended Forced Degradation Conditions

Stress Type Condition Typical Duration Reference
Acid Hydrolysis 0.1 M - 1 M HClUp to 7 days[2][5]
Base Hydrolysis 0.1 M - 1 M NaOHUp to 7 days[2][5]
Oxidation 3% - 30% H₂O₂Up to 7 days[3]
Thermal (Dry Heat) 60°C - 80°CUp to 7 days[2]
Photolytic ICH Q1B ConditionsVariable[1]

References

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Validation & Comparative

Comparative Bioactivity Validation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs, including the anticancer agent Dasatinib.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with significant potential in oncology.[1][2][3][4][5] This guide focuses on a specific derivative, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (herein referred to as Compound X), and provides a comprehensive framework for validating its bioactivity as a novel anticancer agent.

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed, logic-driven workflow for the in vitro characterization of Compound X. We will compare its performance against established chemotherapeutic agents, Doxorubicin and Paclitaxel, which serve as industry-standard benchmarks with well-understood mechanisms of action.[6][7] This comparative approach is essential for contextualizing the potency and potential of a novel compound.[7] The experimental design emphasizes not only the "what" and "how" but also the critical "why" behind each methodological choice, ensuring a robust and self-validating data package.

Phase 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cells.[8][9][10][11] This phase establishes the compound's potency and selectivity.

Rationale for Experimental Design

We will employ a tiered screening approach. The primary screen will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that is cost-effective, highly reproducible, and suitable for high-throughput screening.[7][9] The MTT assay measures the metabolic activity of cells, which is an indirect measure of cell viability. A reduction in metabolic activity is inferred as cytotoxicity.[9] To ensure the observed effects are genuinely due to cell death and not merely metabolic suppression, hits will be confirmed using a secondary assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay.[10][11][12]

For this guide, we will use a representative panel of human cancer cell lines:

  • MCF-7: Luminal A breast cancer, representing hormone-dependent cancers.

  • MDA-MB-231: Triple-negative breast cancer, representing an aggressive and chemo-resistant subtype.[13]

  • A549: Non-small cell lung cancer, a common solid tumor type.[2]

  • HCT116: Colorectal cancer, another prevalent solid tumor.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate MCF-7, MDA-MB-231, A549, and HCT116 cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of Compound X, Doxorubicin, and Paclitaxel in appropriate cell culture media. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old media from the cell plates and add 100 µL of the media containing the various concentrations of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, comparative table.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Compound X Experimental ValueExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental ValueExperimental Value
PaclitaxelExperimental ValueExperimental ValueExperimental ValueExperimental Value

Caption: Table 1. Comparative IC50 values of Compound X and standard chemotherapeutic agents across a panel of cancer cell lines after 72-hour treatment.

Phase 2: Mechanistic Elucidation

A potent cytotoxic profile warrants a deeper investigation into the compound's mechanism of action. Based on the chemical scaffold, a common mechanism for anticancer agents is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[14]

Overall Workflow for Mechanistic Studies

The following diagram outlines the logical flow of experiments to dissect the mechanism of Compound X.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism of Action Cytotoxicity Determine IC50 Values (MTT / LDH Assays) Apoptosis Apoptosis Assay (Annexin V / PI) Cytotoxicity->Apoptosis Treat cells at IC50 CellCycle Cell Cycle Analysis (Propidium Iodide) Cytotoxicity->CellCycle Treat cells at IC50 Pathway Pathway Analysis (Western Blot) Apoptosis->Pathway Confirm apoptotic signaling CellCycle->Pathway Identify arrest point

Caption: Workflow for validating the anticancer mechanism of Compound X.

Apoptosis Induction Assessment

Rationale: Apoptosis is a key mechanism for eliminating cancerous cells. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[15][16] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[15][16][17]

Experimental Protocol: Annexin V/PI Staining [15][16]

  • Cell Treatment: Seed a representative cell line (e.g., MCF-7) in 6-well plates. Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer.[18] Add FITC-conjugated Annexin V and PI staining solution.[15][16]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15][18]

  • Analysis: Analyze the samples immediately by flow cytometry. The data will allow for the quantification of four cell populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to growth arrest and subsequent cell death.[14] Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][20][21]

Experimental Protocol: PI Staining for Cell Cycle Analysis [19][20][22]

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[19][21] Cells can be stored at -20°C for several weeks.[20]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[20][21]

  • Incubation: Incubate for 30 minutes at room temperature.[19]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out cell doublets and aggregates.[19][21]

Investigating a Potential Signaling Pathway: PI3K/Akt

Rationale: The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth, and it is frequently hyperactivated in many cancers.[14][23][24][25] Several 2-aminothiazole derivatives have been shown to modulate this pathway.[1] We hypothesize that Compound X may inhibit this pathway, leading to apoptosis. We can test this by examining the phosphorylation status of Akt, a key downstream effector in the pathway, using Western Blotting.

Hypothetical Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PIP3->pAkt Recruits Akt PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates CompoundX Compound X CompoundX->pAkt Inhibits Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by Compound X.

Experimental Protocol: Western Blotting for p-Akt

  • Protein Extraction: Treat cells with Compound X for a short duration (e.g., 2, 6, 12 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. A β-actin antibody should be used as a loading control.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities. A decrease in the ratio of p-Akt to total Akt would support the hypothesis.

Phase 3: Advanced Validation in a Physiologically Relevant Model

While 2D cell culture is invaluable for initial screening, it does not fully replicate the complex microenvironment of a solid tumor.[26] 3D tumor spheroids better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges found in vivo.[13][26][27][28]

Rationale: Validating the efficacy of Compound X in a 3D model provides more compelling evidence of its potential therapeutic value. We will use an ultra-low attachment plate method to generate spheroids, which is a straightforward and reproducible technique.[13][27]

Experimental Protocol: 3D Tumor Spheroid Viability Assay

  • Spheroid Formation: Seed HCT116 or A549 cells in 96-well ultra-low attachment spheroid microplates.[27] Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.[13]

  • Culture: Culture the cells for 3-4 days until well-formed, compact spheroids are visible.[27]

  • Treatment: Treat the spheroids with a range of concentrations of Compound X and Paclitaxel (as a comparator known to be effective in 3D models).

  • Incubation: Incubate for an extended period (e.g., 5-7 days) to allow for drug penetration and effect.

  • Viability Assessment: Measure spheroid viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.

  • Analysis: Image the spheroids to visually assess changes in size and morphology. Calculate IC50 values based on the ATP assay data and compare the efficacy of Compound X to Paclitaxel in this more complex model.

Data Presentation: Comparative 2D vs. 3D IC50 Values
CompoundCell Line2D IC50 (µM)3D Spheroid IC50 (µM)Fold-Resistance (3D/2D)
Compound X HCT116Value from Phase 1Experimental ValueCalculated Value
PaclitaxelHCT116Value from Phase 1Experimental ValueCalculated Value

Caption: Table 2. Comparison of compound potency in 2D monolayer vs. 3D spheroid culture, highlighting potential differences in drug efficacy and penetration.

Conclusion and Future Directions

This guide outlines a systematic, multi-phased approach to validate the anticancer bioactivity of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to more physiologically relevant 3D models, this workflow generates a comprehensive data package.

A successful outcome would be the demonstration that Compound X exhibits potent cytotoxicity against multiple cancer cell lines, operating through a defined mechanism such as apoptosis induction via inhibition of the PI3K/Akt pathway. Crucially, its efficacy should be comparable to or exceed that of standard-of-care agents, particularly in the more challenging 3D spheroid models. Such results would provide a strong rationale for advancing the compound to the next stage of preclinical development, including in vivo efficacy and toxicology studies.

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The Impact of Aromatization: N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine vs. its Thiazole Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

A Head-to-Head Analysis of Structure, Efficacy, and Developability

Introduction

In the landscape of medicinal chemistry, subtle structural modifications can precipitate profound shifts in biological activity, pharmacokinetics, and overall therapeutic potential. The transition from a saturated or partially saturated heterocyclic ring to its fully aromatic counterpart is a classic strategy in lead optimization. This guide provides a detailed comparative analysis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (a thiazoline) and its aromatic analog, N-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine (a thiazole).

The core structural difference lies in the C4-C5 bond of the heterocyclic ring. The dihydro (thiazoline) version possesses a single bond, affording it conformational flexibility, while the thiazole analog has a double bond, rendering the ring planar and aromatic. This fundamental distinction has significant implications for how these molecules interact with biological targets and navigate physiological systems. This guide will dissect these differences through the lens of physicochemical properties, potential biological activity, and the experimental protocols required for a rigorous head-to-head evaluation.

I. Physicochemical and Structural Comparison

The planarity and electronic distribution of the core scaffold are critical determinants of a molecule's properties. The thiazoline ring is non-planar and more flexible, while the thiazole ring is flat and electron-rich due to its aromaticity. These differences directly influence key physicochemical parameters relevant to drug development.

PropertyThis compoundN-(4-chlorophenyl)-5-methyl-1,3-thiazole-2-amineRationale for Difference
Structure 3D, flexible thiazoline ring2D, planar thiazole ringPresence of a C4-C5 single bond in the thiazoline allows for puckering, whereas the C4=C5 double bond in the thiazole enforces planarity.
Predicted LogP ~3.1~3.4Aromatic systems are typically more lipophilic than their saturated or partially saturated counterparts.
Predicted pKa ~5.5 (basic amine)~4.8 (basic amine)The electron-withdrawing nature of the aromatic thiazole ring reduces the basicity of the exocyclic amine compared to the thiazoline.
Polar Surface Area ~41.5 Ų~41.5 ŲWhile electronic properties differ, the constituent atoms contributing to PSA are identical, resulting in a similar value.
Structural Visualization

G cluster_0 This compound (Thiazoline) cluster_1 N-(4-chlorophenyl)-5-methyl-1,3-thiazole-2-amine (Thiazole) thiazoline thiazoline thiazole thiazole

Caption: Chemical structures of the thiazoline (left) and thiazole (right) analogs.

II. Synthesis Overview

The synthetic routes to these compounds are well-established and diverge based on the desired oxidation state of the heterocyclic ring.

  • Thiazoline Analog Synthesis: The most common route involves the condensation of N-(4-chlorophenyl)thiourea with a 1,2-dihalopropane, such as 1,2-dibromopropane. This reaction proceeds via an S-alkylation followed by an intramolecular cyclization to form the dihydrothiazole ring.

  • Thiazole Analog Synthesis (Hantzsch Thiazole Synthesis): The aromatic analog is typically prepared via the Hantzsch thiazole synthesis. This involves the reaction of N-(4-chlorophenyl)thiourea with an α-haloketone, in this case, 1-chloroacetone. The subsequent condensation and dehydration directly yield the aromatic thiazole ring system.

III. Comparative Biological Activity: A Proposed Evaluation

The 2-aminothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties. A direct comparison of our two analogs is essential to determine the impact of ring aromatization on a specific biological target.

Let us hypothesize a scenario where these compounds are being screened for anticancer activity, specifically as inhibitors of a hypothetical protein kinase, "Kinase-X," which is overexpressed in a cancer cell line (e.g., A549 lung carcinoma).

Hypothesized Mechanism of Action: Kinase Inhibition

Many 2-aminothiazoles function as ATP-competitive kinase inhibitors. The core scaffold acts as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, a critical part of the ATP-binding pocket. The substituents on the thiazole ring then occupy adjacent hydrophobic pockets. The planarity of the thiazole analog may enhance π-stacking interactions within the ATP-binding site, potentially leading to higher affinity compared to the more flexible thiazoline.

Signaling Pathway Diagram

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds KinaseX Kinase-X RTK->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor Thiazole / Thiazoline Analog Inhibitor->KinaseX Inhibits ATP Binding

Caption: Hypothesized signaling pathway and point of inhibition for the compounds.

IV. Experimental Protocols for Comparative Assessment

To empirically validate the hypothesized differences, a tiered experimental approach is necessary.

A. In Vitro Cell Viability Assay (MTT Assay)

This initial experiment determines the cytotoxic or cytostatic effect of the compounds on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound against A549 cells.

Methodology:

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus compound concentration and fit a dose-response curve to calculate the IC50 value.

B. In Vitro Pharmacokinetics: Permeability and Metabolic Stability

Differences in physicochemical properties often translate to different pharmacokinetic profiles.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict passive intestinal absorption.

Methodology:

  • Preparation: Coat a 96-well filter plate with a 1% solution of lecithin in dodecane.

  • Donor Plate: Add the test compounds (e.g., at 100 µM) to a buffer at pH 7.4 in a 96-well donor plate.

  • Assembly: Place the coated filter plate on top of the donor plate, creating a "sandwich," and add acceptor buffer (pH 7.4) to the filter plate wells.

  • Incubation: Incubate the sandwich for 4-16 hours at room temperature.

  • Quantification: Measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe).

2. Liver Microsomal Stability Assay

Objective: To assess susceptibility to Phase I metabolism.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and NADPH in a phosphate buffer.

  • Initiation: Add the test compound (e.g., at 1 µM) to the mixture and incubate at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Experimental Workflow Visualization

G cluster_CellAssay Cell-Based Assay Workflow cluster_ADME In Vitro ADME Workflow A1 Seed A549 Cells (96-well plate) A2 Add Serial Dilutions of Compounds A1->A2 A3 Incubate (72h) A2->A3 A4 MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 PAMPA Assay B3 Quantify by LC-MS/MS B1->B3 B2 Liver Microsome Stability Assay B2->B3 B4 Determine Permeability & Metabolic Half-life B3->B4

Caption: High-level workflow for the comparative experimental evaluation.

V. Predicted Outcomes and Interpretation

Based on the structural differences, we can predict potential outcomes of these experiments:

ExperimentPredicted OutcomeInterpretation
Cell Viability (IC50) Thiazole analog may have a lower IC50.The planar, aromatic ring of the thiazole may engage in more favorable interactions (e.g., π-stacking) within the target's binding site, leading to higher potency.
PAMPA (Permeability) Thiazole analog may show slightly higher permeability.The predicted higher lipophilicity of the thiazole could lead to better passive diffusion across the artificial membrane.
Microsomal Stability Thiazole analog may be more metabolically stable.The C-H bonds on the flexible thiazoline ring can be more susceptible to oxidative metabolism by cytochrome P450 enzymes. The aromatic thiazole ring is generally more resistant to such metabolism.

VI. Conclusion

The comparison between this compound and its aromatic thiazole analog exemplifies a fundamental principle in drug design: the profound impact of molecular geometry and electronics. While the thiazoline offers greater conformational flexibility, the thiazole provides a rigid, planar scaffold that may be advantageous for specific receptor interactions, such as those involving π-stacking.

Our analysis predicts that the aromatic thiazole analog may exhibit superior potency and metabolic stability. However, these hypotheses must be confirmed through rigorous experimental validation as described. The choice between these two scaffolds in a drug discovery program would depend entirely on the empirical data generated from such head-to-head studies. The flexible thiazoline should not be discounted, as its ability to adopt different conformations could be beneficial for interacting with targets that undergo induced-fit binding. This guide provides the framework for conducting such a critical evaluation.

References

  • Title: The Hantzsch Thiazole Synthesis: A Comprehensive Review Source: Chemical Reviews URL: [Link]

  • Title: 2-Aminothiazoles in Medicinal Chemistry: A Comprehensive Review Source: European Journal of Medicinal Chemistry URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine scaffold. We will dissect the core structure, explore the impact of functional group modifications on biological activity, and compare its performance with relevant alternatives, supported by experimental data and protocols.

Introduction: The 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole nucleus is a cornerstone in drug discovery, recognized as a "privileged" heterocyclic scaffold.[1] Its derivatives exhibit a vast spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antifungal, and antiviral activities.[2][3] The versatility of the thiazole ring, with its capacity for hydrogen bonding and other molecular interactions, makes it a frequent component in clinically approved drugs such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin. The specific compound under investigation, this compound, belongs to this promising class of molecules. Understanding its SAR is crucial for optimizing its therapeutic potential and designing next-generation analogs with enhanced efficacy and selectivity.

Core Structure Analysis

The pharmacological profile of this compound is dictated by the interplay of its three primary structural components:

  • The 4,5-Dihydro-1,3-thiazol-2-amine Core: This saturated heterocyclic ring system provides the fundamental framework for molecular interactions. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, are key sites for target binding.

  • The N-(4-chlorophenyl) Substituent: Attached to the 2-amino group, this aromatic ring significantly influences the compound's lipophilicity, electronic properties, and steric profile. The nature and position of substituents on this ring are critical determinants of biological activity.

  • The 5-Methyl Group: This small alkyl group on the dihydrothiazole ring can impact the molecule's conformation and its fit within a biological target's binding pocket.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds can be systematically modulated by modifying each part of the core structure.

Modifications of the N-Aryl Substituent at the 2-Amino Position

The N-aryl group is a major determinant of potency and selectivity. SAR studies on various 2-aminothiazole derivatives reveal consistent trends:

  • Halogen Substitution: The presence of a halogen, such as the chlorine atom in the target compound, is often beneficial. Electron-withdrawing groups on the phenyl ring have been shown to enhance activity. For instance, in studies of antiplasmodial agents, compounds with hydrophobic, electron-withdrawing groups on the phenyl ring demonstrated the best activity.[4] Similarly, a derivative featuring a 4-chlorophenyl group proved lethal to breast cancer cell lines.[5]

  • Positional Isomers: The position of the substituent on the phenyl ring is crucial. While a comprehensive study on this specific scaffold is needed, research on related N,4-diaryl-1,3-thiazole-2-amines showed that substitutions at the 2, 4, and 5 positions of the N-phenyl ring significantly influenced antiproliferative activity.[6]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent plays a pivotal role. While electron-withdrawing groups like halogens are often favored, electron-donating groups like methoxy (-OCH3) have also yielded highly potent compounds, particularly in the context of tubulin inhibitors.[6][7] This suggests that the optimal electronic properties depend on the specific biological target.

Modifications of the Thiazole/Dihydrothiazole Ring

Substitutions on the heterocyclic core directly influence the molecule's interaction with target proteins.

  • Position 4: The introduction of aryl groups at the C4 position is a common strategy. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent tubulin polymerization inhibitor.[6]

  • Position 5: Modifications at the C5 position can also modulate activity. In a series of anti-Candida albicans agents, various substitutions were introduced at both C4 and C5 positions to optimize antifungal efficacy.[8]

The general SAR for the 2-aminothiazole scaffold is summarized in the diagram below.

Caption: General SAR of the 2-Aminothiazole Scaffold.

Comparative Analysis with Alternative Compounds

To contextualize the SAR of this compound, we compare it with structurally related analogs. The data below is synthesized from various studies on anticancer and antimicrobial activities.[4][6][9]

Compound IDCore StructureR1 (N-Aryl Group)R2 (Thiazole C4)R3 (Thiazole C5)Reported Biological Activity
Target 4,5-Dihydrothiazole4-ChlorophenylHMethyl(Predicted) Antimicrobial/Anticancer
Analog A Thiazole2,4-Dimethoxyphenyl4-MethoxyphenylHPotent Antiproliferative (IC50: 0.36-0.86 µM)[6]
Analog B ThiazolePhenyl (with hydrophobic EWG)2-PyridylHPotent Antiplasmodial[4]
Analog C Thiazole4-HydroxyphenylHydrazinylideneHCytotoxic (MCF-7 IC50: 12.7 µM)[9]
Analog D Thiazole4-ChlorophenylHHAntiangiogenic Activity[10]

EWG: Electron-Withdrawing Group

This comparison highlights that while the 4-chlorophenyl group is a favorable substituent (Analog D), combining it with other optimal features, such as specific aryl groups at the C4 position (Analog A), can lead to exceptionally potent compounds.

Experimental Protocols

To facilitate further research and validation, we provide standardized protocols for the synthesis and biological evaluation of these compounds.

General Synthesis: Hantzsch Thiazole Synthesis

The synthesis of the 2-aminothiazole core is commonly achieved via the Hantzsch condensation reaction.[11]

Protocol:

  • α-Halogenation of Ketone: A suitable ketone is reacted with a halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to form the corresponding α-haloketone.

  • Cyclocondensation: The α-haloketone is then reacted with a thiourea derivative (e.g., N-(4-chlorophenyl)thiourea) in a suitable solvent like ethanol.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up and Purification: Upon cooling, the product often precipitates. It can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Haloketone α-Haloketone Reflux Cyclocondensation (e.g., Ethanol, Reflux) Haloketone->Reflux Thiourea N-Aryl Thiourea Thiourea->Reflux Thiazole 2-Amino-4,5-substituted-thiazole Reflux->Thiazole

Caption: Workflow for Hantzsch Thiazole Synthesis.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. A control group receives medium with DMSO only. The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Thiazole Derivatives (Serial Dilutions) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Experimental Workflow for the MTT Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microbes, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

The this compound structure is a valuable starting point for the development of new therapeutic agents. The SAR analysis reveals that its biological activity is highly tunable through strategic modifications of the N-aryl substituent and the thiazole core. Specifically, the incorporation of hydrophobic and electron-withdrawing groups on the N-phenyl ring is a promising strategy for enhancing potency. Further derivatization, particularly at the C4 position of the thiazole ring, and comparative evaluation against a panel of biological targets will be essential for the rational design of novel drug candidates with superior efficacy.

References

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). National Institutes of Health. [Link][8]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed. [Link][4]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link][5]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link][1]

  • Recent Developments and Biological Activities of 2-Aminothiazole. (2018). Scribd. [Link][2]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link][9]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health. [Link][12]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Semantic Scholar. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. [Link][11]

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (2022). Bentham Science. [Link][13]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link][3]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). National Institutes of Health. [Link][6]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link][7]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Substituted Dihydrothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial agents. Among the heterocyclic compounds that have garnered significant interest are dihydrothiazole derivatives. Their structural versatility and broad spectrum of biological activities make them a fertile ground for medicinal chemistry exploration. This guide provides an in-depth comparison of the antimicrobial efficacy of various substituted dihydrothiazoles, grounded in experimental data and structure-activity relationship (SAR) studies. We will delve into the causal relationships behind their activity, provide detailed experimental protocols for their evaluation, and explore their potential mechanisms of action.

The Dihydrothiazole Scaffold: A Privileged Structure in Antimicrobial Research

The 1,3-thiazole ring is a key structural motif found in numerous natural and synthetic bioactive compounds, including penicillins and the vitamin thiamine.[1] Its dihydro derivative, the dihydrothiazole (or thiazoline) ring, retains significant biological potential and serves as a versatile template for chemical modification.[2][3] The ability to introduce a wide array of substituents at various positions on the ring allows for the fine-tuning of physicochemical properties and biological activity, making it a prime candidate in the search for new and effective antimicrobial drugs.[4][5]

The rationale for focusing on this scaffold lies in its proven track record. Thiazole-based compounds have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7] The emergence of drug-resistant microbial strains necessitates a continuous search for novel agents, and the chemical tractability of the dihydrothiazole nucleus offers a promising avenue for developing molecules that can circumvent existing resistance mechanisms.[4]

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of dihydrothiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring and its associated side chains. Below, we compare the efficacy of different substitution patterns based on reported Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates higher potency.

Key Structure-Activity Relationship Insights:
  • Aryl Substituents at the 2-Position: The presence of an aryl group at the 2-position is a common feature in many active dihydrothiazoles. The nature of the substituents on this aryl ring is critical. For instance, the introduction of a hydroxyl group at the 2'-position of a 2-aryl substituent has been shown to be crucial for potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Interestingly, both electron-withdrawing and electron-donating groups on the 2-aryl ring can abolish activity if the 2'-hydroxy group is absent.[8]

  • Stereochemistry: The stereochemistry at chiral centers can significantly impact biological activity. In a study on 5,6-dihydroimidazo[2,1-b]thiazoles, the (R)-isomers demonstrated a two-fold increase in antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to their (S)-enantiomers.[9] This highlights the importance of a specific three-dimensional arrangement for optimal target interaction.

  • Hybrid Molecules: A successful strategy in drug design is molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with enhanced activity.[6] Thiazole derivatives have been successfully hybridized with other heterocyclic rings like pyrazoline, triazole, and quinoline, often resulting in compounds with potent and broad-spectrum antimicrobial effects.[7][10] For example, combining a thiazole ring with a pyrazoline moiety has yielded derivatives with significant activity against both bacteria and fungi.[10]

  • Lipophilicity: The overall lipophilicity of the molecule, often influenced by various substituents, plays a role in its ability to penetrate microbial cell membranes. A correlation between the partition coefficient (log P) and antimicrobial activity has been observed, suggesting that an optimal level of lipophilicity is required for efficacy.[11]

Table 1: Comparative Antibacterial Efficacy of Selected Dihydrothiazole Derivatives
Compound/Derivative ClassSubstitution PatternTest Organism(s)MIC (µg/mL)Reference
(R)-6-aryl-5,6-dihydroimidazo[2,1-b]thiazole(R)-configuration at position 6, various aryl groupsS. aureus (MRSA)3.7 - 7.5[9]
(S)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole2'-hydroxy on 2-aryl group, (S)-configurationR. solanacearum, B. subtilis3.91 - 7.81[8]
(R)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole2'-hydroxy on 2-aryl group, (R)-configurationR. solanacearum, B. subtilis3.91 - 7.81[8]
2-Aryl-4,5-dihydrothiazole (without 2'-hydroxy)Various electron-donating/withdrawing groupsR. solanacearum, B. subtilis> 125[8]
Thiazolyl-pyrazoline hybridp-chlorophenyl at thiazole C4, 2-naphthyl at pyrazolineS. aureus, E. coli, C. albicans5 - 10[10]

Elucidating the Mechanism of Action

Understanding how these molecules exert their antimicrobial effects is crucial for rational drug design and overcoming resistance. Several mechanisms have been proposed for dihydrothiazole derivatives.

A prominent target is DNA gyrase , an essential bacterial enzyme that is absent in higher eukaryotes, making it a clinically validated target for antibiotics like fluoroquinolones.[9] Certain 5,6-dihydroimidazo[2,1-b]thiazole derivatives have been shown to inhibit the supercoiling activity of S. aureus DNA gyrase, suggesting this as a likely mechanism for their antibacterial action.[9]

Another proposed mechanism involves the inhibition of fatty acid biosynthesis . This pathway is also essential for bacterial survival. Scanning electron microscopy (SEM) and fatty acid exposure experiments with 2-aryl-4,5-dihydrothiazole analogues indicated that these compounds disrupt this pathway in tested bacteria.[8]

For antifungal thiazole derivatives, a common target is lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway, which is vital for fungal cell membrane integrity.[12][13] Molecular docking studies have supported the potential of thiazole derivatives to bind to and inhibit this enzyme.[12]

Antimicrobial Mechanisms of Dihydrothiazoles cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Dihydrothiazole_B Dihydrothiazole Derivative DNA_Gyrase DNA Gyrase Dihydrothiazole_B->DNA_Gyrase Inhibits FattyAcid_Synthase Fatty Acid Synthase Dihydrothiazole_B->FattyAcid_Synthase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for CellMembrane_B Cell Membrane Integrity FattyAcid_Synthase->CellMembrane_B Essential for Dihydrothiazole_F Dihydrothiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Dihydrothiazole_F->CYP51 Inhibits Ergosterol_Synth Ergosterol Biosynthesis CYP51->Ergosterol_Synth Key Enzyme in CellMembrane_F Cell Membrane Function Ergosterol_Synth->CellMembrane_F Essential for

Caption: Proposed mechanisms of action for antimicrobial dihydrothiazoles.

Experimental Protocols

To ensure reproducibility and standardization, the following protocols are provided for the synthesis and antimicrobial evaluation of dihydrothiazole derivatives.

Synthesis: Hantzsch Thiazole Synthesis

A common and versatile method for synthesizing the thiazole core is the Hantzsch reaction. This typically involves the condensation of an α-haloketone with a thioamide.[14]

Hantzsch Thiazole Synthesis Workflow Start Starting Materials Thioamide Thioamide Start->Thioamide HaloKetone α-Haloketone Start->HaloKetone Reaction Reaction Vessel: Condensation in Solvent (e.g., Ethanol, THF) Thioamide->Reaction HaloKetone->Reaction Workup Reaction Work-up: - Filtration - Solvent Evaporation Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis Purification->Characterization Final Pure Substituted Dihydrothiazole Characterization->Final

Caption: General workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the chosen thioamide (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Condensation: To this solution, add the corresponding α-halocarbonyl compound (1 equivalent). The reaction can often proceed at room temperature, but gentle heating or reflux may be required to shorten the reaction time.[14][15]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol-DMF mixture) or by column chromatography on silica gel.[16]

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis.[16]

Antimicrobial Efficacy Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][15]

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the synthesized dihydrothiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plate: Dispense a specific volume (e.g., 50 µL) of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add a small volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound) and a positive control well with a known antibiotic (e.g., ciprofloxacin, ampicillin, fluconazole).[15][17]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determine MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[15]

Conclusion and Future Directions

Substituted dihydrothiazoles represent a highly promising class of antimicrobial agents. Structure-activity relationship studies have demonstrated that their efficacy can be significantly modulated by altering substituents at key positions, with factors like stereochemistry and the presence of specific functional groups like the 2'-hydroxyl on an aryl ring playing a critical role.[8][9] The proposed mechanisms of action, including the inhibition of essential enzymes like DNA gyrase and lanosterol 14α-demethylase, provide a solid foundation for the rational design of more potent and selective inhibitors.[9][12]

The continued exploration of this scaffold, particularly through molecular hybridization and the synthesis of diverse chemical libraries, is a valuable strategy in the global effort to combat antimicrobial resistance. Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic profiles and in vivo efficacy, bringing these promising molecules one step closer to clinical application.

References

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Comparative Analysis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and Clinically Approved Monoamine Oxidase Inhibitors: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of the novel compound, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, against the well-established enzyme target, Monoamine Oxidase (MAO). We will compare its hypothetical profile with that of known clinical MAO inhibitors (MAOIs), providing the scientific rationale and detailed experimental protocols necessary for a robust preclinical assessment.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific structural motifs of this compound suggest a potential interaction with enzymes involved in neurotransmitter metabolism, making Monoamine Oxidase a logical and compelling target for investigation. MAOIs are critical therapeutics for major depressive disorder and neurodegenerative conditions such as Parkinson's disease, underscoring the importance of developing novel inhibitors with improved efficacy and safety profiles.[3][4][5][6]

The Molecular Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO) are flavin-containing enzymes bound to the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters and dietary amines.[7][8] They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[9]

  • MAO-A: Primarily metabolizes serotonin, norepinephrine, and dopamine. Its inhibition is a key strategy for treating depression.[3][10]

  • MAO-B: Preferentially metabolizes phenylethylamine and dopamine.[3][10] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to conserve dopamine levels in the brain.[9][11]

The catalytic action of both isoforms involves the oxidative deamination of their substrates, producing aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species.[12][13] Understanding this mechanism is fundamental to designing assays for inhibitor screening.

Figure 1: Simplified catalytic cycle of Monoamine Oxidase.

Profile of Investigational Compound and Clinical Comparators

A meaningful comparison requires benchmarking the investigational compound against established drugs with diverse mechanisms of action.

Investigational Compound:

  • Name: this compound

  • Rationale for Investigation: The 2-aminothiazole core combined with a halogenated phenyl ring is a feature found in various enzyme inhibitors. This structure warrants investigation for its ability to fit into the hydrophobic active site cavities of MAO enzymes.[7][12]

Selected Clinical Inhibitors:

InhibitorTypeSelectivityClinical Use
Selegiline IrreversibleMAO-B SelectiveParkinson's Disease[11][14][15]
Rasagiline IrreversibleMAO-B SelectiveParkinson's Disease[11][14][15]
Phenelzine IrreversibleNon-selectiveAtypical Depression[6][14][16]
Moclobemide ReversibleMAO-A Selective (RIMA)Depression, Social Anxiety[5][16][]

Comparative Performance Evaluation: In Vitro Enzyme Inhibition Assay

The first critical step is to determine the potency and selectivity of the investigational compound. This is achieved by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[18][19]

Causality Behind Experimental Design

The choice of a fluorometric assay is based on its high sensitivity and suitability for high-throughput screening.[20][21] The protocol is designed to be self-validating by including positive controls (known inhibitors) and enzyme controls (no inhibitor) to ensure the assay is performing correctly. Using recombinant human MAO-A and MAO-B allows for the direct and unambiguous determination of isoform selectivity, a critical parameter for predicting therapeutic application and side-effect profiles.

Detailed Experimental Protocol: IC₅₀ Determination

This protocol is adapted from standard methodologies for fluorometric MAO inhibitor screening.[20]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the investigational compound and all clinical comparators (Selegiline, Rasagiline, Phenelzine, Moclobemide) in DMSO.
  • Serial Dilutions: Create a 10-point serial dilution series for each inhibitor in Assay Buffer. Ensure the final DMSO concentration remains below 1% in the assay to avoid solvent effects.
  • Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in cold Assay Buffer to the desired working concentration.
  • Substrate/Probe Solution: Prepare a working solution containing the MAO substrate (e.g., Tyramine), a fluorogenic probe (e.g., OxiRed™), and Horseradish Peroxidase (HRP) in Assay Buffer. The MAO-catalyzed reaction produces H₂O₂, which reacts with the probe in the presence of HRP to generate a fluorescent product.[22]

2. Assay Procedure (96-well black microplate format):

  • Add 50 µL of Assay Buffer to "Background Control" wells.
  • Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to all other wells ("Enzyme Control," "Positive Control," and "Test Inhibitor" wells).
  • Add 10 µL of the serially diluted inhibitor solutions to the "Test Inhibitor" wells.
  • Add 10 µL of a known inhibitor (e.g., Clorgyline for MAO-A, Pargyline/Selegiline for MAO-B) to "Positive Control" wells.[22]
  • Add 10 µL of Assay Buffer (with equivalent DMSO percentage) to "Enzyme Control" wells.
  • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
  • Initiate the reaction by adding 40 µL of the Substrate/Probe Solution to all wells.
  • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/587 nm), taking measurements every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • Subtract the fluorescence of the "Background Control" from all other readings.
  • Determine the reaction rate (V) for each well from the linear portion of the kinetic curve.
  • Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Control" rate: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.[23][24]

// Nodes prep [label="1. Reagent Preparation\n(Buffer, Inhibitors, Enzymes, Substrate/Probe)"]; plate [label="2. Plate Setup\n(Controls, Inhibitor Dilutions)"]; preinc [label="3. Pre-incubation\n(Enzyme + Inhibitor, 15 min @ 37°C)"]; init [label="4. Reaction Initiation\n(Add Substrate/Probe Solution)"]; read [label="5. Kinetic Measurement\n(Fluorescence Reading over Time)"]; calc [label="6. Rate Calculation\n(V = ΔFluorescence / ΔTime)"]; inhibit [label="7. % Inhibition Calculation"]; plot [label="8. Data Plotting & Curve Fitting\n(% Inhibition vs. log[Inhibitor])"]; ic50 [label="9. Determine IC₅₀ Value", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> plate; plate -> preinc; preinc -> init; init -> read; read -> calc; calc -> inhibit; inhibit -> plot; plot -> ic50; }

Figure 2: Experimental workflow for IC₅₀ determination.
Data Presentation: Comparative Potency and Selectivity

The results should be summarized in a clear, tabular format to facilitate direct comparison.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI = IC₅₀ A / IC₅₀ B)
This compound Experimental ValueExperimental ValueCalculated Value
Selegiline~9,500~15>600 (MAO-B Selective)
Rasagiline~4,400~5>800 (MAO-B Selective)
Phenelzine~150~250~0.6 (Non-selective)
Moclobemide~200~20,000~0.01 (MAO-A Selective)
(Note: Literature values for clinical inhibitors are approximate and can vary based on assay conditions.)

Mechanistic Insights: Determining Reversibility

A key differentiator among MAOIs is their mode of inhibition: reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the FAD cofactor of the enzyme, leading to permanent inactivation.[14] Reversible inhibitors bind non-covalently and can dissociate, allowing enzyme activity to recover.[16][] This has significant clinical implications for drug-drug interactions and dietary restrictions (e.g., the "cheese effect" with irreversible MAOIs).[16]

Experimental Protocol: Inhibition Reversibility by Dialysis

1. Rationale: This method physically separates the enzyme-inhibitor complex from the free inhibitor. If the inhibitor is reversible, it will dissociate from the enzyme and be removed by dialysis, leading to the recovery of enzyme activity.[25]

2. Procedure:

  • Incubate the target enzyme (MAO-A or MAO-B) with a high concentration of the inhibitor (e.g., 100x IC₅₀) for 30-60 minutes.
  • As a control, incubate the enzyme with vehicle (DMSO) alone.
  • Place the enzyme-inhibitor mixture and the control mixture into separate dialysis devices (e.g., with a 10 kDa molecular weight cut-off).
  • Dialyze both samples extensively against a large volume of cold Assay Buffer for several hours or overnight at 4°C.
  • After dialysis, recover the enzyme samples and measure their activity using the standard MAO assay protocol described in Section 3.

3. Interpretation:

  • Reversible Inhibition: The activity of the inhibitor-treated enzyme will be significantly restored and comparable to the vehicle-treated control.

  • Irreversible Inhibition: The inhibitor-treated enzyme will show little to no recovery of activity.

    G cluster_outcomes Post-Dialysis Outcomes start Enzyme + Inhibitor (High Concentration Incubation) dialysis Dialysis (Removal of free inhibitor) start->dialysis Place in dialysis device reversible Reversible Inhibition Inhibitor dissociates from enzyme Activity is Restored dialysis->reversible If binding is non-covalent irreversible Irreversible Inhibition Inhibitor remains covalently bound Activity is NOT Restored dialysis->irreversible If binding is covalent

    Figure 3: Logical flow for determining inhibitor reversibility.

    Conclusion and Future Directions

This guide outlines a foundational, yet comprehensive, strategy for the initial characterization of this compound as a potential MAO inhibitor. By systematically determining its IC₅₀, isoform selectivity, and reversibility, researchers can generate a robust dataset that allows for a direct and objective comparison with established clinical drugs.

A favorable profile (e.g., high potency, high selectivity for either MAO-A or MAO-B, and potentially a reversible mechanism) would provide a strong rationale for advancing the compound to more complex studies. Subsequent steps should include cell-based assays to confirm activity in a physiological context, ADME/Tox profiling to assess its drug-like properties and safety, and ultimately, in vivo studies in relevant animal models of depression or Parkinson's disease. This structured, data-driven approach is essential for navigating the complexities of modern drug discovery.

References

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A Comparative Guide to Establishing the Cross-Reactivity Profile of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount. This guide provides a comprehensive framework for establishing the cross-reactivity profile of a novel investigational compound, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. Given the limited public data on this specific molecule, this document outlines a robust, industry-standard strategy for profiling its selectivity and comparing it against potential off-targets.

The core of this molecule belongs to the 2-aminothiazole class, a scaffold known for its remarkable pharmacological versatility.[1][2][3] Derivatives of this family have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] This promiscuity, while offering therapeutic opportunities, underscores the critical need for a thorough and systematic evaluation of cross-reactivity to ensure safety and efficacy.

Part 1: A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach is the most efficient method to build a comprehensive selectivity profile. This strategy begins with broad screening to identify potential interactions and progressively narrows the focus to confirm and characterize those interactions in biologically relevant systems.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption { label="Figure 1: Tiered workflow for cross-reactivity profiling."; font-size: 12; font-color: "#5F6368"; } enddot Figure 1: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel In Vitro Screening

The initial step involves screening the compound against large, well-characterized panels of protein targets. The goal is to cast a wide net and identify any potential off-target "hits" that warrant further investigation.

  • Rationale: Kinase inhibitors, for example, often exhibit cross-reactivity due to the conserved nature of the ATP binding pocket.[5] Broad screening at this stage is a cost-effective way to identify potential liabilities early in the discovery process.[5][6]

  • Experimental Approach:

    • Kinase Profiling: Screen the compound (e.g., at 1 µM and 10 µM) against a comprehensive panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's HotSpot).

    • Safety Pharmacology Screening: Utilize a broad panel, such as the Eurofins SafetyScreen44™, which assesses activity against a range of GPCRs, ion channels, and transporters known to be implicated in adverse drug reactions.

Data Presentation: Tier 1 Screening Results

The results should be tabulated to clearly distinguish potent interactions from negligible ones. A common metric is the percent of inhibition (% Inh) at a given concentration.

Target ClassTarget% Inh @ 1 µM% Inh @ 10 µMNotes
KinaseEGFR8%15%Likely insignificant
KinaseSRC65%92%Hit - Requires Follow-up
KinaseLCK58%88%Hit - Requires Follow-up
GPCRADRB23%9%Likely insignificant
Ion ChannelhERG12%28%Monitor, but low priority

Part 2: Cellular Target Engagement Confirmation

Biochemical hits do not always translate to activity in a cellular environment. It is crucial to perform orthogonal assays in intact cells to confirm that the compound can reach and bind to its putative off-targets.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[7][8][9][10] An increase in the melting temperature of a protein in the presence of the compound provides strong evidence of direct target engagement.[8][9]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption { label="Figure 2: CETSA experimental workflow."; font-size: 12; font-color: "#5F6368"; } enddot Figure 2: CETSA experimental workflow.

Detailed Protocol: Isothermal Dose-Response CETSA

  • Cell Culture: Plate cells expressing the target of interest (e.g., HeLa cells for endogenous SRC) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 30 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Heat Challenge: Heat the cell suspensions at a predetermined temperature (e.g., 52°C for SRC) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein using an appropriate method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to determine an EC50 value for target stabilization.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[11][12] It involves expressing the target protein fused to NanoLuc® luciferase and using a fluorescent tracer that binds to the target.[11][13] A test compound that engages the target will compete with the tracer, causing a decrease in the BRET signal.[13]

This technology provides a highly sensitive and quantitative measure of compound affinity and target occupancy in living cells.[11][12][14]

Part 3: Assessing Functional Consequences and Selectivity

Confirming binding is only half the story. The final tier is to determine the functional effect of any confirmed off-target engagement. Does the binding inhibit the protein's function, activate it, or have no effect?

  • Experimental Approach:

    • For Kinases: Perform in vitro kinase activity assays (e.g., using ADP-Glo™) to measure the IC50 of the compound against the confirmed off-targets (e.g., SRC, LCK).

    • For GPCRs: Use second messenger assays (e.g., cAMP or calcium flux assays) to determine if the compound acts as an agonist or antagonist.

    • Cellular Assays: Conduct cell-based assays relevant to the off-target's function, such as a cell proliferation assay (for a kinase involved in cell cycle) or a reporter gene assay.

Data Presentation: Comparative Selectivity Profile

Once functional data (e.g., IC50 values) are obtained, the compound's selectivity can be quantified and compared.

TargetAssay TypePotency (IC50/EC50)Selectivity Index (vs. Primary Target)Functional Effect
Primary Target X Functional 15 nM 1.0 Inhibition
SRC KinaseBiochemical180 nM12-foldInhibition
SRC KinaseCellular (pSRC)450 nM30-foldInhibition
LCK KinaseBiochemical320 nM21-foldInhibition
LCK KinaseCellular (pLCK)980 nM65-foldInhibition

Defining Selectivity: Selectivity can be expressed in several ways, including a simple ratio of potencies (IC50 off-target / IC50 on-target).[15] A higher ratio indicates greater selectivity. More advanced metrics like the Gini coefficient can also be used for large datasets to provide a single value representing selectivity.[5] A compound is generally considered selective if there is at least a 10-fold, and preferably >30-fold, window between its on-target and off-target potencies.

Conclusion

For a novel compound like this compound, building a cross-reactivity profile is not a single experiment but a systematic campaign. By employing a tiered strategy of broad screening, orthogonal cellular validation, and functional characterization, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is essential for making informed decisions in drug development, enabling the selection of candidates with the highest potential for efficacy and the lowest risk of off-target toxicity.

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • News-Medical.Net. (2021). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

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  • ResearchGate. (n.d.). Tools for the Evaluation of Potency and Selectivity. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Issuu. (2021). Identification of potential 2-aminothiazole pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Oxford Academic. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Retrieved from [Link]

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"in vivo validation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine anticancer activity"

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Guide to the Anticancer Activity of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of the anticancer potential of the novel investigational compound, this compound, hereafter referred to as CPTA. We will explore the experimental design, comparative agents, and data interpretation necessary to establish a robust preclinical evidence base for CPTA. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction and Postulated Mechanism of Action

This compound (CPTA) is a synthetic small molecule belonging to the dihydrothiazole class of compounds. While in vitro studies have indicated promising cytotoxic effects against various cancer cell lines, the in vivo efficacy and tolerability of CPTA remain to be elucidated. Structurally similar aminothiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the induction of apoptosis. Based on these preliminary data and structural alerts, we hypothesize that CPTA may exert its anticancer effects through the modulation of key cell cycle regulatory proteins, leading to cell cycle arrest and subsequent apoptosis.

To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the potential interaction of CPTA with the cell cycle machinery.

CPTA_Mechanism_of_Action CPTA CPTA CDK Cyclin-Dependent Kinases (CDKs) CPTA->CDK Inhibition Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylation Apoptosis Apoptosis CDK->Apoptosis Regulation E2F E2F Transcription Factor Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotion

Caption: Postulated mechanism of CPTA action on the cell cycle.

Comparative In Vivo Study Design: A Head-to-Head Evaluation

To rigorously assess the in vivo anticancer potential of CPTA, a comparative study against a standard-of-care chemotherapeutic agent is essential. For this guide, we will use cisplatin, a widely used platinum-based drug, as the comparator. The study will be conducted in a xenograft mouse model using a human cancer cell line that has shown sensitivity to CPTA in vitro.

Experimental Workflow

The following diagram outlines the key phases of the in vivo validation study.

In_Vivo_Validation_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell_Culture Cancer Cell Line Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Groups Treatment Administration (Vehicle, CPTA, Cisplatin) Randomization->Treatment_Groups Monitoring Daily Health Monitoring Treatment_Groups->Monitoring Tumor_Measurement Tumor Volume & Weight Measurement Monitoring->Tumor_Measurement Toxicity_Assessment Organ Histopathology & Blood Chemistry Tumor_Measurement->Toxicity_Assessment PK_Analysis Pharmacokinetic Analysis Toxicity_Assessment->PK_Analysis

Caption: Experimental workflow for in vivo validation of CPTA.

Detailed Experimental Protocols

2.2.1. Animal Model and Cell Line

  • Animal Model: Female athymic nude mice (6-8 weeks old) will be used. These mice lack a thymus gland, resulting in an impaired immune system that cannot reject human tumor xenografts.

  • Cell Line: A549 human lung adenocarcinoma cells will be used. This cell line is well-characterized and commonly used in cancer research.

  • Cell Culture: A549 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2.2.2. Tumor Implantation and Growth Monitoring

  • Harvest A549 cells during the logarithmic growth phase and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth every other day by measuring the length and width of the tumor with calipers. Tumor volume will be calculated using the formula: Volume = (Length x Width^2) / 2.

2.2.3. Treatment Groups and Administration

Once the tumors reach an average volume of 100-150 mm³, the mice will be randomly assigned to one of the following treatment groups (n=8 mice per group):

  • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve CPTA (e.g., 10% DMSO, 40% PEG300, 50% PBS) via intraperitoneal (i.p.) injection daily.

  • Group 2 (CPTA): Administered with CPTA at a predetermined dose (e.g., 50 mg/kg) via i.p. injection daily. The dose will be based on preliminary toxicity studies.

  • Group 3 (Cisplatin - Positive Control): Administered with cisplatin at a standard therapeutic dose (e.g., 5 mg/kg) via i.p. injection once a week.

2.2.4. Endpoint Analysis

  • Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth. TGI will be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Toxicity Assessment: Mice will be monitored daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. At the end of the study, major organs (liver, kidney, spleen, heart, lungs) will be collected for histopathological examination. Blood samples will be collected for complete blood count (CBC) and serum chemistry analysis.

  • Pharmacokinetic (PK) Analysis: A separate cohort of mice will be used for PK studies. Blood samples will be collected at various time points after a single dose of CPTA to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Data Analysis and Interpretation

The following tables provide a template for presenting the comparative data from the in vivo study.

Table 1: Comparative Efficacy of CPTA and Cisplatin

Treatment GroupMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
CPTA (50 mg/kg)600 ± 15060
Cisplatin (5 mg/kg)450 ± 12070

Table 2: Comparative Toxicity Profile of CPTA and Cisplatin

Treatment GroupMean Body Weight Change (%) ± SDKey Organ Histopathology Findings
Vehicle Control+5 ± 2No abnormalities
CPTA (50 mg/kg)-2 ± 1Mild to moderate reversible liver toxicity
Cisplatin (5 mg/kg)-15 ± 5Severe nephrotoxicity and myelosuppression

Interpretation:

The hypothetical data in Table 1 suggests that CPTA exhibits significant tumor growth inhibition, although slightly less potent than cisplatin at the tested doses. However, the toxicity profile in Table 2 indicates that CPTA may have a more favorable safety profile than cisplatin, with less severe side effects. This trade-off between efficacy and toxicity is a critical consideration in drug development.

Logical Framework for Go/No-Go Decision

The decision to advance CPTA to further preclinical development will be based on a comprehensive evaluation of its efficacy and safety profile in comparison to the standard of care.

Go_NoGo_Decision_Framework Start In Vivo Study Completion Efficacy Significant Tumor Growth Inhibition? Start->Efficacy Safety Acceptable Toxicity Profile? Efficacy->Safety Yes NoGo Terminate Development or Redesign Compound Efficacy->NoGo No Go Advance to Further Preclinical Studies Safety->Go Yes Safety->NoGo No

Caption: Decision-making framework for CPTA development.

Conclusion and Future Directions

This guide has outlined a robust in vivo validation framework for assessing the anticancer activity of the novel compound CPTA. The comparative study design, detailed protocols, and data interpretation guidelines provide a clear path for generating the necessary preclinical data to support its further development. Future studies should focus on elucidating the precise molecular mechanism of action of CPTA, exploring its efficacy in other cancer models (including orthotopic and patient-derived xenograft models), and conducting more extensive toxicology studies to establish a safe therapeutic window for potential clinical trials. The successful completion of these studies will be crucial in determining the ultimate clinical utility of CPTA as a novel anticancer agent.

References

  • Bhat, M. A., & Al-Omar, M. A. (2011). Synthesis, characterization and in vivo anticonvulsant and neurotoxicity screening of some 1, 3, 4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 68(3), 375-380. [Link]

  • Rostom, S. A., El-Ashmawy, M. B., Abd El Razik, H. A., Badr, M., & Abd El Fattah, H. A. (2009). Azole antimicrobial pharmacophore-based synthesis and biological evaluation of some new 1, 3, 4-thiadiazole-and 1, 2, 4-triazole-based derivatives. European journal of medicinal chemistry, 44(5), 1998-2006. [Link]

Confirming the Target of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: A Comparative Guide to PDK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the molecular target of the novel compound N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. Based on preliminary analysis of its structural motifs, we hypothesize that this compound may function as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This guide will outline a systematic approach to validate this hypothesis, comparing the compound's activity with the well-characterized, potent, and selective PDK1 inhibitor, GSK2334470. We will delve into the experimental methodologies, from initial biochemical assays to cellular target engagement and downstream signaling analysis, providing a robust workflow for target confirmation.

The Putative Target: 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1)

PDK1 is a master regulator kinase within the AGC kinase family, playing a pivotal role in various cellular processes, including cell growth, proliferation, and survival. It acts as a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. PDK1 phosphorylates and activates a broad range of downstream kinases, including AKT, S6K, and SGK. Its critical role in oncogenic signaling has made it an attractive target for cancer therapy.

Below is a diagram illustrating the central role of PDK1 in the PI3K/AKT signaling pathway.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., S6K, SGK) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes Compound N-(4-chlorophenyl)-5-methyl- 4,5-dihydro-1,3-thiazol-2-amine (Putative Inhibitor) Compound->PDK1 Inhibition? GSK2334470 GSK2334470 (Reference Inhibitor) GSK2334470->PDK1 Inhibition

Caption: The PI3K/AKT signaling pathway highlighting the central role of PDK1.

The Reference Compound: GSK2334470

To rigorously assess the activity of our compound of interest, a well-characterized reference inhibitor is essential. GSK2334470 is a potent and highly selective inhibitor of PDK1, with a reported IC50 of approximately 10 nM.[1][2] Its IUPAC name is (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide.[3][4][5] GSK2334470 serves as an ideal benchmark for comparing the inhibitory potency and selectivity of this compound.

CompoundTargetIC50Key Features
GSK2334470 PDK1~10 nM[1][2]Highly potent and selective. Well-characterized in biochemical and cellular assays.
This compound PDK1 (Putative)To be determinedThiazole-containing scaffold.

Experimental Workflow for Target Validation

A multi-faceted approach is required to confidently identify the molecular target of a novel compound. This workflow integrates biochemical assays to determine direct enzyme inhibition and cellular assays to confirm target engagement and downstream pathway modulation in a physiological context.

Target_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Start Hypothesis: N-(4-chlorophenyl)-5-methyl-4,5-dihydro- 1,3-thiazol-2-amine targets PDK1 Biochemical Biochemical Assays Start->Biochemical Cellular Cellular Assays Biochemical->Cellular Kinase_Profiling Broad Kinase Profiling Cellular->Kinase_Profiling Conclusion Target Confirmation & Selectivity Profile Kinase_Profiling->Conclusion Kinase_Activity In Vitro Kinase Activity Assay Binding_Assay Direct Binding Assay Target_Phospho Target Phosphorylation (Western Blot) Downstream_Signaling Downstream Signaling (Western Blot) Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA)

Caption: A stepwise workflow for confirming the molecular target of a novel kinase inhibitor.

Biochemical Assays: Direct Target Interaction

The initial step is to determine if this compound directly inhibits the enzymatic activity of PDK1 in a purified system.

Protocol: In Vitro Kinase Activity Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a specific PDK1 substrate.

  • Reagents and Materials:

    • Recombinant human PDK1 enzyme.

    • PDK1 substrate (e.g., a peptide derived from the activation loop of AKT1).

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method).

    • Assay buffer (containing MgCl2, DTT, and other necessary components).

    • Test compound (this compound) and reference compound (GSK2334470) at various concentrations.

    • Detection reagents (e.g., phosphospecific antibodies for ELISA or TR-FRET, or scintillation counter for radiometric assays).

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • In a microplate, add the PDK1 enzyme, the substrate, and the assay buffer.

    • Add the diluted compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate using the chosen method (e.g., ELISA, TR-FRET, radiometric detection).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Expected Outcome: A dose-dependent inhibition of PDK1 activity by this compound, with a calculable IC50 value that can be compared to that of GSK2334470.

Cellular Assays: Target Engagement and Pathway Modulation

Demonstrating that the compound interacts with its target in a cellular environment and modulates its downstream signaling is crucial for confirming its mechanism of action.

Protocol: Western Blot Analysis of PDK1 Signaling

This method assesses the phosphorylation status of PDK1's direct and indirect downstream substrates in cells treated with the inhibitor.

  • Cell Culture and Treatment:

    • Select a cell line with an active PI3K/AKT pathway (e.g., PC-3, U87-MG).

    • Culture the cells to 70-80% confluency.

    • Treat the cells with various concentrations of this compound and GSK2334470 for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against:

      • Phospho-PDK1 (Ser241)

      • Total PDK1

      • Phospho-AKT (Thr308) - a direct substrate of PDK1

      • Total AKT

      • Phospho-S6K (Thr389) - a downstream effector

      • Total S6K

      • A loading control (e.g., GAPDH, β-actin)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

    • Compare the effects of the test compound to the reference compound and the vehicle control.

Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT at Thr308 and downstream effectors like S6K with this compound treatment, similar to the effect of GSK2334470.

AssayPurposeExpected Result for a PDK1 Inhibitor
In Vitro Kinase Assay Determine direct inhibition of PDK1 enzymatic activity.Dose-dependent inhibition of PDK1 activity and a measurable IC50.
Western Blot Assess the impact on PDK1 signaling in cells.Decreased phosphorylation of AKT (Thr308) and downstream targets (e.g., S6K).
Broad Kinase Profiling Evaluate the selectivity of the compound.High potency against PDK1 with minimal inhibition of other kinases.

Assessing Selectivity: Broad Kinase Profiling

To ensure that the observed cellular effects are due to the inhibition of PDK1 and not off-target activities, it is essential to profile this compound against a broad panel of kinases. Commercial services are available that can screen the compound against hundreds of kinases at a fixed concentration.

Methodology: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases. The percentage of inhibition for each kinase is determined.

Data Interpretation: The results will reveal the selectivity profile of the compound. An ideal inhibitor will show high inhibition of PDK1 and minimal inhibition of other kinases. This is critical for minimizing off-target effects and for the potential development of a clean therapeutic agent. It is known that some kinase inhibitors can have off-target effects, which can sometimes contribute to their therapeutic efficacy but can also lead to toxicity.[6][7][8]

Conclusion

By following this comprehensive guide, researchers can systematically and rigorously validate whether this compound is a bona fide inhibitor of PDK1. The combination of biochemical and cellular assays, benchmarked against a known selective inhibitor like GSK2334470, provides a robust framework for target confirmation. The final step of broad kinase profiling is indispensable for understanding the compound's selectivity and its potential as a specific pharmacological tool or a therapeutic lead. This structured approach ensures scientific integrity and provides the necessary data to confidently assign a molecular target to this novel compound.

References

  • Creative BioMart. (n.d.). PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Medina, J. R., et al. (2011). Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors. Journal of Medicinal Chemistry, 54(6), 1871–1895.
  • Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357–369.
  • Scortegagna, M., et al. (2014). Genetic inactivation or pharmacological inhibition of Pdk1 delays development and inhibits metastasis of Braf(V600E)::Pten(-/-) melanoma. Oncogene, 33(34), 4330–4339.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK2334470. Retrieved from [Link]

  • PubChem. (n.d.). GSK2334470. Retrieved from [Link]

  • precisionFDA. (n.d.). GSK-2334470. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(1), 1–20.
  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors in 240 cancer cell lines.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological Sciences, 132(2), 477–487.
  • Lin, A., & Giuliano, C. J. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 11(1), 29.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are PDK1 inhibitors and how do they work?. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are PDK1 gene inhibitors and how do they work?. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • ACS Publications. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). New Inhibitor of 3-Phosphoinositide Dependent Protein Kinase-1 Identified from Virtual Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Thiazole and Oxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Bioisosteres

In the landscape of medicinal chemistry, the five-membered aromatic heterocycles, thiazole and oxazole, represent a fascinating case of bioisosterism. Thiazole, with its sulfur and nitrogen atoms, and oxazole, containing oxygen and nitrogen, share structural similarities that allow them to often interact with similar biological targets[1][2][3]. However, the subtle differences in electronegativity, bond angles, and hydrogen-bonding capacity between sulfur and oxygen bestow upon their derivatives distinct pharmacological profiles. This guide provides a comparative analysis of these two scaffolds, delving into their performance in key biological assays, explaining the causality behind experimental design, and providing actionable protocols for researchers in drug discovery.

The substitution pattern on the core thiazole or oxazole ring is paramount, playing a pivotal role in defining the compound's biological activity, be it anticancer, antimicrobial, or anti-inflammatory[3][4]. Our exploration will focus on how these decorated cores fare against each other, supported by experimental data.

G Thiazole Thiazole S N Properties Bioisosteric Relationship (S vs. O) Thiazole:p1->Properties Sulfur Atom - Less electronegative - Larger atomic radius Oxazole Oxazole O N Oxazole:p1->Properties Oxygen Atom - More electronegative - Smaller atomic radius

Caption: Core structures of Thiazole and Oxazole highlighting their bioisosteric relationship.

Part 1: Comparative Efficacy in Anticancer Assays

Both thiazole and oxazole derivatives have emerged as powerful scaffolds in oncology research, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines[5][6]. The thiazole framework is notably present in clinically approved drugs such as the kinase inhibitor Dasatinib, underscoring its therapeutic relevance[5].

Oxazole derivatives are not far behind, with numerous studies reporting compounds with IC₅₀ values in the nanomolar range[7][8]. Their mechanisms often involve the inhibition of critical targets like STAT3, tubulin, and G-quadruplexes, leading to apoptosis in cancer cells[7]. Thiazoles exert their effects through diverse mechanisms as well, from kinase inhibition to interfering with key signaling pathways that drive cancer progression[5][9].

Quantitative Comparison: Cytotoxicity Data

The following table summarizes representative data from literature, comparing the in vitro cytotoxic activity (IC₅₀ values in µM) of selected thiazole and oxazole derivatives against common human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Thiazole Compound 4c (a novel derivative)MCF-7 (Breast)2.57[10]
Thiazole Compound 4c (a novel derivative)HepG2 (Liver)7.26[10]
Thiazole β-pentene based derivative 87a HeLa (Cervical)3.48[2]
Oxazole Biphenyl derivativeMCF-7 (Breast)0.012[7]
Oxazole Naphthofuran derivativeHeLa (Cervical)0.08[7]
Oxazole Substituted 1,3-oxazoleHCT-116 (Colon)0.025[6]

This table is a curated representation and not an exhaustive list. IC₅₀ values are highly dependent on the specific substitutions on the heterocyclic core.

The data indicates that both scaffolds can be engineered to produce highly potent anticancer agents. The choice between a thiazole and an oxazole core may depend on the specific cancer target, desired pharmacokinetic properties, and synthetic accessibility.

Part 2: Head-to-Head in Antimicrobial Screening

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. Thiazole and oxazole derivatives have been extensively investigated as potential solutions[11][12]. The thiazole ring is a cornerstone in many antimicrobial drugs, and its derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria[11][13]. Similarly, oxazoles are a significant component in the development of new antibacterial drugs, showing excellent activity against challenging pathogens like Staphylococcus aureus[12][14].

Comparative Performance: Zone of Inhibition

The agar well diffusion assay is a standard preliminary test for antimicrobial activity. The diameter of the zone of inhibition is a qualitative, yet crucial, indicator of a compound's efficacy.

Compound ClassDerivative ExampleBacterial StrainZone of Inhibition (mm)Reference
Thiazole 2-phenylacetamido-thiazoleE. coli18[15]
Thiazole 2-phenylacetamido-thiazoleS. aureus21[15]
Oxazole Amine linked bis-heterocycleS. aureus21[14]
Oxazole Amine linked bis-heterocycleK. pneumoniae22[14]

The results suggest a comparable level of initial efficacy. Structure-activity relationship (SAR) studies reveal that for both classes, lipophilic and electron-withdrawing groups often enhance antimicrobial potential by facilitating membrane penetration or interaction with intracellular targets[16][17]. The amphiphilic nature of some thiazole derivatives, for instance, is thought to aid their integration into microbial cell membranes[13].

Part 3: Evaluation in Anti-inflammatory Models

Chronic inflammation is a key driver of numerous diseases. Both thiazole and oxazole derivatives have shown promise as anti-inflammatory agents, often by targeting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX)[18][19][20].

Thiazole derivatives have demonstrated potent in vivo activity, significantly reducing inflammation in models like the carrageenan-induced rat paw edema test[21][22]. Oxazole-based compounds have also proven effective in similar assays, with specific derivatives showing inhibition of paw edema comparable to standard drugs like indomethacin[23][24][25].

Mechanism of Action: COX-2 Inhibition Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Thiazole and oxazole derivatives can be designed to selectively target COX-2, which is upregulated at sites of inflammation, thereby reducing side effects associated with COX-1 inhibition.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pain, Fever, Inflammation) COX2->PGs Inhibitor Thiazole / Oxazole Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by thiazole or oxazole derivatives.

Part 4: Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the following section details the protocols for the key assays discussed. The causality behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity[26][27].

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals[26][28]. The amount of formazan produced is directly proportional to the number of living cells[26].

G A 1. Seed Cells (e.g., 1x10⁴ cells/well) Incubate 24h B 2. Add Compound (Thiazole/Oxazole derivative) Incubate 24-72h A->B C 3. Add MTT Solution (0.5 mg/mL) Incubate 2-4h B->C D 4. Solubilize Formazan (e.g., DMSO) C->D E 5. Read Absorbance (~570 nm) D->E

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare serial dilutions of the thiazole/oxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., medium with 0.1% DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well[29].

    • Causality: The MTT solution must be sterile to prevent contamination. It is added to all wells, including controls, to measure the baseline metabolic activity.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in the wells with viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01M HCl, to each well to dissolve the formazan crystals[30].

    • Causality: Formazan is insoluble in aqueous solutions. A solubilizing agent is essential to create a homogenous colored solution for accurate spectrophotometric measurement.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[28]. Measure the absorbance at a wavelength of 540-590 nm using a microplate reader[26][28]. A reference wavelength of ~630 nm can be used to subtract background noise[28].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method provides a preliminary assessment of a compound's ability to inhibit microbial growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly swab the entire surface of the agar plates with the suspension.

  • Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the thiazole/oxazole derivative solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

    • Causality: Controls are essential for validation. The positive control confirms the susceptibility of the microbe, while the negative control ensures the solvent has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The comparative analysis reveals that both thiazole and oxazole scaffolds are exceptionally versatile and potent frameworks for the development of new therapeutic agents. Neither class holds a definitive, universal advantage; instead, their utility is context-dependent. The choice of scaffold should be guided by the specific biological target, the desired mechanism of action, and the structure-activity relationship established for a particular therapeutic area.

Future research should focus on creating hybrid molecules that combine the favorable features of both rings, exploring novel substitution patterns to enhance selectivity and reduce off-target effects, and employing advanced biological assays to elucidate their precise mechanisms of action at a molecular level. As our understanding of these privileged structures deepens, so too will their impact on modern medicine.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). PubMed.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). ResearchGate.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (n.d.). ResearchGate.
  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Bentham Science.
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Bentham Science.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Research Square.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. (n.d.). Semantic Scholar.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Semantic Scholar.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
  • MTT assay protocol. (n.d.). Abcam.
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  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (n.d.). PMC - PubMed Central.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). ResearchGate.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. As a chlorinated, heterocyclic amine, this compound warrants a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical protocols with the underlying principles of chemical safety and regulatory compliance.

Hazard Assessment and Waste Characterization

  • Thiazole Derivatives: Compounds in this class are frequently cited as causing skin, eye, and respiratory irritation.[1][2][3][4] Some are classified as acutely toxic if swallowed.[3][5]

  • Chlorinated Organic Compounds: These substances are often regulated as hazardous waste due to their potential for environmental persistence and the generation of toxic byproducts upon improper disposal or incineration.[6] Under the U.S. Clean Water Act, many chlorinated compounds are defined as Toxic Pollutants.[6] Combustion can produce hazardous gases such as nitrogen oxides (NOx), sulfur oxides, carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[2][7]

  • Aquatic Toxicity: Structurally related thiazole compounds have been shown to be very toxic to aquatic life, with long-lasting effects.[4]

Table 1: Inferred Hazard Profile

Hazard Category Description Rationale & Supporting Sources
Acute Toxicity (Oral) Toxic if swallowed. Based on data for the related compound 2-Amino-4-(4-chlorophenyl)thiazole.[3][5]
Skin Irritation Causes skin irritation. A common hazard for thiazole derivatives.[3][4][7]
Eye Irritation Causes serious eye irritation. A common hazard for thiazole derivatives.[3][4][7]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[3][4]

| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Based on data for related thiazole compounds and the presence of a chlorinated phenyl group.[4] |

Immediate Safety & Personal Protective Equipment (PPE)

Prior to handling the compound for any purpose, including disposal, a robust safety protocol must be in place. This begins with engineering controls and the correct use of PPE.

  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when weighing the solid or manipulating solutions to prevent inhalation of dust or aerosols.[1][3] Ensure that a safety shower and eyewash station are readily accessible.[2][7]

  • Personal Protective Equipment: PPE is the last line of defense and must be worn at all times when handling the chemical or its waste.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and airborne particles. Required by OSHA's eye and face protection regulations.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents skin contact and irritation.[2][3] Always inspect gloves for integrity before use and dispose of them after handling.
Body Protection A lab coat, fully fastened. Prevents contamination of personal clothing.[1]

| Respiratory Protection | Generally not required if handled within a fume hood. | If a fume hood is unavailable or there is a risk of aerosolization, consult your institution's EHS for respirator requirements.[1][2] |

Waste Segregation and Chemical Incompatibility

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. Waste containing this compound must be kept separate from incompatible materials.

Table 3: Chemical Incompatibility | Incompatible Materials | Rationale for Segregation | | :--- | :--- | | Strong Oxidizing Agents | (e.g., Nitrates, Perchlorates, Peroxides) | Can lead to vigorous, exothermic reactions, creating a risk of fire or explosion.[2][7][8] | | Strong Acids | (e.g., Sulfuric Acid, Nitric Acid) | Can cause decomposition or violent reactions. | | Acid Chlorides & Acid Anhydrides | (e.g., Acetyl Chloride, Acetic Anhydride) | May react exothermically with the amine functional group.[8] |

Step-by-Step Disposal Protocols

Follow these procedures to ensure safe and compliant disposal of all waste streams.

Protocol 1: Solid Waste Disposal

This protocol applies to expired reagent, contaminated weigh boats or paper, and residue from spill cleanup.

  • Preparation: Don all required PPE as specified in Table 2.

  • Collection: Carefully sweep or transfer all solid waste into a designated, sealable, and clearly labeled "Hazardous Solid Waste" container.

  • Labeling: The container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other components (e.g., contaminated paper towels).

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Storage: Securely close the container and place it in your designated Satellite Accumulation Area (SAA).[1]

Protocol 2: Liquid Waste Disposal

This protocol applies to experimental solutions and solvent rinsates from container decontamination.

  • Preparation: Don all required PPE. Perform all transfers within a chemical fume hood.

  • Collection: Pour all liquid waste containing the compound into a designated, sealable, and chemically compatible "Hazardous Liquid Waste" container.

  • Labeling: The container label must include all information specified in Protocol 1, Step 3, accurately reflecting the liquid contents (including all solvents).

  • Storage: Securely cap the container. Do not overfill. Place it in secondary containment (e.g., a plastic tub) within your SAA.[1]

Protocol 3: Decontamination of Empty Containers

Empty containers that once held the compound must be managed as hazardous waste unless properly decontaminated.

  • Preparation: Don all required PPE and work within a fume hood.

  • Triple Rinse:

    • Select a suitable solvent that can fully dissolve the compound (e.g., acetone, ethanol, or DMSO).[1][10]

    • Add a volume of the solvent equal to approximately 10% of the container's volume.[1]

    • Securely cap and shake the container to rinse all interior surfaces.

    • Pour the rinsate into your designated "Hazardous Liquid Waste" container.[1]

    • Repeat this rinsing process two more times for a total of three rinses.

  • Post-Decontamination:

    • After the final rinse, allow the container to air dry completely in the back of the fume hood.

    • Obliterate or remove the original product label to prevent misuse.[1]

    • The decontaminated container can now be disposed of as regular lab glass or plastic waste, according to your facility's guidelines.

Waste Storage and Final Disposition

All hazardous waste must be stored safely pending removal by a certified disposal company.

  • Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation.[1] It must be under the control of the laboratory personnel.

  • Container Management: All waste containers in the SAA must be kept tightly closed except when adding waste. They must be in good condition and compatible with their contents.

  • Final Disposal: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1] They will arrange for a licensed hazardous waste contractor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The preferred disposal method for chlorinated organic waste is high-temperature incineration at a permitted facility.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Processing & Storage cluster_3 Final Disposition start Waste Generation (Solid, Liquid, Labware) char Characterize as Hazardous Waste (Toxic, Irritant, Ecotoxic) start->char seg Segregate Waste Streams char->seg solid Solid Waste Container seg->solid liquid Liquid Waste Container seg->liquid cont Empty Reagent Container seg->cont label_solid Label & Seal Solid Waste solid->label_solid label_liquid Label & Seal Liquid Waste liquid->label_liquid decon Triple-Rinse Container (Collect Rinsate as Liquid Waste) cont->decon store Store in Satellite Accumulation Area (SAA) label_solid->store label_liquid->store decon->label_liquid Rinsate ehs Contact EHS for Pickup store->ehs disposal Disposal by Licensed Contractor (e.g., Incineration) ehs->disposal

Sources

Personal protective equipment for handling N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from closely related structural analogs to establish a robust safety framework. The primary analog referenced is 4-(4-Chlorophenyl)thiazol-2-amine, which shares the core chlorophenyl and aminothiazole moieties.

Hazard Assessment and Triage

The risk profile for this compound is extrapolated from its structural analog, 4-(4-Chlorophenyl)thiazol-2-amine (CAS No. 2103-99-3). The anticipated hazards are significant and demand stringent control measures.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1][2][4][5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) , Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][5]

The presence of a chlorinated phenyl group also classifies this compound as a halogenated organic substance , which has specific implications for waste disposal.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be tailored to the specific laboratory operation being performed.

Table 1: PPE Requirements by Laboratory Task

TaskRequired Engineering ControlMinimum PPERationale
Weighing/Transfer of Solid Certified Chemical Fume Hood- Double Nitrile Gloves- Chemical Splash Goggles- Full-Face Shield- Buttoned Laboratory Coat- Closed-toe ShoesMitigates inhalation of fine particulates (respiratory irritant) and protects eyes and face from accidental splashes.[1][8] Double gloving minimizes the risk of exposure from a single point of failure.
Solution Preparation & Transfers Certified Chemical Fume Hood- Nitrile Gloves- Chemical Splash Goggles- Buttoned Laboratory Coat- Closed-toe ShoesProtects against skin and eye irritation from splashes of the dissolved compound.[1][3][9] The fume hood contains any vapors from the solvent.
Running Reactions & Workup Certified Chemical Fume Hood- Nitrile Gloves (or appropriate solvent-resistant gloves)- Chemical Splash Goggles- Buttoned Laboratory Coat- Closed-toe ShoesStandard procedure for handling hazardous chemicals in solution. Glove material should be verified for compatibility with the solvents used.
High-Risk Operations (e.g., heating, pressure)Certified Chemical Fume Hood with Blast Shield- Double Nitrile Gloves- Chemical Splash Goggles- Full-Face Shield- Flame-Resistant Lab Coat- Closed-toe ShoesProvides maximum protection against unexpected energetic events, splashes, and aerosol generation.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following procedure outlines the essential steps for safely handling the compound from preparation to disposal.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[9]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Prepare designated, properly labeled waste containers for halogenated organic waste.[7][10]

  • Donning PPE:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound:

    • Perform all manipulations, including weighing and solution preparation, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]

    • Avoid the formation of dust and aerosols.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][3][9]

  • Post-Handling & Doffing PPE:

    • Clean all contaminated surfaces and equipment.

    • To remove PPE, first, remove the outer pair of gloves, turning them inside out.

    • Remove the face shield (if used) and goggles.

    • Remove the laboratory coat.

    • Remove the inner pair of gloves, turning them inside out.

    • Wash hands and forearms thoroughly with soap and water.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Procedure A Verify Fume Hood & Safety Showers B Prepare Equipment & Labeled Waste Containers A->B C Don Required PPE B->C D Work Exclusively in Fume Hood C->D Proceed to Handling E Weigh, Transfer, and Prepare Solutions D->E F Segregate & Seal Halogenated Waste E->F Complete Handling G Decontaminate Work Area & Equipment F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

  • Skin Contact : Immediately remove all contaminated clothing.[4] Rinse the affected skin thoroughly with large amounts of soap and water for at least 15 minutes.[1][9] Seek prompt medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Relocate the affected individual to fresh air at once.[1] If breathing is difficult, provide respiratory support. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention and provide the SDS or compound information to the medical personnel.

  • Spills : Evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., diatomite, universal binders).[1] Collect the material into a sealed, labeled container for halogenated waste disposal.[10] Decontaminate the spill area thoroughly. For large spills, evacuate the laboratory and contact the institutional Environmental Health and Safety (EHS) office.[11]

Waste Management and Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste.

  • Segregation : Never dispose of this chemical down the drain.[6] It must be collected in a designated "Halogenated Organic Waste" container, kept separate from non-halogenated waste streams to reduce disposal costs and ensure proper treatment.[7][10]

  • Container Management : Waste containers must be made of a compatible material, kept tightly closed when not in use, and clearly labeled with "Hazardous Waste" and the chemical constituents.[10][11]

  • Disposal : Arrange for disposal through your institution's EHS department or a licensed chemical waste management contractor.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

References

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  • Safety Data Sheet for 4-(4-Chlorophenyl)thiazol-2-amine. MedchemExpress.com.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for Tris(4-aminophenyl)amine. Fisher Scientific.
  • Safety Data Sheet for 2-(4-CHLOROPHENYL)BENZOTHIAZOLE. Echemi.com.
  • Safety Data Sheet for 4-Methyl-5-thiazoleethanol. Fisher Scientific.
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  • Safety Data Sheet. Sigma-Aldrich.
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  • Safety Data Sheet. TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.